Manidipine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINNGBXKBDUGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40Cl2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89226-50-6 (Parent) | |
| Record name | Manidipine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020796 | |
| Record name | Manidipine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-75-5 | |
| Record name | Manidipine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manidipine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANIDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL507UZ6QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Manidipine Dihydrochloride: A Deep Dive into its Mechanism of Action on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker, exerts its antihypertensive effects primarily through the modulation of L-type calcium channels. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacology, and experimental methodologies associated with manidipine's action on these critical ion channels. Through a detailed examination of its binding characteristics, voltage-dependent inhibition, and the downstream signaling cascades, this document aims to equip researchers and drug development professionals with an in-depth understanding of manidipine's pharmacodynamics.
Introduction
Manidipine is a potent dihydropyridine derivative that demonstrates high vasoselectivity, effectively lowering blood pressure with a reduced incidence of reflex tachycardia compared to earlier generations of calcium channel blockers.[1][2] Its therapeutic efficacy is rooted in its ability to inhibit the influx of extracellular calcium ions (Ca²⁺) into vascular smooth muscle cells by blocking voltage-gated L-type calcium channels.[3] This guide will dissect the intricate mechanism of action of manidipine on these channels, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Molecular Mechanism of Action
Manidipine's primary molecular target is the α1 subunit of the L-type calcium channel, which forms the pore through which calcium ions pass.[4] Like other dihydropyridines, manidipine is thought to bind to a specific receptor site on the channel, allosterically modulating its function.[4] The binding is voltage-dependent, with a higher affinity for the inactivated state of the channel. This characteristic contributes to its vascular selectivity, as smooth muscle cells in the vasculature have a more depolarized resting membrane potential compared to cardiac cells.
The binding of manidipine to the L-type calcium channel stabilizes the channel in a closed or inactivated state, thereby reducing the probability of it opening in response to membrane depolarization. This leads to a decrease in the influx of Ca²⁺ into the vascular smooth muscle cells.
Quantitative Pharmacological Data
The inhibitory potency of manidipine on L-type calcium channels has been quantified in various studies. The following tables summarize the key inhibition constants.
| Parameter | Value | Cell Type | Holding Potential | Reference |
| IC₅₀ | 2.6 nM | Guinea-pig ventricular cells | -37 mV | [5] |
| IC₅₀ | 400 nM | Guinea-pig ventricular cells | -78 mV | [5] |
| ED₅₀ | 1.0 nM | Vascular smooth muscle & glomerular mesangial cells | Not Specified | [6] |
Table 1: Inhibitory Concentrations of Manidipine on L-type Calcium Channels
IC₅₀: Half maximal inhibitory concentration. ED₅₀: Half maximal effective dose.
The significant difference in IC₅₀ values at different holding potentials highlights the voltage-dependent nature of manidipine's channel blockade.[5] At a more depolarized potential (-37 mV), which favors the inactivated state of the channel, manidipine is substantially more potent.[5]
Signaling Pathways
The blockade of L-type calcium channels by manidipine initiates a cascade of intracellular events within vascular smooth muscle cells, ultimately leading to vasodilation.
Core Signaling Pathway of Vasodilation
The primary pathway involves the reduction of intracellular Ca²⁺, which disrupts the normal process of smooth muscle contraction.
Caption: Core signaling pathway of manidipine-induced vasodilation.
Experimental Protocols
The following section details a representative experimental protocol for investigating the effects of manidipine on L-type calcium channels using the whole-cell patch-clamp technique.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of manidipine on L-type Ca²⁺ currents (ICa,L) in isolated vascular smooth muscle cells.
Cell Preparation:
-
Isolate single vascular smooth muscle cells from the desired artery (e.g., mesenteric artery) of a suitable animal model (e.g., rat or guinea pig) using enzymatic digestion.
-
Maintain the isolated cells in a physiological salt solution at room temperature for use within the same day.
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 BaCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH). Barium (Ba²⁺) is used as the charge carrier to increase the current amplitude and reduce Ca²⁺-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, and 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the availability of L-type calcium channels.
-
Elicit ICa,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline ICa,L.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record ICa,L at each concentration until a steady-state effect is observed.
Data Analysis:
-
Measure the peak amplitude of ICa,L in the absence and presence of manidipine.
-
Construct concentration-response curves by plotting the percentage of inhibition of ICa,L against the manidipine concentration.
-
Fit the data with the Hill equation to determine the IC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for whole-cell patch-clamp analysis of manidipine.
Conclusion
This compound is a highly effective L-type calcium channel blocker with a well-defined mechanism of action. Its voltage-dependent inhibition and high potency, particularly at depolarized membrane potentials, contribute to its vasoselective antihypertensive effects. The detailed understanding of its interaction with L-type calcium channels and the subsequent signaling pathways is crucial for the rational design of future cardiovascular therapies and for optimizing the clinical application of this important drug. This guide provides a foundational resource for researchers and clinicians working in the field of cardiovascular pharmacology.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]
- 4. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-dependent modulation of L-type Ca2+ current by manidipine in guinea-pig heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manidipine inhibits endothelin-1-induced [Ca2+]i signaling but potentiates endothelin's effect on c-fos and c-jun induction in vascular smooth muscle and glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of Manidipine Dihydrochloride in Vascular Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel blocker recognized for its potent antihypertensive effects.[1][2] Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][3] This technical guide provides a comprehensive overview of the pharmacodynamics of manidipine in vascular smooth muscle, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action
Manidipine exerts its vasodilatory effect by blocking voltage-dependent calcium channels in vascular smooth muscle cells.[1][3] Contraction of these cells is initiated by an increase in intracellular calcium concentration, which is partly mediated by the influx of extracellular calcium through L-type and T-type calcium channels.[3][4] Manidipine exhibits a high affinity for both L-type and T-type calcium channels, binding to them and thereby preventing the influx of calcium that is necessary for muscle contraction.[3] This dual-channel blockade contributes to its distinct pharmacological profile, including its pronounced effects on renal microcirculation.[5][6] The slow dissociation from these channels ensures a long-lasting therapeutic effect.[3]
Quantitative Data on Manidipine's Efficacy
The inhibitory effects of manidipine on various cellular processes in vascular smooth muscle have been quantified in numerous studies. The following tables summarize key IC50 and ED50 values, providing a comparative look at its potency across different experimental models.
| Parameter | Cell/Tissue Type | Experimental Condition | Value | Reference(s) |
| IC50 | Guinea-pig ventricular cells | L-type Ca2+ current inhibition (holding potential -37 mV) | 2.6 nM | [7] |
| IC50 | Guinea-pig ventricular cells | L-type Ca2+ current inhibition (holding potential -78 mV) | 400 nM | [7] |
| IC50 | Rat Vascular Smooth Muscle Cells (VSMC) | Inhibition of Endothelin-1 (ET-1) stimulated DNA synthesis | 1 x 10⁻⁷ M | [8] |
| IC50 | Rat Vascular Smooth Muscle Cells (VSMC) | Inhibition of Endothelin-1 (ET-1) stimulated protein synthesis | 1 x 10⁻⁸ M | [8] |
| ED50 | A7r5 rat vascular smooth muscle cells | Inhibition of Endothelin-1 (ET-1) induced intracellular Ca2+ increase | 1 x 10⁻⁹ M | [9] |
Signaling Pathway of Manidipine Action
The following diagram illustrates the signaling cascade affected by manidipine in vascular smooth muscle cells.
Caption: Manidipine blocks L- and T-type calcium channels, reducing calcium influx and leading to vasodilation.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacodynamics of manidipine in vascular smooth muscle.
Isolation of Vascular Smooth Muscle Cells (VSMCs) from Rat Aorta
This protocol describes the enzymatic digestion method for obtaining primary VSMCs for cell culture experiments.[7][10]
Materials:
-
Sprague-Dawley rats
-
Collagenase Type II
-
Elastase
-
Soybean Trypsin Inhibitor
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Euthanize the rat and sterilize the thoracic area with 70% ethanol.
-
Excise the thoracic aorta and place it in cold HBSS.
-
Under a dissecting microscope, carefully remove the adventitia and surrounding connective tissue.
-
Cut the aorta into small rings (1-2 mm).
-
Incubate the aortic rings in a digestion solution containing Collagenase Type II (1 mg/mL) and Elastase (0.5 mg/mL) in HBSS at 37°C for 30-45 minutes with gentle agitation.
-
Terminate the digestion by adding an equal volume of DMEM with 10% FBS.
-
Disperse the cells by gently triturating the tissue fragments with a pipette.
-
Filter the cell suspension through a 70-µm cell strainer.
-
Centrifuge the filtrate at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in culture flasks and maintain at 37°C in a humidified atmosphere of 5% CO2.
Caption: A simplified workflow for the enzymatic isolation of vascular smooth muscle cells from the aorta.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording L-type calcium channel currents in isolated VSMCs to assess the inhibitory effect of manidipine.[11]
Materials:
-
Isolated VSMCs cultured on glass coverslips
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes
-
External solution (in mM): 120 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Place a coverslip with adherent VSMCs in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy VSMC with the patch pipette and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
After recording stable baseline currents, perfuse the chamber with the external solution containing various concentrations of manidipine.
-
Record the calcium currents at each manidipine concentration to determine the dose-dependent inhibition.
Caption: A flowchart outlining the key steps in a whole-cell patch-clamp experiment to study manidipine's effects.
Isometric Tension Recording in Isolated Aortic Rings
This protocol measures the contractile force of vascular smooth muscle in response to vasoconstrictors and the relaxant effect of manidipine.[12][13]
Materials:
-
Isolated rat thoracic aorta
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose
-
Vasoconstrictor agent (e.g., Phenylephrine or KCl)
-
This compound stock solution
Procedure:
-
Excise the rat thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.
-
Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
Induce a stable contraction with a vasoconstrictor (e.g., 1 µM Phenylephrine or 60 mM KCl).
-
Once the contraction reaches a plateau, add cumulative concentrations of manidipine to the organ bath.
-
Record the relaxation response at each concentration to construct a dose-response curve and calculate the IC50 value.
Caption: A procedural flowchart for assessing vascular reactivity to manidipine using an organ bath setup.
Intracellular Calcium Imaging
This protocol uses the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration in VSMCs in response to manidipine.[14][15]
Materials:
-
Isolated VSMCs cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscopy system with a ratiometric imaging setup
-
Vasoconstrictor agent (e.g., Endothelin-1)
-
This compound stock solution
Procedure:
-
Incubate cultured VSMCs with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
Place the coverslip in a perfusion chamber on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Establish a stable baseline of the 340/380 nm fluorescence ratio.
-
Stimulate the cells with a vasoconstrictor to induce an increase in intracellular calcium.
-
Perfuse the cells with various concentrations of manidipine and record the changes in the fluorescence ratio to determine the inhibitory effect on the calcium signal.
Caption: A step-by-step guide for measuring intracellular calcium changes in response to manidipine.
Conclusion
This compound is a potent vasodilator that effectively targets L-type and T-type calcium channels in vascular smooth muscle. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development. The visual representations of the signaling pathway and experimental workflows further clarify the mechanisms and methodologies involved in studying the pharmacodynamics of this important antihypertensive agent. Further research focusing on a wider range of vascular beds and in vivo models will continue to enhance our understanding of manidipine's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Manidipine: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of manidipine vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]
- 7. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tabaslab.com [tabaslab.com]
- 9. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Two methods of isolation of rat aortic smooth muscle cells with high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel device for in vitro isometric tension recordings of cylindrical artery segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. moodle2.units.it [moodle2.units.it]
- 15. ionbiosciences.com [ionbiosciences.com]
An In-Depth Technical Guide to the Synthesis of Manidipine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manidipine dihydrochloride is a third-generation dihydropyridine-type calcium channel blocker used as an antihypertensive agent.[1] Its synthesis is a multi-step process involving the formation of key intermediates followed by a cyclization reaction to construct the core dihydropyridine ring. This technical guide provides a detailed overview of the synthesis pathway, starting materials, experimental protocols, and quantitative data to support research and development in this area.
Core Synthesis Pathway
The synthesis of this compound typically proceeds through a convergent pathway, culminating in the Hantzsch dihydropyridine synthesis. The key starting materials and intermediates are outlined below:
Starting Materials:
-
N-(2-hydroxyethyl)piperazine or Piperazine
-
Benzhydryl bromide or Diphenylmethyl chloride
-
Diketene
-
m-Nitrobenzaldehyde
-
Methyl 3-aminocrotonate
-
Hydrochloric acid
Key Intermediates:
-
1-Benzhydryl-4-(2-hydroxyethyl)piperazine
-
2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate
-
Manidipine (free base)
The overall synthetic route can be visualized in the following diagram:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
This section details the methodologies for the key experimental steps in the synthesis of this compound, based on published patent literature.
Step 1: Synthesis of 1-Benzhydryl-4-(2-hydroxyethyl)piperazine
This initial step involves the N-alkylation of a piperazine derivative.
-
Method A: From N-(2-hydroxyethyl)piperazine
-
Reactants: N-(2-hydroxyethyl)piperazine, diphenylmethyl chloride, and potassium carbonate.
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: To a reactor, add N-(2-hydroxyethyl)piperazine, DMF, and potassium carbonate. Then, add diphenylmethyl chloride to the mixture. The reaction is carried out with stirring. After completion, the mixture is washed, dried, and concentrated to yield 1-benzhydryl-4-(2-hydroxyethyl)piperazine.[2]
-
Molar Ratios: The molar ratio of N-(2-hydroxyethyl)piperazine to potassium carbonate to diphenylmethyl chloride is approximately 1 : (1.8-3) : (1-1.5).[2]
-
-
Method B: From Piperazine
-
Reactants: Piperazine and ethylene oxide.
-
Solvent: Water.
-
Procedure: Piperazine and water are added to a reaction flask and cooled. Ethylene oxide is then added, and the mixture is stirred and heated. After reaction completion and removal of unreacted piperazine, the filtrate is distilled under reduced pressure to obtain N-(2-hydroxyethyl)piperazine, which can then be used in Method A.[3]
-
Step 2: Synthesis of 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate
This step involves the acylation of the hydroxyl group of the intermediate from Step 1.
-
Reactants: 1-Benzhydryl-4-(2-hydroxyethyl)piperazine and diketene.
-
Procedure: 1-Benzhydryl-4-(2-hydroxyethyl)piperazine is heated, and diketene is added dropwise with stirring. The reaction is maintained at an elevated temperature for a period of time. After the reaction is complete, the mixture is dissolved in ethyl acetate, washed with water, dried, and concentrated to obtain 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate as an oily substance.[4]
Step 3: Hantzsch Dihydropyridine Synthesis of Manidipine (free base)
This is the key cyclocondensation step to form the dihydropyridine ring.
-
Reactants: 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, and methyl 3-aminocrotonate.
-
Solvent: Isopropanol.
-
Procedure: The three reactants are dissolved in isopropanol in a reaction flask. The mixture is heated to reflux and stirred for several hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate, washed with warm water, dried, and concentrated to yield Manidipine free base.[2]
The logical workflow for the Hantzsch synthesis is depicted below:
Caption: Experimental workflow for the Hantzsch synthesis of Manidipine.
Step 4: Formation of this compound
The final step is the conversion of the free base to its dihydrochloride salt to improve its stability and solubility.
-
Reactants: Manidipine (free base) and a hydrochloric acid solution.
-
Solvent: Methanol, ethanol, or ethyl acetate containing HCl.[2]
-
Procedure: The Manidipine free base is dissolved in an organic solvent. A solution of hydrogen chloride in an organic solvent (e.g., methanolic HCl, ethanolic HCl) is then added. The mixture is stirred, and the product precipitates. The crude product is collected and can be recrystallized from a suitable solvent mixture (e.g., ethanol, methanol, ethyl acetate).[2][4]
Quantitative Data
The following tables summarize the quantitative data reported in various sources for the synthesis of this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of Manidipine (free base)
| Parameter | Value | Reference |
| Reactants | 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, methyl 3-aminocrotonate | [2] |
| Solvent | Isopropanol | [2] |
| Reaction Temperature | 75 - 85 °C | [2] |
| Reaction Time | 6 - 20 hours | [2] |
| Yield | 41% - 57% | [2] |
Table 2: Purity and Yield for the Final Product and Intermediates
| Compound | Yield | Purity (HPLC) | Reference |
| 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate | 95.8% - 97.1% | Not specified | [4] |
| Manidipine (free base) | 44.5% - 47.0% | > 99% | [4][5] |
| This compound | 77.8% (from free base) | 99.63% | [4] |
Conclusion
The synthesis of this compound is a well-established process that relies on the robust Hantzsch dihydropyridine synthesis as the key step. The starting materials are commercially available, and the procedures, while requiring careful control of reaction conditions, are amenable to industrial scale-up. The provided experimental protocols and quantitative data offer a comprehensive resource for researchers and professionals involved in the development and manufacturing of this important antihypertensive drug. Further optimization of reaction conditions and purification methods can potentially lead to improved yields and purity of the final product.
References
- 1. prepchem.com [prepchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
Chemical structure and properties of manidipine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to manidipine dihydrochloride. The information is curated for professionals in the fields of pharmaceutical research and drug development.
Chemical Structure and Properties
This compound is a third-generation dihydropyridine calcium channel blocker.[1][2] Its chemical structure is characterized by a dihydropyridine ring system with various substituents that contribute to its pharmacological activity.
Chemical Structure
Below is the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 89226-75-5 | [3] |
| Molecular Formula | C₃₅H₄₀Cl₂N₄O₆ | [3] |
| Molecular Weight | 683.6 g/mol | [3] |
| IUPAC Name | 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride | [3] |
| Appearance | Off-White to Pale Yellow Solid/Light Yellow Crystalline Powder | [][5] |
| Melting Point | 205-214 °C (decomposes) | [][6] |
| Boiling Point | 722 °C at 760 mmHg | [] |
| Solubility | Insoluble in water and ether; slightly soluble in ethanol and acetone; Soluble in DMSO (21 mg/mL). | [5][6][7] |
| pKa (Strongest Basic) | 7.89 | [8] |
| logP | 5.11 | [8] |
Pharmacological Properties
Manidipine is a highly vasoselective calcium channel antagonist.[1] Its pharmacological profile is summarized in the table below.
| Property | Value | Target/System | Reference |
| IC₅₀ | 2.6 nM | L-type calcium channels in guinea-pig ventricular cells | [1] |
| IC₅₀ | 24 nM | Potassium-induced contraction of isolated dog femoral veins | [9] |
| IC₅₀ | 2.1 nM | Potassium-induced contraction of isolated dog portal veins | [9] |
| ED₅₀ | 1 nM | Endothelin-1-induced intracellular calcium increase in A₇r₅ rat vascular smooth muscle cells | [9] |
| Mechanism of Action | Inhibits the influx of Ca²⁺ ions through voltage-dependent L-type and T-type calcium channels, leading to peripheral vasodilation. | [10] |
Mechanism of Action and Signaling Pathway
This compound exerts its antihypertensive effects by blocking the influx of extracellular calcium ions through L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells.[10] This inhibition of calcium influx leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[10] The signaling pathway is depicted below.
Caption: Signaling pathway of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. The following protocol is a generalized procedure based on published patent literature.[11][12][13]
Caption: High-level workflow for the synthesis of this compound.
Detailed Methodology:
-
Synthesis of 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetic ester:
-
Synthesis of Manidipine (free base):
-
The intermediate from the previous step, m-nitrobenzaldehyde, and 3-aminobutene acid methyl esters are dissolved in isopropanol.[13]
-
The mixture is heated under reflux for a period of 6 to 16 hours at a temperature of 75-85 °C.[13]
-
After the reaction is complete, the solvent is removed by vacuum concentration.[13]
-
The residue is dissolved in ethyl acetate, washed with warm water, dried, and concentrated to obtain the free base of manidipine.[13]
-
-
Preparation of this compound:
-
The manidipine free base is dissolved in a solution of hydrochloric acid in methanol or ethanol.[12][14]
-
The solution is stirred to induce crystallization.[12]
-
The resulting solid is collected by filtration.[12]
-
The crude product is purified by recrystallization from a suitable solvent such as 95% methanol to yield pure this compound.[12]
-
Quantitative Analysis by RP-HPLC
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the quantification of this compound in bulk and pharmaceutical dosage forms. The following is a representative protocol.[15][16][17]
Caption: Workflow for RP-HPLC analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, UV/Vis detector, and an autosampler.[15]
-
Column: A C18 column is commonly used, for example, a Kromasil ODS C18 (100 x 4.6 mm, 5µm) or a Phenomenex C18 (250 x 4.6mm, 5 µm).[15][16]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v or 80:20 v/v) is often employed. The pH may be adjusted to 3.5 with orthophosphoric acid.[15][16]
-
Flow Rate: A typical flow rate is 1.0 or 1.3 mL/min.[15][16]
-
Detection Wavelength: Detection is usually carried out at 228 nm or 230 nm.[16][17]
-
Injection Volume: A 20 µL injection volume is common.[15]
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase or a suitable diluent (e.g., acetonitrile:water, 50:50) to obtain a stock solution of known concentration (e.g., 1000 µg/mL).[17]
-
Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 25-125 µg/mL or 20-150 µg/mL).[16][17]
-
Preparation of Sample Solution: For bulk drug, prepare a solution of known concentration in the mobile phase. For tablets, weigh and finely powder a number of tablets, and then extract the drug with the mobile phase to a known concentration.
-
Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas for the manidipine peak.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Analysis by Visible Spectrophotometry
Visible spectrophotometry offers a simpler and more accessible method for the quantification of this compound. The following is a summary of a reported method.[18][19]
Principle:
This method is based on the reaction of this compound with a chromogenic reagent to form a colored complex that can be measured spectrophotometrically. One such method involves the reaction with para-dimethylaminobenzaldehyde (PDAB) in the presence of methanolic sulfuric acid to form a green chromogen with an absorption maximum at 436.97 nm.[18]
Reagents and Instrumentation:
-
Spectrophotometer: A UV/Vis spectrophotometer with 1 cm matched cuvettes.[18]
-
Standard Solution: A standard stock solution of this compound (e.g., 1 mg/mL) in methanol.[18]
-
PDAB Reagent: 1% solution of para-dimethylaminobenzaldehyde.[18]
-
Methanolic Sulfuric Acid: 0.1 M sulfuric acid in methanol.[18]
Procedure:
-
Preparation of Calibration Curve:
-
Pipette aliquots of the standard drug solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 25-125 µg/mL.[18]
-
To each flask, add 1 mL of 1% PDAB and 0.5 mL of 0.1 M methanolic sulfuric acid.[18]
-
Allow the reaction to proceed for 15 minutes at room temperature.[18]
-
Dilute to volume with the appropriate solvent.
-
Measure the absorbance of each solution at 436.97 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of Sample:
-
Prepare a sample solution of this compound of a suitable concentration in methanol.
-
Treat the sample solution in the same manner as the standard solutions.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. manidipine [drugcentral.org]
- 3. This compound | C35H40Cl2N4O6 | CID 150762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Manidipine Hcl Or Manidipine Hydrochloride CAS 89226-75-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. This compound | Fisher Scientific [fishersci.ca]
- 8. go.drugbank.com [go.drugbank.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Preparation method of manidipine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN102875451B - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]
- 13. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]
- 14. CN104224786A - Manidipine hydrochloride composition and preparation method thereof - Google Patents [patents.google.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. ijpsr.com [ijpsr.com]
- 17. pharmatutor.org [pharmatutor.org]
- 18. jyoungpharm.org [jyoungpharm.org]
- 19. researchgate.net [researchgate.net]
Manidipine Dihydrochloride for Hypertension Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel blocker distinguished by its dual-antagonistic action on both L-type and T-type voltage-gated calcium channels. This unique pharmacological profile not only contributes to its potent antihypertensive efficacy but also confers specific end-organ protective benefits, particularly in the renal vasculature. This technical guide provides a comprehensive overview of this compound for hypertension research, consolidating data on its mechanism of action, pharmacokinetics, and clinical efficacy. Detailed summaries of key experimental protocols and visualizations of associated signaling pathways are presented to support further investigation and drug development efforts in this area.
Introduction
Hypertension is a leading modifiable risk factor for cardiovascular and renal disease. Calcium channel blockers (CCBs) are a cornerstone of antihypertensive therapy, and within this class, dihydropyridines are widely utilized for their potent vasodilatory effects. This compound emerges as a noteworthy agent due to its dual blockade of L-type and T-type calcium channels, offering a broader spectrum of action compared to traditional dihydropyridine CCBs that primarily target L-type channels.[1][2] This dual blockade is thought to underlie its effective blood pressure-lowering activity, coupled with a favorable safety profile and potential for renal protection.[3][4] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound.
Mechanism of Action
Manidipine's primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells.[5] By blocking both L-type and T-type voltage-gated calcium channels, it induces vasodilation and a subsequent reduction in peripheral resistance, leading to a decrease in blood pressure.[1]
-
L-type Calcium Channel Blockade: Similar to other dihydropyridines, manidipine blocks L-type calcium channels, which are abundant in the smooth muscle of arterioles. This action is the principal driver of its systemic vasodilatory and antihypertensive effects.[6][7]
-
T-type Calcium Channel Blockade: The inhibition of T-type calcium channels is a distinguishing feature of manidipine. T-type calcium channels are found in various tissues, including the efferent arterioles of the glomerulus.[2][3] Their blockade by manidipine is believed to contribute to its renal-protective effects by mitigating glomerular hypertension.[8]
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of actions of calcium antagonists on efferent arterioles--with special references to glomerular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal effects of calcium antagonists with special reference to manidipine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]
- 6. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Regulation of L-type calcium channels of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Manidipine Dihydrochloride on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of manidipine dihydrochloride on endothelial cells. Manidipine, a third-generation dihydropyridine calcium channel blocker, exhibits pleiotropic effects on the vasculature that extend beyond its primary antihypertensive action. This document details the experimental protocols to assess these effects and summarizes the key quantitative findings and cellular signaling pathways involved.
Anti-Inflammatory Effects
Manidipine has demonstrated significant anti-inflammatory properties in human endothelial cells, primarily by inhibiting the secretion of pro-inflammatory cytokines.
Inhibition of Pro-inflammatory Cytokine Secretion
Manidipine effectively reduces the release of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) from human endothelial cells stimulated with various pro-inflammatory agents. The mechanism underlying this effect is believed to be independent of its calcium channel blocking activity and may be attributed to its lipophilicity and antioxidant properties, leading to the inhibition of the NF-κB signaling pathway.
Table 1: Quantitative Data on the Inhibition of Cytokine Secretion by Manidipine
| Cell Type | Stimulant | Manidipine Concentration (µM) | Effect on IL-6 Secretion | Effect on IL-8 Secretion | Reference |
| Endothelial Cells | Acetylated LDL (acLDL) | 1-5 | Complete inhibition | Not Reported | |
| Endothelial Cells | Oxidized LDL (oxLDL) | 1-5 | Complete inhibition | Not Reported | |
| Endothelial Cells | Tumor Necrosis Factor-alpha (TNF-α) | 1-5 | Complete inhibition | ~40% reduction (at 5 µM) |
Experimental Protocol: Measurement of Cytokine Secretion in HUVECs
This protocol outlines the steps to measure the effect of manidipine on IL-6 and IL-8 secretion from Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
TNF-α (or other stimulants like acLDL, oxLDL)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human IL-6 and IL-8
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency in 24-well plates.
-
Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control. Incubate for 24 hours.
-
Stimulation: After the pre-treatment period, add the pro-inflammatory stimulant (e.g., TNF-α at 10 ng/mL) to the wells (except for the negative control wells).
-
Incubation: Incubate the plates for an additional 24 hours.
-
Sample Collection: Collect the cell culture supernatants from each well.
-
ELISA: Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.
-
Data Analysis: Determine the concentrations of IL-6 and IL-8 in the supernatants. Normalize the data to the vehicle-treated, stimulant-exposed control group.
Effects on Endothelial Nitric Oxide Synthase (eNOS)
Manidipine has been shown to positively influence the expression of endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular health.[1] This suggests a potential mechanism by which manidipine improves endothelial function.
Experimental Protocol: Western Blot for eNOS Expression
This protocol describes how to assess the effect of manidipine on eNOS protein expression in endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against eNOS
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat HUVECs with manidipine as described in the cytokine assay protocol.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-eNOS antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Anti-Proliferative Effects
In vitro studies have indicated that manidipine can inhibit the proliferation of endothelial cells, which may have implications for conditions characterized by excessive angiogenesis.
Experimental Protocol: Endothelial Cell Proliferation Assay (MTT Assay)
This protocol provides a method to evaluate the effect of manidipine on the proliferation of HUVECs.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability/proliferation relative to the vehicle-treated control.
Signaling Pathways
The effects of manidipine on endothelial cells are mediated through the modulation of specific intracellular signaling pathways.
NF-κB Signaling Pathway
Pro-inflammatory stimuli like TNF-α typically activate the NF-κB pathway, leading to the transcription of inflammatory genes. Manidipine is suggested to inhibit this pathway, thereby reducing the production of inflammatory cytokines.[2]
eNOS Signaling Pathway
The regulation of eNOS expression and activity is complex. While direct evidence for manidipine's precise mechanism of upregulating eNOS in endothelial cells is still emerging, it is hypothesized to be part of its broader antioxidant and anti-inflammatory effects that create a more favorable environment for eNOS function.
References
The Antihypertensive Profile of Manidipine: An In-depth Technical Guide based on Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antihypertensive effects of manidipine, a third-generation dihydropyridine calcium channel blocker, as demonstrated in various animal models. This document delves into the quantitative data from key studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.
Core Antihypertensive and Renal Protective Effects
Manidipine has been extensively studied in various animal models of hypertension, including spontaneously hypertensive rats (SHRs), Goldblatt two-kidney, one-clip (2K1C) hypertensive rats, and DOCA/salt hypertensive rats. These studies consistently demonstrate its efficacy in lowering blood pressure and suggest additional organ-protective benefits, particularly within the renal and cardiovascular systems.
Data Presentation: Quantitative Effects of Manidipine
The following tables summarize the key quantitative findings from various animal model studies.
Table 1: Effect of Manidipine on Systemic Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
| Animal Model | Manidipine Dose | Treatment Duration | Blood Pressure Reduction (mmHg) | Reference |
| SHR | 10 µg/kg (IV) | Acute | Significant reduction | [1] |
| Uninephrectomized SHR | 20 mg/kg (in diet) | 12 weeks | 194 ± 3 to 160 ± 4 | [2] |
| SHR | 0.05% (in diet) | 4 weeks | Significant reduction (p < 0.01) | [3] |
| Stroke-Prone SHR | Not specified | Not specified | Attenuated increase | [4] |
Table 2: Renal Hemodynamic and Functional Effects of Manidipine
| Animal Model | Manidipine Dose | Key Findings | Reference |
| Anesthetized Dogs | 1 and 5 µg/kg (Intrarenal) | Prolonged increases in Renal Blood Flow (RBF), Glomerular Filtration Rate (GFR), and urine flow.[5] | [5] |
| Spontaneously Hypertensive Rats (SHRs) | Not specified | Chronic administration increased RBF by dilating afferent arterioles and improved glomerular hypertension by dilating efferent arterioles.[6] | [6] |
| Uninephrectomized SHRs | 20 mg/kg (in diet) | Lowered prevalence of mesangial expansion with proliferation (6.7% vs 2.8%).[2] | [2] |
| Remnant Kidney Model (Rats) | 0.002% - 0.01% (in diet) | Ameliorated severe parenchymal damage.[7] | [7] |
Table 3: Cardiovascular Effects of Manidipine
| Animal Model | Manidipine Dose | Key Findings | Reference |
| Goldblatt 2K1C Rats | 200 or 500 mg/kg | Dose-dependent inhibition of blood pressure elevation; suppressed medial hyperplasia and reduced intimal hyperplasia by at least 50%.[8] | [8] |
| DOCA/Salt Hypertensive Rats | 0.05% (in diet) | Reduced left ventricular weight and the increased wall/lumen ratio; restored maximal coronary flow.[9] | [9] |
| Spontaneously Diabetic GK Rats | 4.6 and 15.1 mg/kg/day | Inhibited thickening of the neo-intima in balloon catheter-injured arteries.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the cited studies.
Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a widely used genetic model of essential hypertension.
-
Animal Husbandry: Male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats are often used as controls.[1][3] Animals are typically housed under controlled temperature and light-dark cycles with free access to standard chow and water.
-
Drug Administration: Manidipine can be administered through various routes, including intravenous (IV) injection for acute studies[1] or mixed with food for chronic treatment.[3][9]
-
Blood Pressure Measurement: Systolic blood pressure is commonly measured using the non-invasive tail-cuff method.
-
Renal Function Assessment: For renal studies, animals may be uninephrectomized (surgically removing one kidney) to exacerbate hypertensive renal damage.[2][11] 24-hour urine collection is used to measure protein and creatinine excretion.[2]
Goldblatt 2K1C Hypertensive Rat Model
This model mimics renovascular hypertension.
-
Surgical Procedure: A silver clip is placed on the left renal artery of one kidney, while the contralateral kidney remains untouched. This reduces blood flow to the clipped kidney, activating the renin-angiotensin system and causing hypertension.
-
Dietary Manipulation: To induce atherosclerosis, rats may be fed a high-cholesterol diet.[8]
-
Endothelial Injury: Some protocols include endothelial injury, for example, by using a balloon catheter in the aorta, to accelerate the development of arteriosclerotic changes.[8]
-
Histological Analysis: Aortic and renal tissues are collected for morphological studies to assess medial and intimal thickness and plaque formation.[8]
DOCA/Salt Hypertensive Rat Model
This model represents a form of salt-sensitive hypertension.
-
Procedure: Uninephrectomized rats receive subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet and are provided with a high-salt (e.g., 1% NaCl) drinking solution.
-
Cardiovascular Assessment: At the end of the treatment period, hearts are excised and perfused in a Langendorff apparatus to measure parameters like maximal coronary flow.[9] Left ventricular weight and wall/lumen ratio are determined to assess cardiac hypertrophy.[9]
Signaling Pathways and Experimental Workflows
The antihypertensive and protective effects of manidipine are rooted in its mechanism of action at the cellular and systemic levels.
Mechanism of Action of Manidipine
Manidipine is a dihydropyridine calcium channel blocker that inhibits the influx of Ca2+ into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[12] It blocks both L-type and T-type calcium channels.[13] The blockade of T-type calcium channels in the efferent arterioles of the glomerulus is thought to contribute to its renal-protective effects by reducing intraglomerular pressure.[14][15]
References
- 1. Effect of calcium antagonist, manidipine hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of the renal protective effect of manidipine in the uninephrectomized spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal vascular responses in spontaneously hypertensive rats chronically treated with manidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive effect of manidipine on severe hypertension and proteinuria induced by the inhibition of endothelial-derived relaxation factor formation in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the calcium antagonist manidipine on renal hemodynamics and function in dogs: comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of manidipine hydrochloride on the renal microcirculation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a calcium antagonist, manidipine, on progressive renal injury associated with mild hypertension in remnant kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manidipine inhibits the progression of hypertension and atherosclerosis in endothelium-injured and cholesterol-fed Goldblatt 2K1C rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of manidipine on cardiac hypertrophy and coronary circulation in DOCA/salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of manidipine on balloon catheter-induced arterial smooth muscle cell proliferation in spontaneously diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term effect of manidipine on renal function and structure in uninephrectomized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Manidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]
- 15. wjgnet.com [wjgnet.com]
Manidipine dihydrochloride's impact on renal hemodynamics
An In-depth Technical Guide on the Impact of Manidipine Dihydrochloride on Renal Hemodynamics
Introduction
This compound is a third-generation dihydropyridine calcium channel blocker (CCB) utilized in the management of hypertension.[1] Unlike many other CCBs that primarily block L-type calcium channels, manidipine is distinguished by its dual blockade of both L-type and T-type calcium channels.[2] This unique mechanism of action confers a distinct profile of effects on renal hemodynamics, suggesting potential renoprotective benefits beyond its primary antihypertensive action.[2] This technical guide provides a comprehensive overview of the impact of manidipine on renal hemodynamics, detailing its mechanism of action, summarizing quantitative data from clinical and preclinical studies, and outlining the experimental protocols used to elucidate these effects.
Mechanism of Action
Manidipine exerts its effects by binding to and blocking voltage-dependent L-type and T-type calcium channels in vascular smooth muscle cells.[3] In the renal microvasculature, L-type calcium channels are predominantly located on the afferent arterioles, while T-type calcium channels are present on both the afferent and efferent arterioles.[4][5]
By blocking L-type channels, manidipine induces vasodilation of the afferent arteriole, which increases renal blood flow.[2] Crucially, its additional blockade of T-type channels leads to the vasodilation of the efferent arteriole.[2] This dual vasodilation helps to normalize intraglomerular pressure, a key factor in the progression of renal disease.[5] Older dihydropyridine CCBs, which only act on L-type channels, can lead to an increase in intraglomerular pressure due to the predominant vasodilation of the afferent arteriole.[4]
Data Presentation: Quantitative Effects on Renal Hemodynamics
The following table summarizes the quantitative impact of this compound on key renal hemodynamic parameters from various studies.
| Study Population | Treatment | Duration | Renal Blood Flow (RBF) / Renal Plasma Flow (RPF) | Glomerular Filtration Rate (GFR) | Renal Vascular Resistance (RVR) | Filtration Fraction (FF) | Reference |
| Mild-to-moderate essential hypertension (n=10) | Manidipine (5-20 mg/day) | 1 week | Increased from 522 to 662 ml/min/1.48 m² | Increased from 81 to 93 ml/min/1.48 m² | Decreased from 1.90 to 1.33 dyn·s·cm⁻⁵/1.48 m² x 10⁴ | Reduced from 0.260 to 0.243 | [6] |
| Hypertensive patients with renal impairment (n=71) | Manidipine (5-20 mg/day) | >48 weeks | Not specified | Serum creatinine < 3 mg/dl generally stable | Not specified | Not specified | |
| Hypertensive patients with chronic renal failure (n=101) | Manidipine (20 mg/day) vs. Nifedipine (60 mg/day) | 3 months | Not specified | Creatinine clearance significantly increased with manidipine | Not specified | Not specified | [7] |
| Mild-to-moderate essential hypertension (n=54) | Manidipine (20 mg/day) vs. Amlodipine (10 mg/day) | 4 weeks | Not specified | Not specified | Afferent resistance (Rₐ) reduced (p=0.018); Efferent resistance (Rₑ) increased (p=0.012) | Intraglomerular pressure did not change | [8][9] |
| Spontaneously Hypertensive Rats (SHR) | Manidipine (oral) | 2 months | Increased Single-Nephron Plasma Flow (SNGPF) | Unchanged Single-Nephron GFR (SNGFR) | Both afferent and efferent arteriolar resistances were reduced | Not specified | [10] |
| Spontaneously Hypertensive Rats (SHR) | Manidipine (10 µg/kg IV) | Acute | Greater increase in RPF in SHR | GFR effects observed in both SHR and WKY rats | Not specified | Decreased only in SHR | [11] |
Experimental Protocols
The assessment of manidipine's impact on renal hemodynamics involves sophisticated methodologies, primarily in preclinical animal models and human clinical trials.
Preclinical Assessment in Animal Models
-
Micropuncture Technique in Spontaneously Hypertensive Rats (SHRs): This "gold standard" technique allows for the direct measurement of microvascular pressures and flows within a single nephron.
-
Animal Preparation: SHRs, a common model for essential hypertension, are anesthetized. The kidney is exposed via a flank incision to allow for micropuncture of surface glomeruli.[10]
-
Measurements:
-
Single-Nephron Glomerular Filtration Rate (SNGFR): Measured by collecting tubular fluid and analyzing the concentration of a freely filtered substance like inulin.
-
Single-Nephron Plasma Flow (SNGPF): Calculated from SNGFR and the filtration fraction.
-
Glomerular Transcapillary Hydraulic Pressure Difference (ΔP): Determined by measuring pressures in the glomerular capillaries and Bowman's space.[10]
-
Afferent and Efferent Arteriolar Resistance (Rₐ and Rₑ): Calculated using the measured pressures and flows.[10]
-
-
Drug Administration: Manidipine can be administered either acutely via intravenous infusion or chronically through oral dosing in the animals' diet or water.[10][12]
-
Clinical Assessment in Human Subjects
-
Constant-Infusion Input-Clearance Technique: This is a standard method for accurately determining GFR and RPF in humans.
-
Principle: This method relies on achieving a steady-state plasma concentration of marker substances that are cleared by the kidneys in specific ways.[13] Inulin is used for GFR as it is freely filtered but not secreted or reabsorbed.[14] Para-aminohippurate (PAH) is used for RPF as it is both filtered and almost completely secreted, clearing it from the blood in a single pass through the kidneys.[14][15]
-
Procedure:
-
A priming (bolus) dose of inulin and PAH is administered intravenously to rapidly achieve the target plasma concentration.
-
This is followed by a continuous intravenous infusion at a constant rate to maintain this steady-state concentration.
-
After an equilibration period, timed urine and blood samples are collected.
-
The concentrations of inulin and PAH in plasma and urine are measured, along with the urine flow rate.
-
GFR and RPF are calculated using standard clearance formulas.[13]
-
-
-
Calculation of Arteriolar Resistances (Gomez Model): In human studies, direct measurement of intrarenal pressures is not feasible. The Gomez equations provide a non-invasive method to estimate afferent (Rₐ) and efferent (Rₑ) arteriolar resistances, as well as intraglomerular pressure (Pglom).[8][16] This model uses the measured values of GFR, RPF, mean arterial pressure, and plasma protein concentration to calculate these parameters.[9][16]
Conclusion
This compound demonstrates a favorable impact on renal hemodynamics, primarily attributable to its unique dual blockade of L-type and T-type calcium channels. This mechanism leads to a balanced vasodilation of both afferent and efferent glomerular arterioles, resulting in increased renal blood flow and a reduction in renal vascular resistance, without a detrimental increase in intraglomerular pressure. The quantitative data from both human and animal studies support its potential as a renoprotective antihypertensive agent. The sophisticated experimental protocols outlined provide the basis for the continued investigation and understanding of manidipine's distinct renal effects, offering valuable insights for researchers, scientists, and drug development professionals in the field of hypertension and nephrology.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal effects of manidipine hydrochloride. A new calcium antagonist in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Effects of manidipine vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of manidipine vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of manidipine hydrochloride on the renal microcirculation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of calcium antagonist, manidipine hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute effects of manidipine on renal blood flow and sympathetic nerve activity in conscious, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. PAH clearance - Wikipedia [en.wikipedia.org]
- 16. journals.physiology.org [journals.physiology.org]
Unraveling the Metabolic Benefits of Manidipine: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manidipine, a third-generation dihydropyridine calcium channel blocker, has demonstrated potential metabolic benefits beyond its primary antihypertensive effects in preclinical investigations. This technical guide provides an in-depth overview of the metabolic effects of manidipine observed in key preclinical studies. It summarizes quantitative data on insulin sensitivity, glucose metabolism, and lipid profiles from in vivo and in vitro models. Detailed experimental protocols for pivotal assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams, offering a clear and concise understanding of the preclinical evidence supporting the metabolic advantages of manidipine.
Introduction
Manidipine is a well-established antihypertensive agent that distinguishes itself from other dihydropyridines through its dual blockade of L-type and T-type calcium channels. While its efficacy in blood pressure reduction is well-documented, a growing body of preclinical evidence suggests that manidipine may also confer favorable metabolic effects. These effects, including improved insulin sensitivity and modulation of adipokine secretion, are of significant interest in the context of managing hypertensive patients who often present with metabolic comorbidities such as insulin resistance and dyslipidemia. This guide delves into the core preclinical findings that illuminate the metabolic actions of manidipine, providing researchers and drug development professionals with a comprehensive resource to inform further investigation.
In Vivo Metabolic Effects of Manidipine in Spontaneously Hypertensive Rats (SHR)
Spontaneously Hypertensive Rats (SHR) are a widely used preclinical model to study hypertension and its associated metabolic disturbances. Studies investigating manidipine in this model have revealed significant improvements in metabolic parameters.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a representative study in SHR treated with manidipine.
| Parameter | Control (SHR) | Manidipine-treated (SHR) | Percentage Change | Reference |
| Insulin Sensitivity | ||||
| Insulin Sensitivity Index (x 10-4 min-1 microU-1 ml-1) | 3.35 ± 0.61 | 4.70 ± 1.34 | ↑ 40.3% | |
| Glucose Metabolism | ||||
| Blood Glucose (mg/dL) | 152 | 143 | ↓ 5.9% | |
| Adipokines | ||||
| Plasma Adiponectin | Baseline | Increased | ↑ 32.9% | |
| Inflammatory Markers | ||||
| Plasma TNF-α | Baseline | Decreased | ↓ 37.1% |
Experimental Protocol: Manidipine Treatment in SHR
Animal Model: Male Spontaneously Hypertensive Rats (SHR).
Treatment:
-
Drug: Manidipine hydrochloride.
-
Dosage: Administered orally. While specific dosages can vary, a representative study might use a dose that achieves a therapeutic effect on blood pressure.
-
Duration: Treatment duration typically ranges from several weeks to months to observe significant metabolic changes.
Methodologies for Metabolic Parameter Assessment:
-
Insulin Sensitivity: The insulin sensitivity index is often determined using techniques like the euglycemic hyperinsulinemic clamp, which is the gold standard, or calculated from fasting glucose and insulin levels.
-
Blood Glucose: Measured from blood samples obtained from the tail vein using a standard glucose oxidase method.
-
Plasma Adiponectin and TNF-α: Quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for rat adiponectin and TNF-α.
Experimental Workflow
Discovery and development history of manidipine dihydrochloride
An In-depth Technical Guide to the Discovery and Development of Manidipine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a third-generation dihydropyridine calcium channel blocker renowned for its potent antihypertensive effects and favorable safety profile. Developed by Takeda Pharmaceutical Company, it was patented in 1982 and received approval for medical use in 1990[1]. This document provides a comprehensive technical overview of its discovery, synthesis, mechanism of action, and clinical development. Manidipine distinguishes itself through its dual blockade of both L-type and T-type voltage-gated calcium channels, contributing to its efficacy in lowering blood pressure and its unique renal-protective properties. Furthermore, it exhibits a lower incidence of common side effects like peripheral edema compared to earlier-generation calcium channel blockers[2][3]. This guide consolidates key quantitative data, details significant experimental protocols, and visualizes complex pathways to serve as a critical resource for professionals in pharmaceutical research and development.
Discovery and Synthesis
Manidipine (developmental code CV-4093) was discovered and developed by Takeda Pharmaceutical Co Ltd. in Japan[4][5]. The compound was first patented in 1982, marking a significant advancement in the class of dihydropyridine calcium antagonists, and was approved for clinical use in Japan in 1990[1]. The development aimed to create an antihypertensive agent with sustained efficacy over 24 hours, a high degree of vascular selectivity, and an improved safety profile, particularly concerning reflex tachycardia and peripheral edema.
Chemical Synthesis
The synthesis of this compound is a multi-step process, typically starting from N-(2-hydroxyethyl)piperazine or piperazine itself. Several patented methods exist, with the core strategy involving the construction of the dihydropyridine ring via a Hantzsch-type condensation reaction.
Experimental Protocol: Representative Synthesis of Manidipine
The following protocol is a representative summary based on published synthesis methods[1][6][7][8].
Step 1: Synthesis of 1-Benzhydryl-4-(2-hydroxyethyl)piperazine
-
Reactants: N-(2-hydroxyethyl)piperazine and Benzhydryl Bromide (or Diphenylmethyl Chloride)[1][8].
-
Procedure: N-(2-hydroxyethyl)piperazine is alkylated with benzhydryl bromide. The reaction is typically carried out in a suitable solvent with an acid scavenger (e.g., potassium carbonate) to neutralize the HBr formed[8]. After the reaction, the product is isolated through extraction and purification.
Step 2: Synthesis of 2-(4-Benzhydryl-1-piperazinyl)ethyl Acetoacetate
-
Reactants: 1-Benzhydryl-4-(2-hydroxyethyl)piperazine and Diketene[1][7].
-
Procedure: The hydroxyl group of the intermediate from Step 1 is acylated using diketene. The reaction is stirred for a specified period, and the resulting acetoacetate ester is dissolved in an appropriate solvent (e.g., alkyl acetate), washed, dried, and concentrated to yield the product[7].
Step 3: Hantzsch-type Dihydropyridine Synthesis (Cyclization)
-
Reactants: 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate, m-Nitrobenzaldehyde, and Methyl 3-aminocrotonate[1][6][8].
-
Procedure: The three components are dissolved in an alcohol solvent, such as isopropanol, and heated to reflux for several hours (e.g., 16 hours)[8]. This condensation reaction forms the dihydropyridine ring, resulting in the manidipine free base. The solvent is then removed under reduced pressure.
Step 4: Formation and Purification of this compound
-
Reactants: Manidipine free base and Hydrochloric Acid[7][8].
-
Procedure: The crude manidipine base is dissolved in a solvent like methanol or ethyl acetate. A solution of hydrogen chloride in an organic solvent (e.g., methanolic HCl) is then added, typically in an ice bath, to precipitate the dihydrochloride salt[6][7]. The salt is then purified by recrystallization from a suitable solvent (e.g., 95% methanol) to achieve high purity[7].
Caption: Workflow for the chemical synthesis of this compound.
Mechanism of Action
Manidipine is a dihydropyridine calcium antagonist that exerts its therapeutic effect by inhibiting the influx of calcium ions through voltage-gated calcium channels in smooth muscle cells[2][3]. This action leads to systemic vasodilation and a subsequent reduction in blood pressure[2][9].
Dual Blockade of L-type and T-type Calcium Channels
Unlike first-generation dihydropyridines (e.g., nifedipine), which are highly selective for L-type calcium channels, manidipine is a third-generation agent that blocks both L-type and T-type calcium channels[9][10][11][12].
-
L-type Channels: These high-voltage-activated channels are abundant in vascular smooth muscle cells. Their blockade by manidipine is the primary mechanism for arteriolar vasodilation and blood pressure reduction[5][13].
-
T-type Channels: These low-voltage-activated channels are present in various tissues, including the efferent arterioles of the kidney glomerulus[11]. Blockade of T-type channels in these arterioles helps to reduce intraglomerular pressure, providing a renal-protective effect beyond systemic blood pressure lowering[11]. This dual action is thought to contribute to manidipine's lower incidence of peripheral edema compared to L-type selective blockers like amlodipine[14].
Signaling Pathway
The contraction of vascular smooth muscle is initiated by an increase in intracellular calcium concentration. Manidipine intervenes in this process.
-
Inhibition of Ca²⁺ Influx: Manidipine binds to voltage-dependent L-type and T-type calcium channels, preventing the influx of extracellular Ca²⁺ into the smooth muscle cell[9][10].
-
Reduced Calmodulin Activation: The resulting decrease in intracellular Ca²⁺ levels means less Ca²⁺ is available to bind to the protein calmodulin[13].
-
Inhibition of MLCK: The Ca²⁺-calmodulin complex is required to activate Myosin Light-Chain Kinase (MLCK). With lower levels of this complex, MLCK activity is reduced[13].
-
Vasodilation: MLCK is responsible for phosphorylating the myosin light chain, a critical step for the interaction of actin and myosin filaments that causes muscle contraction. Reduced MLCK activity leads to dephosphorylation of myosin, resulting in smooth muscle relaxation, vasodilation, and a decrease in peripheral vascular resistance[13].
Caption: Signaling pathway for Manidipine-induced vasodilation.
Additional Mechanisms
-
Renal Effects: Manidipine induces renal vasodilation, leading to increased natriuresis and diuresis, which further contributes to its antihypertensive effect by reducing blood volume[10][15].
-
Metabolic Effects: Some studies suggest that manidipine may improve insulin sensitivity, potentially through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ)[16].
Preclinical and Clinical Development
Manidipine has undergone extensive clinical evaluation, demonstrating its efficacy and safety in treating mild to moderate essential hypertension.
Pharmacokinetics
The pharmacokinetic profile of manidipine supports once-daily dosing, which enhances patient adherence.
Table 1: Pharmacokinetic Parameters of Manidipine
| Parameter | Value | Source |
|---|---|---|
| Time to Peak (Tmax) | 1.5 - 4.0 hours | [10][12] |
| Plasma Protein Binding | ~99% | [9][12] |
| Metabolism | Extensively by hepatic CYP enzymes | [9][10] |
| Elimination Half-life | Dose-dependent: • 5 mg dose: 3.94 h • 10 mg dose: 5.02 h • 20 mg dose: 7.95 h | [10] |
| Excretion | ~63% in feces, ~31% in urine (as metabolites) | [10] |
| Effect of Food | Increases Cmax by 1.3-1.6 fold; no change in Tmax |[9][10] |
Clinical Efficacy
Clinical trials have consistently shown that manidipine (10-20 mg/day) effectively reduces blood pressure over a 24-hour period[2][3]. Its efficacy is comparable to other standard antihypertensive agents, including amlodipine and enalapril[2][3].
Table 2: Summary of Clinical Efficacy Data
| Study Population | Manidipine Dose | Comparator | Duration | Key Efficacy Outcome | Source |
|---|---|---|---|---|---|
| Mild to Moderate Hypertension | 10-40 mg/day | Placebo | 4 weeks | Significantly lowered 24-hour BP vs. placebo. | [2][3] |
| Elderly with Mild to Moderate Hypertension | 10 mg/day | Placebo | 8 weeks | Significant decrease in trough sitting SBP/DBP (16/7 mmHg). | [3] |
| Hypertension & Type 2 Diabetes | 10-20 mg/day | Amlodipine, Enalapril | Long-term | Similar BP reduction to comparators. | [2] |
| Isolated Systolic Hypertension | Not specified | Amlodipine | 3 months | Similar reductions in SBP (~19.5 mmHg for manidipine). | [11] |
| Chronic Renal Failure | 20 mg/day | Nifedipine (60 mg/day) | Not specified | Similar BP reduction; manidipine significantly improved creatinine clearance. |[17] |
Safety and Tolerability
Manidipine is generally well-tolerated. Most adverse effects are related to its vasodilatory properties and are typically mild[2][13].
-
Common Adverse Events: Ankle edema, headache, palpitations, flushing, and dizziness[2][3].
-
Peripheral Edema: A notable advantage of manidipine is a significantly lower incidence of peripheral (ankle) edema compared to amlodipine. A meta-analysis showed the relative risk for ankle edema was 0.35 for manidipine versus amlodipine[14]. This is attributed to its dual-channel blockade, which helps maintain normal glomerular pressure and fluid balance.
Key Experimental Methodologies
Protocol: Comparative Clinical Trial for Peripheral Edema
The following is a summarized protocol based on the NCT03106597 trial, designed to objectively measure peripheral edema.
-
Objective: To compare the effect of manidipine versus amlodipine on the development of peripheral edema in patients with mild to moderate essential hypertension.
-
Study Design: An 8-week, open-label, randomized, parallel-group study.
-
Participants: Patients with mild to moderate essential hypertension.
-
Intervention:
-
Run-in Period: 1-2 weeks.
-
Treatment Phase: Patients randomized to receive manidipine (20 mg/day) or amlodipine.
-
-
Primary Outcome Measurement: Change in peripheral edema, objectively measured using Direct Segmental Multi-Frequency Bioelectrical Impedance Analysis (DSM-BIA).
-
Other Assessments: Blood pressure, heart rate, adverse events, physical examinations, 12-lead ECG, hematology, and clinical biochemistry at specified visits.
Caption: Experimental workflow for a comparative clinical trial (e.g., NCT03106597).
Conclusion
This compound represents a significant development in the management of hypertension. Its discovery and subsequent clinical validation have established it as an effective and well-tolerated antihypertensive agent. The unique dual-blocking mechanism of action on both L-type and T-type calcium channels not only ensures potent and sustained blood pressure control but also confers additional renal-protective benefits and a superior safety profile with a reduced incidence of peripheral edema. The data and protocols summarized in this guide underscore its value in the therapeutic armamentarium and provide a foundational resource for further research and development in cardiovascular medicine.
References
- 1. Manidipine - Wikipedia [en.wikipedia.org]
- 2. Manidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manidipine - AdisInsight [adisinsight.springer.com]
- 5. CN103120651A - Manidipine tablet - Google Patents [patents.google.com]
- 6. Preparation method of manidipine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102875451A - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]
- 8. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cardiovascular Risk Management - Efficacy of Manidipine in Hypertension and Beyond | ECR Journal [ecrjournal.com]
- 12. mims.com [mims.com]
- 13. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Efficacy and mode of action of manidipine: a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]
- 17. Effects of manidipine and nifedipine on blood pressure and renal function in patients with chronic renal failure: a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Manidipine Dihydrochloride in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of manidipine dihydrochloride in human plasma. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and detection. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The described methodologies are based on established and validated procedures from the scientific literature.
Introduction
Manidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension. Accurate and reliable measurement of manidipine concentrations in plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for an HPLC-based method, offering guidance to researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Felodipine, Barnidipine, or Desipramine)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Ammonium Acetate
-
Acetic Acid
-
Formic Acid
-
n-Hexane
-
Methyl-t-butyl ether
-
Human Plasma (drug-free)
-
Deionized Water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis or Mass Spectrometric (MS) detector
-
Reversed-phase C18 or C8 analytical column
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Evaporator (e.g., nitrogen evaporator)
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of manidipine and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the manidipine stock solution with a suitable solvent (e.g., 50% methanol) to create working solutions for calibration curve standards and quality control samples.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working solutions to obtain a series of calibration standards and at least three levels of QC samples (low, medium, and high).
Plasma Sample Preparation
Several extraction methods can be employed. The following are three common procedures:
A. Liquid-Liquid Extraction (LLE) [1][2]
-
To 500 µL of plasma sample, add the internal standard.
-
Alkalinize the plasma with an ammonia solution.[1]
-
Add 3 mL of extraction solvent (e.g., a mixture of methyl-t-butyl ether and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
B. Solid-Phase Extraction (SPE) [3][4][5]
-
Condition a C8 or C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary) onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
C. Protein Precipitation [6][7]
-
To a known volume of plasma, add a precipitating agent such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to plasma).[6][7]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and inject it directly or after evaporation and reconstitution.
Chromatographic Conditions
The following tables summarize typical chromatographic conditions for the analysis of manidipine in plasma.
Table 1: HPLC-UV/Electrochemical Detection Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C8 Bonded-Phase[4] | Sumichiral OA-4500[3] |
| Mobile Phase | Isocratic | Methanol:Water (e.g., 80:20 v/v)[8] |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min |
| Detection | Electrochemical at +0.7 V[4] | UV at 254 nm[3] |
| Injection Volume | 20 µL | 20 µL |
Table 2: HPLC-MS/MS Detection Conditions
| Parameter | Condition 1[1] | Condition 2[2] |
| Column | Hypersil ODS2 | C18 (3 mm x 50 mm, 2.5 µm) |
| Mobile Phase | Methanol:5 mM Ammonium Acetate with 0.1% Acetic Acid (85:15, v/v) | Gradient of 0.05% Formic Acid (A) and Acetonitrile (B) |
| Flow Rate | 0.8 mL/min | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Mass Transitions | Manidipine: m/z 611.4[1] | Manidipine: m/z 610.98 > 166.95[2] |
| Internal Standard | Felodipine: m/z 384.2[1] | Desipramine: m/z 266.95 > 235.94[2] |
Method Validation Parameters
A comprehensive validation of the method should be performed according to relevant regulatory guidelines. Key validation parameters are summarized below.
Table 3: Summary of Validation Parameters from Literature
| Parameter | Reported Range/Value |
| Linearity Range | 0.1 - 20 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.07 - 0.5 ng/mL[3][5] |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ)[2] |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) < 15% (< 20% for LLOQ)[2] |
| Recovery | 81.52% - 99.3%[2][3] |
| Stability | Assessed for freeze-thaw, short-term, and long-term storage[2] |
Visualizations
The following diagram illustrates the general workflow for the HPLC analysis of manidipine in plasma samples.
Caption: Workflow for Manidipine Analysis in Plasma.
Conclusion
The HPLC methods described provide a reliable and sensitive approach for the quantification of manidipine in human plasma. The choice of sample preparation technique and detector will depend on the specific requirements of the study, including the desired sensitivity and the available equipment. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. tandfonline.com [tandfonline.com]
- 4. Liquid chromatographic determination of manidipine in serum with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 7. mdpi.com [mdpi.com]
- 8. saudijournals.com [saudijournals.com]
Application Notes and Protocols for the Quantitative Analysis of Manidipine Dihydrochloride Using Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Manidipine dihydrochloride is a third-generation dihydropyridine-based calcium channel antagonist used in the management of hypertension.[1][2] Accurate and precise quantitative analysis of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and regulatory compliance. This document provides detailed application notes and protocols for the quantitative determination of this compound using various visible spectrophotometric methods. These methods are simple, cost-effective, and suitable for routine analysis.
I. Spectrophotometric Methods Overview
Visible spectrophotometry offers a viable alternative to more complex chromatographic techniques for the quantification of this compound. The methods described herein are based on the formation of colored chromogens that can be measured in the visible region of the electromagnetic spectrum. Three primary methods involving different chromogenic reagents are presented:
-
Method A: Reaction with p-dimethylaminobenzaldehyde (PDAB).
-
Method B: Diazotization followed by coupling with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD).
-
Method C: Reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH).
Additionally, a method based on the formation of a charge-transfer complex with iodine is also described.
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different spectrophotometric methods for the analysis of this compound.
Table 1: Summary of Validation Parameters for Visible Spectrophotometric Methods [3][4]
| Parameter | Method A (PDAB) | Method B (NEDD) | Method C (MBTH) |
| λmax (nm) | 436.97 | 550.20 | 480.21 |
| Linearity Range (µg/mL) | 25 - 125 | 25 - 125 | 25 - 125 |
| Regression Equation | Y = 0.002829X + 0.01319 | Y = 0.002325X + 0.004275 | Y = 0.0035X + 0.001039 |
| Limit of Detection (LOD) (µg/mL) | 1.2024 | 0.9798 | 3.672 |
| Limit of Quantification (LOQ) (µg/mL) | 1.212 | 3.6451 | 2.969 |
Table 2: Summary of Validation Parameters for Charge-Transfer Complexation Method [5]
| Parameter | Method (Iodine) |
| λmax (nm) | 290 and 353 |
| Linearity Range (µg/mL) | 3 - 11 |
| Stoichiometry (Drug:Iodine) | 1:1 |
III. Experimental Protocols
A. Instrumentation and Reagents
-
Instrumentation: A UV/Vis spectrophotometer with 1 cm matched cuvettes is required for all absorbance measurements.[3]
-
Reagents and Chemicals: this compound (certified to be 99.0%), p-dimethylaminobenzaldehyde (PDAB), N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD), 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH), ferric chloride, zinc dust, hydrochloric acid, methanol, and water (all analytical reagent grade).[3]
B. Preparation of Standard Stock Solution
-
Accurately weigh 25 mg of this compound.[3]
-
Dissolve it in 5-6 mL of methanol in a 25 mL volumetric flask.[3]
-
Make up the volume to the mark with methanol to obtain a standard stock solution.[3]
C. Protocol for Method A (PDAB Method)
-
Reduction of this compound: The nitro group of this compound needs to be reduced to a primary amino group. This is achieved by using zinc dust and 0.1 M hydrochloric acid and heating the solution at 70°C for ten minutes. The resulting solution is then filtered.[3]
-
Chromogen Formation:
-
Pipette aliquots of the reduced standard drug solution (ranging from 0.25 to 1.25 mL, corresponding to 25-125 µg/mL) into a series of 10 mL volumetric flasks.[3]
-
Add 1 mL of 1% PDAB solution and 0.5 mL of 0.1 M methanolic sulfuric acid to each flask.[3]
-
Allow the solutions to stand for three minutes.[3]
-
Make up the volume to 10 mL with methanol.[3]
-
-
Spectrophotometric Measurement: Measure the absorbance of the resulting green chromogen at 436.97 nm against a reagent blank.[3][4]
D. Protocol for Method B (NEDD Method)
-
Reduction of this compound: Follow the reduction procedure as described in Method A.[3]
-
Diazotization and Coupling:
-
Spectrophotometric Measurement: Measure the absorbance of the resulting pink chromogen at 550.20 nm against a reagent blank.[3][4]
E. Protocol for Method C (MBTH Method)
-
Chromogen Formation:
-
Spectrophotometric Measurement: Measure the absorbance of the product at 480.21 nm against the corresponding reagent blank.[3][4]
F. Protocol for Charge-Transfer Complexation Method with Iodine
-
Complex Formation: This method is based on the formation of a charge-transfer complex between this compound as an n-donor and iodine as a σ-acceptor.[5]
-
Spectrophotometric Measurement: Measure the absorbance of the resulting complex at the absorption bands of 290 nm and 353 nm.[5]
IV. Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the spectrophotometric analysis of this compound.
Caption: General workflow for spectrophotometric analysis.
V. Validation of the Methods
As per ICH guidelines, the described methods have been validated for various parameters:
-
Linearity: The relationship between absorbance and concentration was found to be linear over the specified concentration ranges.[3][4]
-
Precision: The precision of the methods was evaluated by performing replicate analyses of samples at different concentration levels on the same day (intraday precision) and on different days (interday precision).[3]
-
Accuracy: The accuracy was determined by recovery studies using the standard addition method, where a known amount of standard drug was added to a pre-analyzed sample.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters were determined to assess the sensitivity of the methods.[3][4]
The spectrophotometric methods detailed in these application notes are simple, rapid, accurate, and precise for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The choice of method may depend on the available reagents and instrumentation. These protocols provide a solid foundation for researchers and analysts involved in the quality control of this compound.
References
Application Notes and Protocols for Manidipine Dihydrochloride Assay Validation Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the validation of a stability-indicating assay for Manidipine Dihydrochloride, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described methods are based on High-Performance Liquid Chromatography (HPLC), a robust and widely used technique in pharmaceutical analysis.[1][2][3]
Introduction
This compound is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension. To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, a validated stability-indicating analytical method is crucial. Such a method can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.[1][3] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[4][5]
This document outlines the validation parameters as per ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.
Experimental Workflow and Logic
The following diagrams illustrate the overall workflow for the validation of the analytical method and the logical relationship between the different validation parameters as stipulated by the ICH.
Chromatographic Conditions
A stability-indicating isocratic reverse-phase HPLC method is presented.
| Parameter | Condition |
| Column | Kromasil ODS C18 (100 x 4.6 mm, 5µm)[1][2] or Inertsil ODS 3v (150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:Water (85:15 v/v)[1][2] or Phosphate buffer (pH 2.2):Acetonitrile (60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min[1][2] or 1.4 mL/min[3] |
| Detection Wavelength | 229 nm[1] or 228 nm[3] |
| Injection Volume | 20 µL[1] or 10 µl[3] |
| Column Temperature | Ambient or 40°C[3] |
| Diluent | Acetonitrile:Water (50:50 v/v)[3] |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh 50 mg of this compound standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve the desired concentrations for linearity, accuracy, and precision studies.
Validation Parameters and Protocols
Specificity (Forced Degradation Studies)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
Protocol: Subject the this compound drug substance to the following stress conditions:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1 N HCl and keep at 60°C for 5 hours. Neutralize the solution with 1 N NaOH and dilute with the mobile phase to the target concentration.[1]
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1 N NaOH and keep at 60°C for 5 hours. Neutralize the solution with 1 N HCl and dilute with the mobile phase to the target concentration.[1]
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 30% H2O2 and keep at 60°C for 5 hours. Dilute with the mobile phase to the target concentration.[1]
-
Thermal Degradation: Keep the powdered drug in a hot air oven at 80°C for 4 hours.[1] or 100°C for 3 days[3]. Prepare a solution of the target concentration.
-
Photolytic Degradation: Expose the powdered drug to direct sunlight for 4 hours[1] or in a UV chamber for 48 hours[3]. Prepare a solution of the target concentration.
Analyze the stressed samples and compare the chromatograms with that of an unstressed sample. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks.
Results Summary: this compound has been shown to degrade under acidic and alkaline conditions.[1][2] Degradation was also observed with 30% H2O2.[3] The drug was found to be relatively stable to dry heat and photolytic degradation, although some sensitivity to light has been reported.[1]
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
Protocol: Prepare a series of at least five concentrations of this compound working standard solutions over a range of 20-150 µg/mL.[3] Inject each concentration in triplicate. Plot a calibration curve of the mean peak area against the corresponding concentration and determine the linearity by calculating the correlation coefficient (R²) and the equation of the line.
Data Summary:
| Parameter | Result |
| Linearity Range | 20 - 150 µg/mL[3] |
| Correlation Coefficient (R²) | > 0.999[3] |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added.
Protocol: Perform recovery studies by spiking a pre-analyzed sample solution with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare each concentration in triplicate and calculate the percentage recovery.
Data Summary:
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | ||||
| 100% | ||||
| 120% | ||||
| Acceptance Criteria | 98.0 - 102.0%[1] | ≤ 2.0% |
Note: The recovery was found to be in the range of 99.89-100.71%.[3]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100 µg/mL) on the same day, by the same analyst, and using the same equipment.[3]
-
Intermediate Precision (Inter-day Precision/Ruggedness): Analyze six replicate samples of the same concentration on different days, by different analysts, or using different equipment.
Calculate the percentage Relative Standard Deviation (%RSD) for the assay results.
Data Summary:
| Precision Level | Parameter | % RSD |
| Repeatability | Assay of 6 replicates | < 2.0% |
| Intermediate Precision | Assay of 6 replicates (different day/analyst) | < 2.0% |
| Acceptance Criteria | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S) Where σ is the standard deviation of the response (e.g., standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.
Data Summary:
| Parameter | Result |
| LOD | 0.48 µg/mL[3] |
| LOQ | 1.47 µg/mL[3] |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol: Introduce small, deliberate changes to the chromatographic conditions and observe the effect on the results. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5°C)
-
Detection wavelength (e.g., ± 2 nm)
The system suitability parameters (e.g., peak asymmetry, theoretical plates) should be monitored, and the %RSD of the assay results should be calculated.
Data Summary: The method is considered robust if the %RSD of the assay results under the varied conditions is within acceptable limits (typically ≤ 2.0%) and the system suitability parameters remain within the predefined criteria. Low RSD values indicate the ruggedness of the method.[1]
System Suitability
Before starting the validation experiments, the suitability of the chromatographic system should be verified.
Protocol: Inject a standard solution five times and evaluate the following parameters.
Data Summary:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Conclusion
The described HPLC method for the assay of this compound is specific, linear, accurate, precise, and robust. It can be used as a stability-indicating method for the routine quality control analysis of this compound in bulk drug and pharmaceutical formulations. The validation data demonstrates that the method is suitable for its intended purpose and meets the requirements of the ICH guidelines.[1][2]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for Manidipine Dihydrochloride Stability Testing
These application notes provide a comprehensive protocol for the stability testing of Manidipine Dihydrochloride in pharmaceutical formulations. The described methodologies are essential for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of this compound drug products by establishing a re-test period or shelf life and recommended storage conditions.[1] The protocols adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]
Overview of Stability Testing
Stability testing of a drug substance is a critical component of the drug development process. It provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] For this compound, a dihydropyridine calcium channel blocker, it is crucial to perform forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method capable of separating and quantifying the intact drug from its degradants.[2]
Analytical Methodology
A validated stability-indicating analytical method is paramount for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the analysis of this compound due to its specificity, precision, and accuracy.[2][4] High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized.[3]
Recommended HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Kromasil ODS C18 (100 x 4.6 mm, 5µm) or Inertsil ODS 3v (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) or Phosphate buffer (pH 2.2):Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 - 1.4 mL/min |
| Detection Wavelength | 228 nm or 229.36 nm |
| Column Temperature | Ambient or 40°C |
| Injection Volume | 10 - 20 µL |
Recommended HPTLC Method Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Aluminium backed silica gel 60 F254 plates |
| Mobile Phase | Methanol:Water (8.5:1.5, v/v) |
| Detection Wavelength | 230 nm |
| RF Value | ~0.75 |
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to identify the likely degradation products of this compound and to demonstrate the specificity of the analytical method. These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.
Summary of Forced Degradation Conditions and Results
The following table summarizes the typical conditions for forced degradation studies and the observed degradation of this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration | Observed Degradation (%) |
| Acid Hydrolysis | 1N HCl | 60°C | 3 - 5 hours | Susceptible |
| Alkaline Hydrolysis | 1N NaOH | 60°C | 3 - 5 hours | Susceptible (Major degradation) |
| Oxidative Degradation | 30% H2O2 | 60°C | 3 - 5 hours | Stable or Susceptible |
| Thermal Degradation | Dry Heat | 80°C - 100°C | 4 hours - 3 days | Stable |
| Photolytic Degradation | UV light (254 nm) / Sunlight | Ambient | 3 - 4 hours | Susceptible |
Note: The extent of degradation can vary depending on the exact experimental conditions and the formulation.
Experimental Protocols
Protocol for Forced Degradation Studies
4.1.1. Preparation of Stock Solution: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.
4.1.2. Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1N HCl.
-
Keep the flask at 60°C for 5 hours.[2]
-
After the incubation period, neutralize the solution with 1N NaOH.
-
Dilute to the mark with the mobile phase.
4.1.3. Alkaline Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1N NaOH.
-
Keep the flask at 60°C for 5 hours.[2]
-
After the incubation period, neutralize the solution with 1N HCl.
-
Dilute to the mark with the mobile phase.
4.1.4. Oxidative Degradation:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 30% v/v H2O2 solution.
-
Keep the flask at 60°C for 5 hours.[2]
-
Dilute to the mark with the mobile phase.
4.1.5. Thermal Degradation:
-
Accurately weigh 10 mg of this compound powder.
-
Place the powder in a hot air oven at 80°C for 4 hours.[2]
-
After exposure, allow the powder to cool to room temperature.
-
Prepare a solution of the stressed sample in the mobile phase at a suitable concentration.
4.1.6. Photolytic Degradation:
-
Accurately weigh 10 mg of this compound powder.
-
Expose the powder to direct sunlight for 4 hours or under a UV lamp at 254 nm for 3 hours.[2][5]
-
After exposure, prepare a solution of the stressed sample in the mobile phase at a suitable concentration.
Protocol for Stability-Indicating HPLC Analysis
-
System Preparation: Set up the HPLC system according to the parameters specified in Table 2.1.
-
System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing adequately (check for parameters like theoretical plates, tailing factor, and reproducibility of peak areas and retention times).
-
Sample Analysis:
-
Inject a blank (mobile phase).
-
Inject the standard solution of this compound.
-
Inject the solutions from the forced degradation studies.
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time from the standard injection.
-
Identify the peaks for the degradation products.
-
Calculate the percentage of degradation for each stress condition using the following formula: % Degradation = [(Areaunstressed - Areastressed) / Areaunstressed] x 100
-
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation and stability analysis of this compound.
Proposed Photodegradation Pathway of Manidipine
Recent studies have identified the main photodegradation products of manidipine.[4][6] The primary degradation pathway involves the oxidation of the dihydropyridine ring to its corresponding pyridine analogue. Further degradation can lead to the formation of benzophenone and a hydrolysate.[4][6]
Caption: Proposed photodegradation pathway of Manidipine.
References
- 1. database.ich.org [database.ich.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. Photostability evaluation of manidipine tablets and structural determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Manidipine in Human Plasma
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis involved in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of manidipine.
Introduction
Manidipine is a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1][2] To accurately assess its pharmacokinetic profile and ensure the bioequivalence of generic formulations, a highly sensitive, selective, and robust analytical method is required for its quantification in biological matrices.[1] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique due to its superior sensitivity and specificity over other methods like HPLC-UV.[1]
This application note provides a detailed protocol for the quantification of manidipine in human plasma using LC-MS/MS. The method is suitable for high-throughput analysis and has been validated according to regulatory guidelines.
Principle
The method involves the extraction of manidipine and an internal standard (IS) from a biological matrix, followed by separation using reverse-phase liquid chromatography. The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable, co-extractable internal standard ensures accuracy and precision by correcting for variations during sample processing and instrument analysis.
Materials and Reagents
-
Standards: Manidipine hydrochloride (Reference Standard), Felodipine or Desipramine (Internal Standard).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Methyl-tert-butyl ether (MTBE, HPLC Grade), n-Hexane (HPLC Grade).
-
Reagents: Formic acid (LC-MS Grade), Ammonium acetate (LC-MS Grade), Ammonia solution.
-
Biological Matrix: Drug-free human plasma.
-
Consumables: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB), 96-well plates, autosampler vials.
Instrumentation
-
Liquid Chromatography: A UPLC or HPLC system capable of delivering accurate gradients (e.g., Waters Acquity UPLC, Sciex ExionLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).
-
Data System: Software for instrument control, data acquisition, and processing (e.g., Analyst, MassLynx).
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve manidipine and the internal standard (e.g., felodipine) in methanol to obtain a final concentration of 1 mg/mL.[3] Store at 2-8°C. All samples should be protected from light.[1]
-
Working Solutions: Prepare serial dilutions of the manidipine stock solution with 50% methanol to create working solutions for calibration standards and quality control samples.[1]
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50% methanol to a final concentration (e.g., 100 ng/mL).
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike appropriate volumes of the manidipine working solutions into drug-free human plasma to prepare CC standards. A typical concentration range is 0.1 ng/mL to 20 ng/mL.[1][4]
-
Prepare QC samples in plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[3]
General Experimental Workflow
The overall process from sample receipt to final data analysis follows a structured path to ensure reproducibility and accuracy.
References
Application Notes and Protocols: Preparing Manidipine Dihydrochloride Stock Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel antagonist known for its high vasoselectivity and lipophilicity.[1] It functions by inhibiting the influx of Ca2+ ions through L-type and T-type voltage-gated calcium channels, making it a potent antihypertensive agent.[2][3][4] In in vitro research, manidipine is utilized to study calcium signaling pathways, cardiovascular conditions, and its potential anti-inflammatory and antiviral activities.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This compound is classified as a BCS Class II drug, characterized by low aqueous solubility and high permeability.[5][6] This application note provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro applications.
Physicochemical and Solubility Data
Proper solvent selection is crucial due to the low aqueous solubility of this compound.[5][7] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for biological experiments.[8][9][10]
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 21 - 137 | 30.7 - 200.4 | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[8][9][10] |
| Water | Insoluble / <1 | ~ <1.46 | Not suitable for preparing stock solutions.[2][8] |
| Ethanol | Insoluble | - | Not a suitable solvent.[8] |
| Methanol | Soluble | - | Primarily used for analytical chemistry purposes, not recommended for cell culture.[6][11] |
Molecular Weight of this compound: 683.62 g/mol .[9]
Experimental Protocols
Materials and Equipment
-
This compound powder (CAS: 89226-75-5)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile 0.2 µm syringe filter (optional, for sterilization of stock solution)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. It is recommended to prepare a volume sufficient for multiple experiments to ensure consistency.
-
Pre-Weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the mass of this compound needed. To prepare 1 mL of a 20 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 20 mmol/L x 0.001 L x 683.62 g/mol = 13.67 mg
-
-
Weighing: Carefully weigh 13.67 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. The solution should be clear and free of particulates.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[8]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
The high-concentration DMSO stock solution must be diluted to a final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution: To minimize precipitation when diluting the lipophilic compound into an aqueous medium, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 20 mM stock:
-
Dilute the 20 mM stock solution 1:100 in fresh, sterile DMSO to create a 200 µM intermediate stock. (e.g., 2 µL of 20 mM stock + 198 µL of DMSO).
-
-
Final Dilution: Add the intermediate stock to the pre-warmed (37°C) cell culture medium to achieve the final concentration. To avoid precipitation, add the diluted drug to the medium while gently vortexing or swirling.[12]
-
To prepare 2 mL of 10 µM working solution from the 200 µM intermediate stock, add 100 µL of the intermediate stock to 1.9 mL of culture medium.
-
Final DMSO concentration = (100 µL / 2000 µL) x (concentration of DMSO in intermediate stock) = 5% x (DMSO) - this is too high. Let's recalculate.
-
Correct Final Dilution: It is recommended to dilute the stock solution at least 1:1000 into the final medium.[12] To achieve a 10 µM working solution from a 20 mM stock (a 1:2000 dilution):
-
Add 1 µL of the 20 mM stock solution to 1999 µL of pre-warmed cell culture medium.
-
Final DMSO concentration = 1 µL / 2000 µL = 0.05%. This is a generally safe level for most cell lines.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.05%) to the cell culture medium without the drug. This is essential to distinguish the effects of the drug from the effects of the solvent.
-
Application: Immediately add the working solution (or vehicle control) to your cell cultures.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place.[8] |
| DMSO Stock Solution | -80°C | 1 year | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[8] |
| DMSO Stock Solution | -20°C | 1 month | Suitable for short-term storage.[8] |
| Aqueous Working Solution | 2-8°C | Use immediately | Due to low aqueous solubility and stability, working solutions in culture media should be prepared fresh for each experiment. |
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
Caption: Mechanism of action of manidipine as a calcium channel blocker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]
- 5. nanocrystal-formulation-of-manidipine-hcl-an-attempt-to-enhance-solubility-of-poorly-soluble-drug - Ask this paper | Bohrium [bohrium.com]
- 6. Dissolution method for delapril and manidipine combination tablets based on an absorption profile of manidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manidipine Hcl Or Manidipine Hydrochloride CAS 89226-75-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. selleckchem.com [selleckchem.com]
- 11. CN102875451A - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]
- 12. Manidipine | Calcium Channel | TargetMol [targetmol.com]
Application Notes and Protocols for Oral Administration of Manidipine Dihydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation and oral administration of Manidipine dihydrochloride in animal studies. This compound, a dihydropyridine calcium channel blocker, is characterized by its poor water solubility, which presents challenges for achieving adequate oral bioavailability in preclinical research.[1][2] The following sections detail formulation strategies to enhance solubility, pharmacokinetic data from animal studies, and standardized protocols for oral administration.
Overview of this compound
Manidipine is a third-generation calcium channel blocker that inhibits both L-type and T-type voltage-gated Ca2+ channels.[3] This dual blockade contributes to its potent antihypertensive effects. In animal models, particularly spontaneously hypertensive rats (SHRs), manidipine has been shown to decrease systemic blood pressure, reduce renal vascular resistance, and increase renal blood flow.[3] Its low water solubility necessitates the use of advanced formulation techniques to improve absorption and bioavailability following oral administration.[1]
Formulation Strategies for Enhanced Oral Bioavailability
The poor aqueous solubility of this compound is a significant hurdle in preclinical oral dosing. To address this, various formulation approaches can be employed to enhance its dissolution and subsequent absorption. Two effective methods are the preparation of solid dispersions and self-nanoemulsifying drug delivery systems (SNEDDS).
Ternary Solid Dispersion (tSD)
Solid dispersion technology improves the dissolution rate of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix at a molecular level. A ternary solid dispersion incorporates a surfactant or a third component to further enhance solubility and stability.
Table 1: Example of a Ternary Solid Dispersion Formulation for Manidipine
| Component | Role | Example Ratio (by weight) |
| This compound | API | 1 |
| D-α-tocopherol polyethylene glycol 1000 succinate (TPGS) | Carrier/Surfactant | 2 |
| Copovidone (Kollidon VA 64) | Carrier/Polymer | 7 |
Self-Nanoemulsifying Drug Delivery System (SNEDDS)
SNEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This nanoemulsion facilitates the dissolution and absorption of lipophilic drugs.
Table 2: Example of a SNEDDS Formulation for Manidipine
| Component | Role | Example Formulation (F14)[4] |
| Capmul MCM | Oil Phase | 20% (v/v) |
| Transcutol P | Surfactant | 40% (v/v) |
| Lutrol L 300 | Co-surfactant | 40% (v/v) |
Pharmacokinetic Parameters in Animal Models
The choice of formulation significantly impacts the pharmacokinetic profile of this compound. The following table summarizes pharmacokinetic data from studies in Wistar rats, comparing a pure drug suspension to an optimized SNEDDS formulation.
Table 3: Pharmacokinetic Parameters of Manidipine Formulations in Wistar Rats Following Oral Administration [4]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | Relative Bioavailability (%) |
| Pure Drug Suspension | 5 | 2.19 ± 0.32 | 1.00 ± 0.04 | 7.45 ± 2.24 | 100 (Reference) |
| SNEDDS (F14) | 5 | 3.42 ± 0.46 | 2.00 ± 0.05 | 11.25 ± 3.45 | ~151 |
Experimental Protocols
Protocol for Preparation of Ternary Solid Dispersion (Melting Method)
This protocol is based on the methodology described for enhancing the solubility of manidipine.[1]
Materials:
-
This compound
-
D-α-tocopherol polyethylene glycol 1000 succinate (TPGS)
-
Copovidone
-
Water bath
-
Ice-water bath
-
Mortar and pestle
-
Sieve (e.g., 80 mesh)
-
Vacuum drying oven
Procedure:
-
Accurately weigh the carrier materials (TPGS and copovidone) according to the desired ratio.
-
Heat the carrier materials in a water bath at 50-80°C until completely melted.
-
Accurately weigh the this compound. A small amount of an organic solvent like ethanol or methanol can be used to pre-dissolve the drug before adding it to the molten carrier.[5]
-
Add the this compound (or its solution) to the molten carrier mixture while stirring continuously to ensure a homogenous dispersion.
-
Immediately place the container in an ice-water bath and continue vigorous stirring until the mixture solidifies completely.
-
Place the solidified mass in a refrigerator for 2-5 hours to ensure complete hardening.
-
Transfer the hardened solid dispersion to a vacuum drying oven and dry at a low temperature (e.g., 25-30°C) for 12-24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through an 80-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator in the dark until use.
Protocol for Preparation of Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is adapted from a study that developed a manidipine SNEDDS formulation.[4]
Materials:
-
This compound
-
Capmul MCM (oil)
-
Transcutol P (surfactant)
-
Lutrol L 300 (co-surfactant)
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Accurately measure the required volumes of Capmul MCM, Transcutol P, and Lutrol L 300 based on the desired formulation ratio (e.g., 20:40:40 v/v).
-
Combine the components in a clear glass vial.
-
Vortex the mixture for 5-10 minutes until a clear and homogenous solution is formed. Gentle warming in a water bath (30-40°C) may be used to facilitate mixing if necessary.
-
Accurately weigh the required amount of this compound to achieve the desired final concentration.
-
Add the this compound to the vehicle mixture.
-
Vortex the mixture until the drug is completely dissolved. The resulting solution should be a clear, pale yellowish liquid.
-
Store the prepared SNEDDS formulation in a tightly sealed container at room temperature, protected from light.
Protocol for Oral Administration (Gavage) in Rats
This is a general protocol for oral gavage in rats and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[6][7][8]
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for rats)[7][8]
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the precise dosing volume. The maximum recommended dosing volume for rats is typically 10-20 mL/kg.[7] For safety, lower volumes (e.g., 5 mL/kg) are often preferred.[8]
-
Ensure the animal is properly restrained to minimize stress and prevent injury. A firm but gentle manual restraint immobilizing the head is necessary.[6]
-
-
Gavage Needle Preparation:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib or xiphoid process. Mark the needle to ensure it is not inserted too far.[6]
-
Fill the syringe with the calculated volume of the this compound formulation and attach the gavage needle.
-
-
Administration:
-
Gently extend the rat's head and neck to straighten the esophagus.[6]
-
Introduce the gavage needle into the mouth, slightly off-center, and advance it along the roof of the mouth towards the esophagus.[6]
-
The needle should pass smoothly with minimal resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the stomach (to the pre-measured mark), slowly administer the formulation.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[6]
-
Visualization of Manidipine's Mechanism of Action
The primary mechanism of action of Manidipine is the blockade of voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.
Caption: Mechanism of action of Manidipine in vascular smooth muscle cells.
Caption: General experimental workflow for pharmacokinetic studies.
References
- 1. Effects of manidipine on blood pressure and renal function in salt-loaded, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and in vivo Evaluation of Manidipine by Self-Nanoemulsifying Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102415998A - Manidipine hydrochloride solid dispersion and preparation method thereof - Google Patents [patents.google.com]
- 6. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]
- 7. e-lactancia.org [e-lactancia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Manidipine in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the efficacy of manidipine in rat models of hypertension and associated cardiovascular complications.
Introduction and Mechanism of Action
Manidipine is a third-generation dihydropyridine calcium channel blocker (CCB) used as an antihypertensive agent.[1] Its primary mechanism of action involves the inhibition of calcium ion influx through voltage-dependent L-type and T-type calcium channels in vascular smooth muscle cells and cardiac myocytes.[1][2][3][4] This blockage prevents the cellular contraction mechanism, leading to vasodilation, particularly in the arterioles, which reduces peripheral vascular resistance and consequently lowers blood pressure.[2][3] Manidipine also exhibits selectivity for renal arteries, promoting renal vasodilation and natriuresis, which further contributes to its antihypertensive effect by reducing blood volume.[3][4][5] Unlike older CCBs that primarily block L-type channels, manidipine's dual blockade of L- and T-type channels in the glomerular arterioles may offer enhanced renal protection.[6]
Recommended In Vivo Rat Models for Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the antihypertensive efficacy of manidipine. Several well-established rat models of hypertension are available, each with distinct characteristics.[7][8][9]
| Rat Model | Induction Method | Key Characteristics | Relevance for Manidipine Studies |
| Spontaneously Hypertensive Rat (SHR) | Genetically predisposed | Develops hypertension at 5-6 weeks of age. Exhibits vascular and cardiac hypertrophy.[10] | Ideal for studying essential hypertension and effects on cardiac remodeling and renal hemodynamics.[11][12][13] |
| DOCA-Salt Hypertensive Rat | Uninephrectomy followed by deoxycorticosterone acetate (DOCA) administration and high-salt diet.[9][14] | Mimics mineralocorticoid excess and salt-sensitive hypertension.[14] | Suitable for investigating manidipine's effects on cardiac hypertrophy and impaired coronary circulation.[15] |
| Two-Kidney, One-Clip (2K1C) Goldblatt Rat | Constriction of one renal artery, leaving the other kidney untouched. | Renovascular hypertension model. | Useful for studying manidipine's impact on hypertension and atherosclerosis progression.[16] |
| Isoproterenol-Induced Cardiac Hypertrophy | Continuous infusion of isoproterenol via an osmotic minipump.[17] | Induces cardiac hypertrophy without a significant increase in blood pressure.[17] | Allows for the specific evaluation of manidipine's direct effects on cardiac remodeling.[17] |
Experimental Design and Workflow
A robust experimental design is essential for obtaining reliable and reproducible data. The following workflow outlines a typical efficacy study of manidipine in a hypertensive rat model.
Detailed Experimental Protocols
Protocol 1: Induction of DOCA-Salt Hypertension
-
Animals: Use male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthetize rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgery (Uninephrectomy): Perform a left flank incision to expose the kidney. Ligate the renal artery, vein, and ureter, and remove the left kidney. Suture the incision.
-
Recovery: Allow a one-week recovery period post-surgery.
-
DOCA Administration: Implant a subcutaneous pellet of deoxycorticosterone acetate (or administer via injection).
-
Diet: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
-
Confirmation: Hypertension typically develops over 3-4 weeks. Monitor blood pressure weekly.
Protocol 2: Manidipine Administration
-
Route of Administration: Manidipine can be administered orally via gavage or mixed into the food.[13][15] Oral gavage ensures accurate dosing.
-
Dosage: Effective doses in rat studies have ranged from 3 mg/kg/day to 40 mg/day.[11][17] It is recommended to test at least two different doses.
-
Vehicle Control: The control group should receive the vehicle used to dissolve or suspend manidipine.
-
Duration: Treatment duration typically ranges from 3 to 8 weeks, depending on the study endpoints.[11][15]
Protocol 3: Blood Pressure Measurement
A. Non-Invasive Method (Tail-Cuff Plethysmography)
-
Acclimatization: Acclimate the conscious rats to the restraining device and procedure for several days before recording measurements to minimize stress-induced fluctuations.[10][18]
-
Procedure: Place the rat in a restrainer, often on a warming platform (32-34°C) to facilitate detection of tail pulses.[10]
-
Measurement: Use a programmed electrosphygmomanometer to measure systolic blood pressure.[19]
-
Readings: Obtain at least 5-6 consecutive readings and calculate the mean for each rat per session.[19][20] Measurements are typically taken once or twice a week.[19]
B. Invasive Method (Intra-arterial Catheterization) This is considered the gold standard for accurate blood pressure measurement but is a terminal procedure.[21]
-
Anesthesia: Anesthetize the rat (e.g., urethane or pentobarbitone).[21]
-
Cannulation: Cannulate the carotid or femoral artery with a saline-filled catheter connected to a pressure transducer.[21]
-
Stabilization: Allow the animal to stabilize for 10-20 minutes before recording.[21]
-
Recording: Record systolic, diastolic, and mean arterial pressure using a data acquisition system.[21]
Protocol 4: Assessment of Cardiac Hypertrophy and Remodeling
-
Euthanasia and Heart Excision: At the end of the study, euthanize the rats and carefully excise the heart.
-
Organ Weight: Blot the heart dry and weigh it. Calculate the heart weight to body weight ratio (HW/BW) as an index of cardiac hypertrophy.[15]
-
Histopathology:
-
Fix the heart tissue (or a portion of it) in 10% neutral buffered formalin.
-
Process the tissue and embed it in paraffin.
-
Section the tissue (e.g., 4-5 μm thickness) and mount on slides.[22]
-
Stain with Hematoxylin and Eosin (H&E) to assess myocyte size, necrosis, and inflammatory cell infiltration.[23][24]
-
Use Masson's trichrome stain to visualize and quantify collagen deposition (fibrosis).
-
-
Molecular Analysis:
-
Snap-freeze a portion of the ventricular tissue in liquid nitrogen for RNA or protein extraction.
-
Analyze the expression of hypertrophy and fibrosis markers (e.g., ANP, TGF-β1, collagen types I and III) using techniques like qPCR or Western blotting.[17]
-
Summary of Quantitative Data from Preclinical Studies
The following tables summarize the reported effects of manidipine in various rat models.
Table 1: Effects of Manidipine on Blood Pressure in Hypertensive Rats
| Rat Model | Manidipine Dose | Treatment Duration | Effect on Systolic Blood Pressure (SBP) | Reference |
| Salt-loaded SHR | 40 mg daily (oral) | 4 weeks | Prevented the increase from 167 mmHg to 221 mmHg seen in untreated rats. | [11] |
| DOCA-salt | 0.05% in food | 3 weeks | Significantly reduced elevated blood pressure. | [15] |
| SHR | 10 µg/kg (IV) | Acute | Reduced blood pressure. | [12] |
| Endothelium-injured 2K1C | 200 or 500 mg/kg (in diet) | Not specified | Dose-dependent inhibition of blood pressure elevation. | [16] |
Table 2: Effects of Manidipine on Cardiac and Renal Parameters in Rats
| Rat Model | Manidipine Dose | Parameter | Observed Effect | Reference |
| Isoproterenol-induced hypertrophy | 3 mg/kg (once daily) | Left Ventricular Weight/Body Weight | Prevented isoproterenol-induced increase (2.26 g/kg vs 2.40 g/kg in untreated). | [17] |
| Isoproterenol-induced hypertrophy | 3 mg/kg (once daily) | ANP, Collagen I & III mRNA | Prevented isoproterenol-induced increases in gene expression. | [17] |
| DOCA-salt | 0.05% in food | Left Ventricular Weight/Body Weight | Significantly reduced compared to untreated hypertensive rats. | [15] |
| DOCA-salt | 0.05% in food | Coronary Artery Wall/Lumen Ratio | Reduced the increased ratio seen in hypertensive rats. | [15] |
| Salt-loaded SHR | 40 mg daily (oral) | Sodium Excretion | Improved the pressure-natriuresis relationship. | [11] |
| SHR | Chronic oral administration | Glomerular Capillary Pressure | Significantly reduced. | [13] |
| Uninephrectomized SHR | Not specified | Proteinuria & Glomerulosclerosis | Attenuated the development of renal injury. | [25] |
References
- 1. mims.com [mims.com]
- 2. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]
- 3. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Efficacy and mode of action of manidipine: a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update [imrpress.com]
- 9. scialert.net [scialert.net]
- 10. Hypertension model in rats - Enamine [enamine.net]
- 11. Effects of manidipine on blood pressure and renal function in salt-loaded, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of calcium antagonist, manidipine hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of manidipine hydrochloride on the renal microcirculation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Effect of manidipine on cardiac hypertrophy and coronary circulation in DOCA/salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Manidipine inhibits the progression of hypertension and atherosclerosis in endothelium-injured and cholesterol-fed Goldblatt 2K1C rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of manidipine hydrochloride, a calcium antagonist, on isoproterenol-induced left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. 4.5. Blood Pressure Measurement of Conscious Rats [bio-protocol.org]
- 21. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mjfmct.journals.ekb.eg [mjfmct.journals.ekb.eg]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. An evaluation of the renal protective effect of manidipine in the uninephrectomized spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Cellular Effects of Manidipine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of manidipine, a dihydropyridine calcium channel blocker, on various cell lines. The methodologies outlined below cover the assessment of cytotoxicity, apoptosis, cell cycle progression, and the analysis of key signaling pathways.
Data Presentation: Quantitative Effects of Manidipine on Cell Lines
The following tables summarize the quantitative data on the effects of manidipine, including its intrinsic cytotoxicity and its ability to sensitize multidrug-resistant cancer cells to chemotherapeutic agents.
Table 1: Intrinsic Cytotoxicity of Manidipine
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Human Non-Small Cell Lung Carcinoma | 11.13 | [1] |
| A549/T (Paclitaxel-Resistant) | Human Non-Small Cell Lung Carcinoma | 8.04 | [1] |
| HCT-8 | Human Colorectal Adenocarcinoma | 22.05 | [1] |
| HCT-8/T (Paclitaxel-Resistant) | Human Colorectal Adenocarcinoma | 12.67 | [1] |
| Rat Aortic Vascular Smooth Muscle Cells | Vascular Smooth Muscle | IC50 for DNA synthesis inhibition: ~0.1 µM; IC50 for protein synthesis inhibition: ~0.01 µM | [2] |
Table 2: Manidipine-Induced Sensitization of Multidrug-Resistant (MDR) Cancer Cells to Paclitaxel (PTX)
| Cell Line | Manidipine Concentration (µM) | Fold Reduction in PTX IC50 | Reference |
| A549/T | 0.6 | 6.43 | [1] |
| 1.8 | 59.27 | [1] | |
| 5.4 | 449.47 | [1] | |
| HCT-8/T | 0.6 | 10.44 | [1] |
| 1.8 | 65.24 | [1] | |
| 5.4 | 1328.91 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for specific research needs.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of manidipine and its effect on cell viability.
Materials:
-
Specific cell lines (e.g., A549, HCT-8)
-
Complete cell culture medium
-
Manidipine dihydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of manidipine in complete culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of manidipine. Include a vehicle control (medium with the same concentration of DMSO used to dissolve manidipine).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of manidipine concentration to determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with manidipine.
Materials:
-
Specific cell lines
-
Manidipine
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of manidipine for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of manidipine on cell cycle distribution.
Materials:
-
Specific cell lines
-
Manidipine
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with manidipine for the desired time period (e.g., 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Protocol 4: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of manidipine on the expression and phosphorylation of proteins in specific signaling pathways (e.g., NFAT, MAPK).
Materials:
-
Specific cell lines
-
Manidipine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NFATc1, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with manidipine for the desired duration. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands can be quantified using densitometry software.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by manidipine and a typical experimental workflow.
References
Application Notes and Protocols for the Identification of Manidipine Degradation Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques and protocols for the identification and characterization of degradation products of manidipine, a third-generation dihydropyridine calcium channel blocker. Understanding the degradation pathways of manidipine is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations.
Introduction
Manidipine is susceptible to degradation under various stress conditions, including acidic, alkaline, and photolytic environments.[1][2] The primary degradation products often involve the oxidation of the dihydropyridine ring to form the corresponding pyridine derivative.[2] This document outlines the methodologies for conducting forced degradation studies and the analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Mass Spectrometry (MS), for the separation and identification of these degradants.
Forced Degradation Studies
Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods and for elucidating the degradation pathways of a drug substance. These studies involve subjecting the drug to a variety of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation of manidipine and subsequent analysis.
Protocols for Forced Degradation
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve manidipine hydrochloride in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[2]
-
For analysis, dilute the stock solution with the appropriate solvent to a working concentration (e.g., 0.1 mg/mL).[2]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 1N HCl and heat at 60°C for 3 hours.[2]
-
Alkaline Hydrolysis: Mix the drug solution with an equal volume of 1N NaOH and heat at 60°C for 3 hours.[2]
-
Oxidative Degradation: Mix the drug solution with an equal volume of 30% H₂O₂ and heat at 60°C for 3 hours.[2]
-
Photolytic Degradation: Expose the drug solution to UV light at 254 nm for 3 hours.[2]
-
Thermal Degradation: Keep the drug solution at 60°C for 3 hours.[2]
Note: The duration and temperature of stress conditions may need to be optimized to achieve a target degradation of 10-30%.
3. Sample Neutralization:
-
After the specified stress period, cool the acidic and alkaline samples to room temperature and neutralize them with an appropriate volume of NaOH or HCl, respectively.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying manidipine and its degradation products. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.
HPLC-UV Method for Quantification
Chromatographic Conditions:
| Parameter | Condition |
| Column | Symmetry C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase | 45:55 (v/v) mixture of 25 mM ammonium formate buffer (pH 3.1) and acetonitrile |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Source: Adapted from a study on HPLC determination of Manidipine hydrochloride in tablets.[2]
LC-MS/MS Method for Identification and Characterization
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | Luna C8 (50 x 3.0 mm i.d., 3 µm) or equivalent |
| Mobile Phase | Methanol and 10 mmol L⁻¹ ammonium acetate (90:10, v/v) |
| Flow Rate | 0.25 mL/min |
Source: Adapted from a study on the simultaneous analysis of delapril and manidipine.[3]
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Manidipine: m/z 611.1 → 167.0 |
| Nitrophenylpyridine derivative: m/z 609 | |
| Nitrozophenylpyridine derivative: m/z 597 |
Source: Adapted from multiple studies.[2][3]
Manidipine Degradation Pathway
The primary degradation pathway for manidipine, particularly under photolytic stress, involves the aromatization of the dihydropyridine ring.
Caption: Proposed degradation pathway of manidipine under photolytic conditions.
Data Presentation
The following tables summarize the key findings from forced degradation studies on manidipine.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagents and Conditions | Observation |
| Acidic | 1N HCl, 60°C, 3h | Significant degradation observed.[1][2] |
| Alkaline | 1N NaOH, 60°C, 3h | Significant degradation observed.[1][2] |
| Oxidative | 30% H₂O₂, 60°C, 3h | Manidipine is relatively stable.[1][2] |
| Photolytic | UV light (254 nm), 3h | Significant degradation leading to pyridine derivatives.[2] |
| Thermal | 60°C, 3h | Manidipine is relatively stable.[1][2] |
Table 2: Identified Degradation Products of Manidipine
| Degradation Product | Stress Condition | m/z (Observed) | Proposed Structure |
| Manidipine | - | 611.1 | C₃₅H₃₈N₄O₆ |
| Nitrophenylpyridine Derivative | Photolytic | 609 | Aromatized dihydropyridine ring.[2] |
| Nitrozophenylpyridine Derivative | Photolytic | 597 | Reduction of the nitro group to a nitroso group.[2] |
Conclusion
The analytical methods described in these application notes provide a robust framework for the identification and characterization of manidipine degradation products. The use of forced degradation studies in conjunction with HPLC-UV and LC-MS/MS is essential for ensuring the stability and quality of manidipine formulations. The primary degradation pathway involves the oxidation of the dihydropyridine ring, particularly under photolytic stress. Further studies can focus on the isolation and definitive structural elucidation of these and other potential degradation products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Application Notes and Protocols for the Formulation and Preparation of Manidipine Hydrochloride Tablets
Introduction
Manidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low solubility and high permeability, which can negatively impact its dissolution and bioavailability.[3] Consequently, the formulation of manidipine hydrochloride tablets requires specific strategies to enhance its solubility and ensure consistent drug release. These application notes provide a comprehensive overview of various formulation approaches, detailed manufacturing processes, and quality control protocols for manidipine hydrochloride tablets, intended for researchers, scientists, and drug development professionals.
Formulation Strategies and Composition
Several formulation strategies have been developed to address the poor solubility of manidipine hydrochloride. These include wet granulation, solid dispersion, and the use of hydrophilic carriers and solubilizing agents.
Wet Granulation
Wet granulation is a common method used to improve the flowability and compressibility of the powder mixture, as well as to enhance drug dissolution. A typical wet granulation formulation for manidipine hydrochloride tablets is detailed in Table 1. This method involves the use of a binder solution to agglomerate the powder particles.
Table 1: Example Formulation of Manidipine Hydrochloride Tablets by Wet Granulation
| Component | Function | Percentage (% w/w) |
| Manidipine Hydrochloride | Active Pharmaceutical Ingredient | 3% - 25%[4] |
| Lactose Monohydrate | Diluent | q.s. |
| Colloidal Silica | Dissolution Enhancer | 5% - 25%[4] |
| Binder (e.g., HPMC) | Binder | As required |
| Disintegrant (e.g., Croscarmellose Sodium) | Disintegrant | As required |
| Riboflavin | Stabilizer | As required[4] |
| Magnesium Stearate | Lubricant | 0.5% - 5%[4] |
HPMC: Hydroxypropyl Methylcellulose q.s.: quantity sufficient
Solid Dispersion by Melt Granulation
Solid dispersion is a technique used to disperse the drug in a hydrophilic carrier at a molecular level, thereby increasing its surface area and dissolution rate.[5] Melt granulation is one method to prepare solid dispersions.
Table 2: Example Formulation using Melt Granulation
| Component | Function | Parts by Weight |
| Manidipine Hydrochloride | Active Pharmaceutical Ingredient | 8 - 10[6] |
| Polyethylene Glycol (PEG) 6000 | Hydrophilic Carrier | 25 - 30[6] |
| Sodium Dodecyl Sulfate | Solubilizing Agent | 0.2 - 5[6] |
| Lactose | Diluent | 50 - 80[6] |
| Magnesium Stearate | Lubricant | 0.5 - 2[6] |
Formulation with Hydrophilic Polymers
The use of hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and poloxamers can also improve the dissolution of manidipine hydrochloride.[1]
Table 3: Example Formulation with Hydrophilic Polymers
| Component | Function |
| Manidipine Hydrochloride | Active Pharmaceutical Ingredient |
| Lactose | Diluent |
| Hydroxypropyl Methylcellulose | Hydrophilic Polymer |
| Poloxamer (e.g., Poloxamer 188) | Surfactant/Solubilizer |
| Lubricant (e.g., Magnesium Stearate) | Lubricant |
Experimental Protocols
Preparation of Manidipine Hydrochloride Tablets by Wet Granulation
This protocol describes a typical wet granulation process for the formulation outlined in Table 1.
Workflow: Wet Granulation Process
Caption: Workflow for the wet granulation of manidipine hydrochloride tablets.
Protocol:
-
Dispensing and Blending: Weigh and dispense manidipine hydrochloride, lactose, colloidal silica, and a portion of the disintegrant. Mix the ingredients in a suitable blender for 15-20 minutes to ensure uniformity.
-
Binder Preparation: Prepare the binder solution by dissolving the binder (e.g., HPMC) in purified water.
-
Granulation: Transfer the powder blend to a granulator. Add the binder solution slowly while mixing to form wet granules of appropriate consistency.
-
Drying: Dry the wet granules in a fluid bed dryer or a tray dryer at 50-60°C until the moisture content is within the specified limits (typically 1-2%).
-
Sizing: Pass the dried granules through a suitable sieve (e.g., 20 mesh) to obtain uniform granule size.
-
Lubrication: Add the remaining portion of the disintegrant and the lubricant (magnesium stearate) to the sized granules and blend for 3-5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.
Preparation of Manidipine Hydrochloride Tablets by Melt Granulation
This protocol is for the formulation described in Table 2.
Protocol:
-
Melting: Melt the polyethylene glycol 6000 in a suitable vessel.[6]
-
Mixing: Pulverize manidipine hydrochloride, sodium dodecyl sulfate, and lactose. Add the powder mix to the molten PEG 6000.[6]
-
Heating and Stirring: Heat the mixture to 120-150°C and stir at a high speed (e.g., 280 rpm) for 1-2 minutes.[6]
-
Cooling and Lubrication: Cool the mixture to 75-85°C, add magnesium stearate, and stir for 30 minutes.[6]
-
Drying and Tabletting: Transfer the material to a drying oven, dry, and then compress the dried material into tablets.[6]
Quality Control Protocols
a) Dissolution Testing
The dissolution test is crucial for assessing the in-vitro performance of manidipine hydrochloride tablets.
Workflow: Dissolution Testing Protocol
Caption: General workflow for the dissolution testing of manidipine hydrochloride tablets.
Protocol:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Temperature: 37 ± 0.5°C[7]
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Filter the samples promptly.
-
Analyze the samples for manidipine hydrochloride content using a validated HPLC method.
-
b) High-Performance Liquid Chromatography (HPLC) for Assay and Impurities
A validated HPLC method is essential for determining the potency and purity of manidipine hydrochloride tablets.
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm)[9] |
| Mobile Phase | Ammonium formate buffer (25 mM, pH 3.1) and Acetonitrile mixture (e.g., 45:55 v/v)[9] |
| Flow Rate | 0.7 mL/min[9] |
| Column Temperature | 30°C[9] |
| Detection Wavelength | 230 nm[9] |
| Injection Volume | 20 µL |
Mechanism of Action: Signaling Pathway
Manidipine is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1] This leads to vasodilation and a subsequent reduction in blood pressure.
Signaling Pathway: Manidipine Action
Caption: Simplified signaling pathway of manidipine's antihypertensive effect.
Conclusion
The formulation and preparation of manidipine hydrochloride tablets require careful consideration of its physicochemical properties, particularly its low solubility. The methods described, including wet granulation and solid dispersion, along with the use of appropriate excipients, are effective in producing tablets with enhanced dissolution and stable characteristics. The provided protocols for manufacturing and quality control serve as a valuable resource for the development of robust and effective manidipine hydrochloride tablet formulations. Adherence to these detailed procedures is critical for ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. CN103120651A - Manidipine tablet - Google Patents [patents.google.com]
- 2. CN103120651B - Manidipine tablet - Google Patents [patents.google.com]
- 3. globethesis.com [globethesis.com]
- 4. CN104434823A - Manidipine hydrochloride tablets and preparation method thereof - Google Patents [patents.google.com]
- 5. Formulation, Characterization and Solubility Enhancement of Manidipine Solid Dispersions | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. CN107837240B - Manidipine hydrochloride tablet for treating hypertension and preparation method thereof - Google Patents [patents.google.com]
- 7. Dissolution method for delapril and manidipine combination tablets based on an absorption profile of manidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]
Application Note: High-Throughput UPLC-MS/MS for Bioequivalence Studies of Manidipine
Introduction
Manidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension. To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence studies. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of manidipine in human plasma, suitable for such studies. The method is characterized by a simple sample preparation procedure, rapid analysis time, and high sensitivity, meeting the stringent requirements of regulatory guidelines.
Experimental Protocols
Sample Preparation
A rapid and efficient solid-phase extraction (SPE) method is employed for the extraction of manidipine and an internal standard (IS), such as felodipine or desipramine, from human plasma.[1][2][3]
Materials:
-
Human plasma samples
-
Manidipine and Internal Standard (e.g., Felodipine) stock solutions
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
96-well solid-phase extraction (SPE) plates (e.g., Oasis HLB)[2]
-
Plate shaker/vortexer
-
Centrifuge
Protocol:
-
Spiking: To 100 µL of human plasma in a 96-well plate, add the internal standard solution. For calibration standards and quality control (QC) samples, add the appropriate concentrations of manidipine working solutions.
-
Dilution: Dilute the plasma samples with 250 µL of water.[2]
-
SPE Plate Conditioning: Condition the wells of the 96-well SPE plate with 200 µL of methanol followed by 200 µL of water.[2]
-
Loading: Load the diluted plasma samples onto the conditioned SPE plate.
-
Washing: Wash each well with 200 µL of water and air-dry for approximately 30 seconds.[2]
-
Elution: Elute the analytes twice with 20 µL of the UPLC mobile phase into a clean 96-well collection plate.[1]
-
Injection: Inject a portion of the eluate (e.g., 10 µL) into the UPLC-MS/MS system for analysis.[1]
UPLC-MS/MS Analysis
The chromatographic separation is achieved on a UPLC system coupled to a tandem mass spectrometer.
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Thermo Finnigan LCQ ion-trap MS or SCIEX QTRAP)[1][4]
Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent[5] |
| Mobile Phase | Methanol:Water (90:10, v/v) with 0.05% Formic Acid[1][2] |
| Flow Rate | 120 µL/min[1][2] |
| Column Temperature | 40°C[1][2] |
| Injection Volume | 10 µL[1] |
| Run Time | Approximately 2 minutes[1] |
Mass Spectrometric Conditions:
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 5.3 kV[1][2] |
| Source Temperature | 280°C[1][2] |
| Desolvation Temperature | 350°C[3] |
| Sheath Gas Flow | 6 (arbitrary units)[1][2] |
| Auxiliary Gas Flow | 2 (arbitrary units)[1][2] |
| MRM Transitions | Manidipine: m/z 611.3 → 167.1[1][6]; Felodipine (IS): m/z 384.1 → 352.0[1] |
| Collision Energy | Optimized for specific instrument |
Data Presentation
The following tables summarize the quantitative data from a representative bioequivalence study of manidipine.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 20 ng/mL[3][7] |
| Correlation Coefficient (r²) | > 0.995[3] |
| Lower Limit of Quantification (LLOQ) | 0.07 ng/mL[1][8][9] |
| Limit of Detection (LOD) | 0.03 ng/mL[1][8][9] |
| Intra-day Precision (%CV) | < 3%[1][8] |
| Inter-day Precision (%CV) | < 3%[1][8] |
| Accuracy (%) | 93.6 - 98.3%[1][8][9] |
| Recovery (Manidipine) | 97.5 ± 2.1%[1][2] |
| Recovery (Felodipine IS) | 95.6 ± 2.5%[1][2] |
Table 2: Pharmacokinetic Parameters from a Bioequivalence Study
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 5.64 ± 1.87[1][2] | 5.78 ± 1.95[1][2] |
| Tmax (h) | 2.31 ± 0.55[1][2] | 2.26 ± 0.61[1][2] |
| AUC₀₋₁₂ (ng·h/mL) | 21.37 ± 7.42[1][2] | 20.82 ± 6.98[1][2] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the UPLC-MS/MS bioequivalence study of manidipine.
Caption: Experimental workflow for manidipine bioequivalence study.
References
- 1. Determination of Manidipine in Human Plasma by UPLC–MS/MS a...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. sciex.com [sciex.com]
- 5. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. Determination of Manidipine in Human Plasma by UPLC–MS/MS a...: Ingenta Connect [ingentaconnect.com]
Manidipine in Diabetic Nephropathy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of manidipine in preclinical and clinical studies of diabetic nephropathy. The information is intended to guide researchers in designing experiments and interpreting data related to the therapeutic potential of manidipine in this complex disease.
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. Manidipine, a third-generation dihydropyridine calcium channel blocker, has demonstrated significant promise in the management of diabetic nephropathy, exhibiting beneficial effects beyond its primary antihypertensive action. Its unique pharmacological profile, characterized by the dual blockade of L-type and T-type calcium channels, offers a multi-faceted approach to mitigating renal damage in diabetic patients.[1][2][3][4] This document summarizes key findings from various studies, presents quantitative data in a structured format, details experimental protocols, and visualizes the proposed mechanisms of action.
Quantitative Data from Clinical Studies
The following tables summarize the key quantitative outcomes from clinical trials investigating the efficacy of manidipine in patients with diabetic nephropathy.
Table 1: Effects of Manidipine on Urinary Albumin Excretion (UAE) and Blood Pressure (BP) in Hypertensive Patients with Type 2 Diabetes and Microalbuminuria
| Study | Treatment Groups | Duration | Change in UAE | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference(s) |
| AMANDHA Study | Manidipine (20 mg/day) + RAS Blocker | 6 months | -65.5% | Similar to Amlodipine | Similar to Amlodipine | [5][6] |
| Amlodipine (10 mg/day) + RAS Blocker | 6 months | -20.0% | Similar to Manidipine | Similar to Manidipine | [5][6] | |
| Martinez-Martin et al. (2005) | Manidipine (20 mg/day) + RAS Blocker | 24 weeks | -65.5% | -19.1 | -7.7 | [7] |
| Amlodipine (10 mg/day) + RAS Blocker | 24 weeks | -20.0% | -12.7 | -10.9 | [7] | |
| Unnamed Study | Manidipine (10 mg/day) | 48 weeks | Significant Decrease (108.5±51.0 to 96.4±53.5 mg/g Cr) | -3.7 | -2.2 | [8] |
| Delapril (30 mg/day) | 48 weeks | Significant Decrease (112.0±60.9 to 95.3±64.9 mg/g Cr) | Not Significant | Not Significant | [8] | |
| Martinez-Martin et al. (2007) | Candesartan + Manidipine (10 mg/day) | Not Specified | -55.4 mg/24h (from baseline) | -28 | -21 | [9] |
| Candesartan + HCTZ (12.5 mg/day) | Not Specified | No Significant Change | -28 | -20 | [9] |
Table 2: Comparative Effects of Manidipine on Metabolic and Hemodynamic Parameters
| Study | Parameter | Manidipine | Amlodipine | p-value | Reference(s) |
| Martinez-Martin et al. (2005) | Heart Rate (bpm) | -1.2 | +5.6 | 0.011 | [7] |
| Ankle Edema (%) | 3.3 | 26.7 | 0.002 | [7] | |
| AMANDHA Study | Insulin Resistance (HOMA-IR) | Significantly Reduced | Not Significantly Changed | <0.05 | [1][10] |
| MARIMBA Study | Insulin Sensitivity | Increased | No Change | <0.01 | [2] |
| Plasma Adiponectin | Increased | No Change | 0.01 | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for reproducible research.
Clinical Trial Protocol: The AMANDHA Study
-
Objective: To compare the efficacy and safety of adding manidipine versus amlodipine to the treatment of diabetic patients with uncontrolled hypertension and microalbuminuria despite full-dose treatment with a renin-angiotensin system (RAS) blocker.[5][6]
-
Study Design: A prospective, randomized, open-label, blinded-endpoint (PROBE) study.[3]
-
Patient Population: 91 patients with type 2 diabetes, hypertension, and persistent microalbuminuria, who were already receiving a full-dose RAS blocker for at least 6 months.[5][6]
-
Intervention:
-
Duration: 6 months, with an 18-month extension phase.[6]
-
Primary Outcome: Change in urinary albumin excretion (UAE).[5]
-
Secondary Outcomes: Blood pressure control, changes in metabolic parameters (e.g., insulin resistance), and incidence of adverse events.[1][10]
-
Measurement of UAE: 24-hour urinary albumin excretion was measured at baseline, 6 months, and at the end of the extension phase.
-
Statistical Analysis: Comparison of changes in UAE and other parameters between the two groups using appropriate statistical tests (e.g., t-test, ANOVA).
In Vitro Adipocyte Differentiation Assay
-
Objective: To investigate the effect of manidipine on peroxisome proliferator-activated receptor-gamma (PPAR-γ) activation.
-
Cell Line: 3T3-L1 preadipocyte cells.[1]
-
Protocol:
-
Culture 3T3-L1 cells in DMEM supplemented with 10% fetal bovine serum.
-
Induce differentiation by treating confluent cells with a differentiation cocktail (e.g., insulin, dexamethasone, and isobutylmethylxanthine).
-
Treat the differentiating cells with manidipine (or other compounds like amlodipine and lercanidipine as controls) at various concentrations.
-
After several days of treatment, assess adipocyte differentiation by:
-
Oil Red O Staining: To visualize lipid accumulation in mature adipocytes.
-
Gene Expression Analysis (RT-qPCR): To measure the mRNA levels of adipocyte-specific genes, such as adipocyte protein 2 (aP2) and PPAR-γ.[1]
-
-
-
Expected Outcome: Manidipine treatment is expected to increase the expression of PPAR-γ and its target genes, promoting adipocyte differentiation, an effect not observed with amlodipine or lercanidipine.[1]
Animal Model of Diabetic Nephropathy
-
Objective: To evaluate the renal-protective effects of manidipine in an in vivo model of diabetes.
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats.
-
Protocol:
-
Induce diabetes in male Sprague-Dawley rats with a single intraperitoneal injection of STZ.
-
Divide the diabetic rats into treatment groups:
-
Vehicle control
-
Manidipine-treated
-
Positive control (e.g., an ACE inhibitor)
-
-
Administer the treatments daily via oral gavage for a specified period (e.g., 8-12 weeks).
-
Monitor key parameters throughout the study:
-
Blood glucose levels
-
Blood pressure (using tail-cuff method)
-
Urinary albumin excretion (using metabolic cages)
-
-
At the end of the study, sacrifice the animals and collect kidney tissues for:
-
Histological analysis: To assess glomerular and tubulointerstitial changes (e.g., mesangial expansion, fibrosis).
-
Immunohistochemistry/Western Blotting: To measure the expression of key proteins involved in signaling pathways (e.g., TGF-β, ROCK, eNOS).
-
-
-
Expected Outcome: Manidipine treatment is expected to reduce albuminuria, ameliorate histological damage, and modulate the expression of key signaling molecules compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
Manidipine exerts its renal-protective effects through several interconnected pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Glomerular Hemodynamics
Manidipine's unique ability to block both L-type and T-type calcium channels leads to a more balanced vasodilation of both afferent and efferent glomerular arterioles. This dual action helps to reduce intraglomerular pressure, a key factor in the progression of diabetic nephropathy.[1][3][10]
Endothelial Function and Oxidative Stress
Manidipine has been shown to improve endothelial function by increasing the expression of endothelial nitric oxide synthase (eNOS), which leads to increased nitric oxide (NO) bioavailability.[1] This, in turn, can counteract the detrimental effects of oxidative stress prevalent in diabetic nephropathy.
References
- 1. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]
- 2. Effect of calcium antagonist, manidipine hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. TGF-Beta as a Master Regulator of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a new calcium antagonist, manidipine, on the renal hemodynamics and the vasoactive humoral factors in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Manidipine inhibits endothelin-1-induced [Ca2+]i signaling but potentiates endothelin's effect on c-fos and c-jun induction in vascular smooth muscle and glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benidipine Protects Kidney through Inhibiting ROCK1 Activity and Reducing the Epithelium-Mesenchymal Transdifferentiation in Type 1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Manidipine in Cardiovascular Outcome Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical application of manidipine in cardiovascular outcome trials. The information is intended to guide researchers, scientists, and drug development professionals in understanding the therapeutic potential and experimental considerations of manidipine, a third-generation dihydropyridine calcium channel blocker.
Mechanism of Action
Manidipine exerts its antihypertensive effects primarily by blocking voltage-dependent L-type and T-type calcium channels in vascular smooth muscle cells.[1][2] This dual blockade leads to vasodilation of both afferent and efferent arterioles in the glomeruli, contributing to its nephroprotective effects.[2][3] The inhibition of calcium influx prevents the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle relaxation and a subsequent reduction in blood pressure.[4]
Beyond its direct vasodilatory action, manidipine has been suggested to modulate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway, which may contribute to its beneficial metabolic effects.[5][6]
Signaling Pathway of Manidipine's Action
Summary of Key Cardiovascular Outcome Trials
The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of manidipine.
Table 1: Manidipine Monotherapy Trials
| Trial | Patient Population | N | Treatment Arms | Duration | Key Efficacy Outcomes | Key Safety Outcomes |
| MAISH Study [7][8] | Elderly (≥60 years) with Isolated Systolic Hypertension (ISH) | 195 | 1. Manidipine 10-20 mg/day2. Amlodipine 5-10 mg/day | 12 weeks | - SBP reduction: -19.5 mmHg (Manidipine) vs. -18.4 mmHg (Amlodipine) (p=NS) | - Ankle edema: 4% (Manidipine) vs. 9% (Amlodipine) |
| Long-term Efficacy Study [4] | Mild to moderate hypertension | 183 | 1. Manidipine 10 mg/day2. Manidipine 20 mg/day | 1 year | - Success rate (DBP ≤90 mmHg or ≥10 mmHg reduction): 96.1% (10 mg) vs. 94.5% (20 mg) | - Ankle edema: 4.9%- Headache: 3.8%- Palpitation: 2.7% |
Table 2: Manidipine Add-on and Combination Therapy Trials
| Trial | Patient Population | N | Treatment Arms | Duration | Key Efficacy Outcomes | Key Safety Outcomes |
| AMANDHA Study [8][9][10] | Type 2 diabetes with uncontrolled hypertension and microalbuminuria on RAS blocker | 91 | 1. Add-on Manidipine 20 mg/day2. Add-on Amlodipine 10 mg/day | 6 months + 18-month extension | - Urinary albumin excretion reduction (6 months): 65.5% (Manidipine) vs. 20% (Amlodipine) (p<0.01) | - Ankle edema significantly lower with Manidipine |
| DEMAND Study [11][12] | Hypertensive type 2 diabetics with albuminuria <200 mg/min | 380 | 1. Manidipine 10 mg/delapril 30 mg2. Delapril 30 mg3. Placebo | 3 years | - Hazard ratio for major CV events (combination vs. placebo): 0.17 (p=0.023) | - Treatment was well-tolerated |
| Manidipine/Delapril Combination [13] | Mild to moderate hypertension | 400 | Factorial design: Manidipine 5/10 mg, Delapril 15/30 mg, Placebo | 6 weeks | - SBP/DBP reduction (10 mg/30 mg combo): -15/-13 mmHg | - Ankle edema incidence reduced with combination therapy |
Experimental Protocols of Key Clinical Trials
MAISH (Manidipine vs. Amlodipine in Isolated Systolic Hypertension) Study Protocol[7]
-
Study Design: European, randomized, double-blind, multicenter, parallel-group study.
-
Patient Population:
-
Inclusion Criteria: Aged ≥60 years with Isolated Systolic Hypertension (office sitting SBP 160-219 mmHg and DBP <95 mmHg).
-
Exclusion Criteria: Secondary hypertension, recent major cardiovascular event.
-
-
Treatment Protocol:
-
2-week single-blind placebo run-in period.
-
Randomization to either manidipine 10 mg/day or amlodipine 5 mg/day.
-
After 4 weeks, non-responders (sitting SBP ≥140 mmHg) were up-titrated to manidipine 20 mg/day or amlodipine 10 mg/day.
-
Chlortalidone 25 mg/day could be added if blood pressure remained uncontrolled.
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Parameter: Proportion of patients with a reduction in office sitting SBP of ≥15 mmHg at the final visit.
-
Secondary Efficacy Parameters: Proportion of patients with normalized sitting SBP (<140 mmHg), change in mean office trough sitting SBP.
-
Safety Assessments: Monitoring of adverse events, ECG, and laboratory tests.
-
AMANDHA (Add-on Manidipine vs. Amlodipine in Diabetic Hypertensives with Microalbuminuria) Study Protocol[9][10]
-
Study Design: Prospective, randomized, open-label with blinded endpoint evaluation (PROBE).
-
Patient Population:
-
Inclusion Criteria: Patients with type 2 diabetes, uncontrolled hypertension, and persistent microalbuminuria despite full-dose treatment with a renin-angiotensin system (RAS) blocker for at least 6 months.
-
Exclusion Criteria: Serum creatinine >1.5 mg/dL for men or >1.4 mg/dL for women.
-
-
Treatment Protocol:
-
Patients were randomized (2:1 ratio) to receive either add-on manidipine 20 mg/day or add-on amlodipine 10 mg/day.
-
The initial study duration was 6 months, with an 18-month extension phase.
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Parameter: Change in urinary albumin excretion rate.
-
Secondary Efficacy Parameters: Changes in blood pressure, heart rate, and metabolic parameters.
-
Safety Assessments: Recording of all adverse events.
-
DEMAND (Delapril and Manidipine for Nephroprotection in Diabetes) Study Protocol[11][12][14]
-
Study Design: Multicenter, prospective, randomized, double-blind, placebo-controlled trial.
-
Patient Population:
-
Inclusion Criteria: Hypertensive patients with type 2 diabetes and normo- or micro-albuminuria (urinary albumin excretion <200 mg/min).
-
-
Treatment Protocol:
-
Randomization to one of three arms:
-
Manidipine 10 mg/day plus delapril 30 mg/day.
-
Delapril 30 mg/day.
-
Placebo.
-
-
Treatment duration of 3 years.
-
Blood pressure was maintained at ≤120/80 mmHg in all groups with the addition of other antihypertensive agents if needed.
-
-
Efficacy and Safety Assessments:
-
Primary Outcome: Rate of glomerular filtration rate (GFR) decline, measured by iohexol plasma clearance.
-
Secondary Outcomes: Incidence of major cardiovascular events (myocardial infarction, stroke, heart failure, revascularization, amputation, cardiovascular mortality), retinopathy, and neuropathy.
-
Experimental Workflow and Logical Relationships
Manidipine Clinical Trial Workflow
Conclusion
Manidipine has demonstrated significant antihypertensive efficacy in various patient populations, including the elderly with isolated systolic hypertension and individuals with type 2 diabetes and microalbuminuria.[7][8][9] Head-to-head trials suggest that manidipine has a comparable blood pressure-lowering effect to amlodipine but with a more favorable safety profile, particularly a lower incidence of ankle edema.[14] Its dual L/T-type calcium channel blockade offers potential advantages, including nephroprotection, that extend beyond systemic blood pressure reduction.[2][3] The combination of manidipine with a RAS inhibitor, such as delapril, has shown additive antihypertensive effects and favorable cardiovascular outcomes.[11][13] These findings position manidipine as a valuable therapeutic option in the management of hypertension and related cardiovascular and renal comorbidities. Further research is warranted to fully elucidate its long-term impact on cardiovascular morbidity and mortality.
References
- 1. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renoprotective effects of the L-/T-type calcium channel blocker benidipine in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiological significance of T-type Ca2+ channels: role of T-type Ca2+ channels in renal microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of manidipine hydrochloride in the long-term treatment of mild-moderate hypertension. Manidipine Efficacy in Long-Term Treatment Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular Risk Management - Efficacy of Manidipine in Hypertension and Beyond | ECR Journal [ecrjournal.com]
- 6. The role of PPARgamma in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive efficacy and safety of manidipine versus amlodipine in elderly subjects with isolated systolic hypertension: MAISH study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Add-on manidipine versus amlodipine in diabetic patients with hypertension and microalbuminuria: the AMANDHA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of manidipine and delapril in hypertensive patients with type 2 diabetes mellitus: the delapril and manidipine for nephroprotection in diabetes (DEMAND) randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Manidipine–delapril combination in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor peak resolution in manidipine HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of manidipine, with a focus on resolving poor peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Why are my manidipine peaks broad and poorly resolved?
Broad and poorly resolved peaks can stem from several factors related to your mobile phase, column, or overall system. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Steps:
-
Mobile Phase Composition: The ratio of your organic solvent to aqueous buffer is critical. For manidipine analysis, a common mobile phase is a mixture of acetonitrile (ACN) and water or a buffer.[1]
-
Action: If you are using an ACN:Water mixture, try adjusting the ratio. For instance, a mobile phase of ACN:Water (85:15 v/v) has been shown to produce sharp, well-resolved peaks for manidipine.[1] Using a lower percentage of the aqueous phase can sometimes lead to peak tailing.[1]
-
Pro-Tip: Ensure your mobile phase is freshly prepared and properly degassed to prevent baseline noise and pump issues that can affect peak shape.[2]
-
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of ionizable compounds like manidipine.
-
Action: If you are not using a buffer, consider incorporating one. For manidipine hydrochloride, an acidic pH is often preferred. For example, a mobile phase consisting of an ammonium formate buffer (25 mM, pH 3.1) mixed with an organic solvent has been used successfully.[3] Adjusting the pH can alter the retention and improve the symmetry of the peak.
-
-
Flow Rate: The flow rate of the mobile phase through the column affects the time analytes have to interact with the stationary phase.
-
Column Condition: A contaminated or old column can lead to significant peak broadening.
Issue 2: My manidipine peak is showing tailing. What should I do?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can affect resolution and integration.
Troubleshooting Steps:
-
Mobile Phase pH and Buffering: Tailing is often caused by unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.
-
Mobile Phase Composition: The choice and ratio of solvents can influence peak shape.
-
Action: In some cases, using methanol instead of acetonitrile in the mobile phase can reduce tailing, although this may also affect selectivity. One study noted that a mobile phase of Methanol:Buffer pH 6.5 resulted in tailing, while an ACN:Water mixture provided a sharp peak.[1]
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.
-
Action: Try diluting your sample and injecting a smaller volume.
-
-
Column Contamination: Active sites on the column can be created by strongly retained impurities from previous injections.
-
Action: Clean your column with a strong solvent wash. Consider using a guard column to protect the analytical column from contaminants.[2]
-
Issue 3: I am seeing co-elution or overlapping peaks with manidipine. How can I improve the separation?
Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system.
Troubleshooting Steps:
-
Optimize Mobile Phase Selectivity: Changing the mobile phase composition is one of the most powerful ways to alter selectivity.
-
Action:
-
Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., ACN) to the aqueous phase.
-
Solvent Type: Try a different organic solvent. For example, if you are using acetonitrile, consider trying methanol, or a ternary mixture of ACN, methanol, and water/buffer.
-
pH: Adjusting the pH of the mobile phase can change the retention times of ionizable compounds, potentially resolving co-eluting peaks.
-
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the column efficiency and provide more time for the separation to occur.[4]
-
Action: Decrease the flow rate in small increments (e.g., from 1.0 ml/min to 0.8 ml/min) and observe the effect on resolution.
-
-
Change the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation.
-
Action: Increasing the column temperature (e.g., to 30°C) can sometimes improve peak shape and resolution.[3] However, be mindful that high temperatures can degrade sensitive analytes.
-
-
Consider a Different Column: If optimizing the mobile phase and other parameters does not resolve the issue, you may need a column with a different selectivity.
-
Action:
-
Stationary Phase: If you are using a C18 column, consider trying a C8 or a phenyl-hexyl column.
-
Particle Size: A column with smaller particles (e.g., 3.5 µm instead of 5 µm) will provide higher efficiency and may improve resolution.[3]
-
Column Length: A longer column will also increase the number of theoretical plates and can lead to better separation, although it will also increase the analysis time and backpressure.
-
-
Quantitative Data Summary
The following tables summarize typical parameters used in validated HPLC methods for manidipine analysis, which can serve as a starting point for your method development and troubleshooting.
Table 1: Mobile Phase Compositions for Manidipine HPLC Analysis
| Organic Solvent | Aqueous Phase/Buffer | Ratio (v/v) | pH | Reference |
| Acetonitrile | Water | 85:15 | Not specified | [1] |
| Acetonitrile | Phosphate Buffer | 60:40 | 2.2 | [5] |
| Not specified | Ammonium Formate Buffer (25 mM) | 45:55 | 3.1 | [3] |
| Methanol | 5 mM Ammonium Acetate with 0.1% Acetic Acid | 85:15 | Not specified | [6] |
Table 2: Chromatographic Conditions for Manidipine HPLC Analysis
| Parameter | Typical Value | Reference(s) |
| Column | C18 (e.g., Kromasil, Symmetry) | [1][3] |
| Column Dimensions | 100 x 4.6 mm, 150 x 4.6 mm | [1][3] |
| Particle Size | 3.5 µm, 5 µm | [1][3] |
| Flow Rate | 0.7 - 1.0 ml/min | [1][3] |
| Detection Wavelength | 228 - 230 nm | [3][5] |
| Column Temperature | Ambient or 30°C | [1][3] |
Experimental Protocols
Protocol 1: Standard Solution Preparation for Manidipine Hydrochloride
-
Accurately weigh 10 mg of Manidipine Hydrochloride reference standard.
-
Transfer the standard to a 10 ml volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water, or the mobile phase). This provides a stock solution of 1000 µg/ml.[7]
-
Further dilute the stock solution with the mobile phase to achieve the desired working concentrations (e.g., for a calibration curve ranging from 20-150 µg/ml).[5]
Protocol 2: Mobile Phase Preparation (Example: ACN:Phosphate Buffer)
-
Phosphate Buffer Preparation (pH 2.2):
-
Prepare a solution of potassium dihydrogen phosphate in water.
-
Adjust the pH to 2.2 using phosphoric acid.
-
-
Mobile Phase Mixture:
-
Mix acetonitrile and the prepared phosphate buffer in the desired ratio (e.g., 60:40 v/v).[5]
-
-
Degassing:
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase using a sonicator for at least 15 minutes or by vacuum filtration.
-
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting poor peak resolution in manidipine HPLC analysis.
Caption: Troubleshooting workflow for broad peaks in manidipine HPLC.
Caption: Troubleshooting guide for manidipine peak tailing.
Caption: Stepwise approach to resolving co-eluting peaks.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchtrend.net [researchtrend.net]
Overcoming matrix effects in LC-MS/MS analysis of manidipine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of manidipine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my manidipine analysis?
A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2][3][4] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of manidipine.[1][2][5] Phospholipids are a common cause of matrix effects in plasma samples.[6]
Q2: What are the common sample preparation techniques to minimize matrix effects for manidipine analysis?
A2: The most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[6][7][8] LLE, using solvents like a mixture of methyl-t-butyl ether and hexane, is a cost-effective method for sample cleanup.[7] SPE, although potentially more expensive and time-consuming, can provide a cleaner extract and high recovery rates.[8][9][10][11]
Q3: Which internal standard (IS) is recommended for manidipine analysis?
A3: Several internal standards have been successfully used. A stable isotope-labeled manidipine would be ideal to compensate for matrix effects. However, structurally similar compounds like desipramine or felodipine have also been effectively used.[7][9][10][11][12] The choice of IS should be guided by its ability to mimic the chromatographic and mass spectrometric behavior of manidipine.
Q4: What are the typical LC and MS parameters for manidipine analysis?
A4: A C18 column is commonly used for chromatographic separation with a gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous solution with additives like formic acid or ammonium acetate.[7][8][13] For mass spectrometry, electrospray ionization (ESI) in positive ion mode is typically used, with multiple reaction monitoring (MRM) for quantification.[7][8][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure manidipine is in a consistent ionic state. |
| Column degradation. | Replace the analytical column. | |
| Low Analyte Recovery | Inefficient extraction. | Optimize the LLE solvent composition and pH or consider switching to an SPE method.[7][8] |
| Analyte instability. | Investigate the stability of manidipine under the storage and experimental conditions.[8] | |
| High Signal Variability (Poor Precision) | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. |
| Significant matrix effects. | Improve sample cleanup by optimizing the LLE or SPE method.[4][6] Consider using a stable isotope-labeled internal standard.[8] | |
| Ion Suppression or Enhancement | Co-eluting matrix components. | Optimize the chromatographic gradient to separate manidipine from interfering matrix components.[14] |
| Inadequate sample cleanup. | Implement a more rigorous sample preparation method such as SPE or a more selective LLE.[9][10][11] |
Experimental Protocols
Method 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the quantification of manidipine in human plasma.[7]
-
Sample Preparation:
-
To 500 µL of human plasma, add the internal standard (desipramine).
-
Add 200 µL of 0.1 M NaOH.
-
Add 3 mL of extraction solvent (methyl-t-butyl ether and hexane, 4:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18, 3 mm x 50 mm, 2.5 µm particle size.[7]
-
Mobile Phase: (A) 0.05% formic acid in water, (B) acetonitrile.[7]
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: ESI Positive.[7]
-
MRM Transitions: Manidipine: m/z 610.98 > 166.95; Desipramine (IS): m/z 266.95 > 235.94.[7]
-
Method 2: Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the enantioselective determination of manidipine.[8]
-
Sample Preparation:
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute manidipine and the IS with a suitable organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
Quantitative Data Summary
| Parameter | LLE Method[7] | SPE Method[8] | UPLC-MS/MS (SPE)[9][10][11] |
| Linearity Range | 0.1 - 20 ng/mL | 0.05 - 10.2 ng/mL | 0.07 - (not specified) ng/mL |
| LLOQ | 0.1 ng/mL | 0.05 ng/mL | 0.07 ng/mL |
| Extraction Recovery | Not explicitly stated | >80% | Manidipine: 97.5 ± 2.1% |
| Internal Standard | Desipramine | Isotope-labeled manidipine | Felodipine |
Visualizations
Caption: General workflow for LC-MS/MS analysis of manidipine.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Manidipine in Human Plasma by UPLC–MS/MS a...: Ingenta Connect [ingentaconnect.com]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Manidipine dihydrochloride degradation under acidic and alkaline conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manidipine dihydrochloride. The focus is on its degradation under acidic and alkaline conditions, a critical aspect of stability testing and formulation development.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to degradation in acidic and alkaline conditions?
A1: Yes, this compound is known to be labile in both acidic and alkaline environments.[1][2] Forced degradation studies consistently show significant degradation when the drug is exposed to acidic and basic solutions, particularly at elevated temperatures.
Q2: What is the primary degradation pathway for this compound under stress conditions?
A2: The most common degradation pathway for manidipine, a dihydropyridine derivative, involves the oxidation of the dihydropyridine ring to form its pyridine analogue.[3] This aromatization of the dihydropyridine system leads to the formation of a nitrophenylpyridine derivative, which is a major degradation product observed in forced degradation studies.[3]
Q3: What are the typical conditions for conducting forced degradation studies of this compound in acidic and alkaline media?
A3: Based on published literature, typical conditions for forced degradation studies are:
-
Acidic Hydrolysis: 1 N HCl at 60°C for a period of 3 to 5 hours.[1][3]
-
Alkaline Hydrolysis: 1 N NaOH at 60°C for a period of 3 to 5 hours.[1][3]
It is important to note that these conditions may need to be optimized based on the specific formulation and the desired extent of degradation.
Q4: Are there any other stress conditions that this compound is particularly sensitive to?
A4: Besides acidic and alkaline hydrolysis, this compound has also been shown to be susceptible to photodegradation.[4] Therefore, it is crucial to protect the drug substance and its formulations from light. It has been reported to be relatively stable under oxidative and dry heat conditions.[1][2]
Troubleshooting Guides
HPLC Analysis Issues
Problem: Poor peak shape (tailing or fronting) for manidipine or its degradation products.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: Manidipine is a basic compound. Ensure the mobile phase pH is optimized to maintain a consistent ionization state. A pH around 3 has been shown to be effective.[5]
-
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Solution: Use a high-quality, end-capped C18 column. The addition of a competitive amine, such as triethylamine, to the mobile phase can sometimes mitigate tailing.
-
-
Possible Cause 3: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.
-
-
Possible Cause 2: Fluctuations in mobile phase composition or temperature.
-
Solution: Use a reliable HPLC pump and a column thermostat to maintain consistent conditions. Premixing the mobile phase can also help.
-
-
Possible Cause 3: Column degradation.
-
Solution: If the problem persists, the column may be nearing the end of its lifespan and may need to be replaced.
-
Problem: Co-elution of degradation products with the parent drug peak.
-
Possible Cause 1: Insufficient chromatographic resolution.
-
Solution: Optimize the mobile phase composition. A gradient elution method may be necessary to achieve adequate separation of all components. Adjusting the organic modifier (e.g., acetonitrile, methanol) content and the pH of the aqueous phase can significantly impact resolution.
-
-
Possible Cause 2: Inappropriate stationary phase.
-
Solution: Consider using a column with a different selectivity, such as a phenyl-hexyl or a different C18 phase.
-
Data Presentation
Table 1: Summary of this compound Degradation under Acidic and Alkaline Conditions
| Stress Condition | Reagent Concentration | Temperature | Duration | Degradation (%) | Key Degradation Products | Reference |
| Acidic Hydrolysis | 1 N HCl | 60°C | 5 hours | Not specified, but degradation observed | Pyridine derivative | [1] |
| Alkaline Hydrolysis | 1 N NaOH | 60°C | 5 hours | Not specified, but degradation observed | Pyridine derivative | [1] |
| Acidic Hydrolysis | 1 N HCl | 60°C | 3 hours | Not specified, but degradation observed | Nitrophenylpyridine derivative | [3] |
| Alkaline Hydrolysis | 1 N NaOH | 60°C | 3 hours | Not specified, but degradation observed | Nitrophenylpyridine derivative | [3] |
| Alkaline Hydrolysis | 0.1 M NaOH | Not specified | Not specified | Major degradation observed | Not specified | [6] |
Experimental Protocols
Protocol 1: Forced Degradation by Acidic Hydrolysis
-
Preparation of Stock Solution: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol).
-
Stress Condition: Transfer a known volume of the stock solution to a reaction vessel and add an equal volume of 1 N HCl.
-
Incubation: Place the vessel in a water bath or oven maintained at 60°C for 5 hours.[1]
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N NaOH.
-
Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the prepared sample into a validated stability-indicating HPLC system.
Protocol 2: Forced Degradation by Alkaline Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Stress Condition: Transfer a known volume of the stock solution to a reaction vessel and add an equal volume of 1 N NaOH.
-
Incubation: Place the vessel in a water bath or oven maintained at 60°C for 5 hours.[1]
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N HCl.
-
Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the prepared sample into a validated stability-indicating HPLC system.
Visualizations
Caption: this compound Degradation Pathways.
Caption: Experimental Workflow for Forced Degradation.
Caption: HPLC Troubleshooting Logic.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. Stability indicating HPTLC method for quantitative estimation of manidipine sihydrochloride API | European Journal of Chemistry [eurjchem.com]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. pharmatutor.org [pharmatutor.org]
Technical Support Center: Enhancing the Dissolution Rate of Manidipine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the dissolution rate of the poorly soluble drug, manidipine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating manidipine hydrochloride?
Manidipine hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3] This means it possesses high permeability but suffers from low aqueous solubility, which presents significant challenges for oral formulation and can lead to poor bioavailability.[1][2][4] Its hydrophobic nature makes it difficult to dissolve in gastrointestinal fluids, which can limit its therapeutic efficacy.[1][2][3]
Q2: What are the most effective strategies for improving the dissolution rate of manidipine hydrochloride?
Several techniques have been successfully employed to enhance the dissolution rate of manidipine hydrochloride. The most commonly reported and effective methods include:
-
Solid Dispersions: This technique involves dispersing manidipine hydrochloride in a hydrophilic carrier matrix.[5][6] The drug can exist in an amorphous state within the dispersion, which increases its surface area and wettability, leading to faster dissolution.[5][7]
-
Nanocrystal Formulation: Reducing the particle size of manidipine hydrochloride to the nanometer range significantly increases the surface area-to-volume ratio.[1][2][8] This enhanced surface area leads to improved solubility and a faster dissolution rate.[1][2][8]
Q3: How do solid dispersions improve the dissolution of manidipine hydrochloride?
Solid dispersions enhance the dissolution of manidipine hydrochloride through several mechanisms:
-
Particle Size Reduction: The drug is molecularly dispersed within the carrier, effectively reducing its particle size to a minimum.[9]
-
Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles by the dissolution medium.
-
Amorphous State: The drug is often converted from a crystalline to a higher-energy amorphous form, which is more soluble.[5][7]
-
Hydrogen Bonding: Interactions, such as hydrogen bonding between the drug and the carrier, can further improve solubility.[4][9]
Q4: What is the principle behind using nanocrystals to enhance dissolution?
The principle behind using nanocrystals lies in the Noyes-Whitney equation, which describes the rate of dissolution. By reducing the particle size to the nanoscale, the surface area of the drug available for dissolution is dramatically increased.[1][2][8] This larger surface area leads to a more rapid dissolution process.
Troubleshooting Guides
Solid Dispersion Formulation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low drug content in the final solid dispersion. | Incomplete dissolution of the drug in the solvent during preparation (solvent evaporation method). Phase separation during solvent evaporation or cooling (melting method). | Ensure complete dissolution of the drug and carrier in the selected solvent. Optimize the solvent system or increase the solvent volume. For the melting method, ensure miscibility of the drug and carrier in the molten state and consider rapid cooling to prevent phase separation. |
| The solid dispersion is not amorphous; crystalline peaks are still present in PXRD analysis. | Insufficient amount of carrier. Slow solvent evaporation or cooling rate, allowing for recrystallization. Incompatible drug-carrier system. | Increase the drug-to-carrier ratio. Use a faster solvent evaporation method (e.g., spray drying) or rapid cooling (e.g., quench cooling on an ice bath). Screen for more suitable carriers that show good interaction with manidipine hydrochloride.[4] |
| Poor dissolution improvement despite forming a solid dispersion. | The chosen carrier is not sufficiently hydrophilic. The solid dispersion has not been properly formulated into a final dosage form (e.g., tablets, capsules). | Select a more hydrophilic carrier or a combination of carriers.[5] Ensure proper incorporation of disintegrants and other excipients in the final dosage form to facilitate the rapid breakdown of the solid dispersion and release of the drug. |
| The solid dispersion is unstable and recrystallizes over time. | The formulation is in a thermodynamically unstable amorphous state. Absorption of moisture. | Incorporate a stabilizing polymer in the formulation. Store the solid dispersion under controlled temperature and humidity conditions in airtight containers.[4] |
Nanocrystal Formulation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Broad particle size distribution (high polydispersity index - PDI). | Inefficient homogenization or milling process. Agglomeration of nanoparticles. | Optimize the parameters of the preparation method (e.g., homogenization pressure and cycles, milling time and speed). Use an appropriate stabilizer or surfactant to prevent particle aggregation.[8] |
| Particle aggregation and settling of the nanosuspension. | Insufficient surface stabilization. Inappropriate choice or concentration of stabilizer. | Screen different stabilizers (e.g., polymers, surfactants) and optimize their concentration. The zeta potential of the nanosuspension should be sufficiently high (typically > ±25 mV) to ensure electrostatic stabilization.[8] |
| Difficulty in converting the nanosuspension to a solid dosage form. | Aggregation of nanoparticles during drying. Poor redispersibility of the dried nanocrystals. | Employ techniques like spray drying or lyophilization with appropriate cryoprotectants or matrix-forming agents (e.g., mannitol, trehalose) to maintain the particle size and allow for easy redispersion upon contact with aqueous media.[1][2][8] |
Data Presentation
Table 1: Comparison of Dissolution Enhancement Techniques for Manidipine Hydrochloride
| Technique | Key Parameters | Results | Reference |
| Solid Dispersion (Solvent Evaporation) | Carrier: Kolliwax GMS II and SLS | 99.41% drug release in 90 minutes. | [5] |
| Ternary Solid Dispersion (Melting) | Carriers: TPGS and copovidone | 4.39-fold increase in oral bioavailability in fasted rats compared to pure drug. | [4] |
| Nanocrystals (Spray Drying) | Initial Particle Size: 2 microns | Final Particle Size: 183-391 nm. Significant improvement in aqueous solubility and dissolution rate. | [8] |
Experimental Protocols
Protocol 1: Preparation of Manidipine Hydrochloride Solid Dispersion by Solvent Evaporation Method
-
Materials: Manidipine hydrochloride, Kolliwax GMS II, Sodium Lauryl Sulfate (SLS), Methanol.
-
Procedure:
-
Accurately weigh manidipine hydrochloride and the carrier(s) (e.g., Kolliwax GMS II and SLS) in the desired ratio.[5]
-
Dissolve the drug and carrier(s) in a suitable volume of methanol with continuous stirring until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve of appropriate mesh size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
-
Protocol 2: Preparation of Manidipine Hydrochloride Nanocrystals by Spray Drying
-
Materials: Manidipine hydrochloride, Stabilizer (e.g., a suitable polymer or surfactant), Ethanol.
-
Procedure:
-
Dissolve manidipine hydrochloride and the chosen stabilizer in ethanol.[8]
-
Optimize the formulation by adjusting the drug and stabilizer concentrations.
-
Set the parameters of the spray dryer (e.g., inlet temperature, feed rate, atomization pressure).
-
Spray dry the solution to obtain a fine powder of manidipine hydrochloride nanocrystals.[1][2][8]
-
Collect the dried nanocrystals from the cyclone separator.
-
Characterize the resulting nanocrystals for particle size, morphology, and dissolution behavior.[1][2][8]
-
Protocol 3: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type) is commonly used.[10]
-
Dissolution Medium: The choice of medium depends on the purpose of the test. For quality control, a medium that provides sink conditions is necessary.[11] For in-vitro in-vivo correlation (IVIVC) studies, biorelevant media simulating fasted or fed states are preferred.[11] A common medium is 900 mL of 0.1 N HCl or a buffer within the physiological pH range (1.2-6.8).[10][11]
-
Procedure:
-
Fill the dissolution vessels with the specified volume of dissolution medium and equilibrate to 37 ± 0.5°C.
-
Place a known amount of the manidipine hydrochloride formulation (pure drug, solid dispersion, or nanocrystals) in each vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of manidipine hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of solid dispersions.
Caption: Experimental workflow for the preparation and characterization of nanocrystals.
Caption: Logical relationship between the problem, strategies, mechanisms, and outcome.
References
- 1. nanocrystal-formulation-of-manidipine-hcl-an-attempt-to-enhance-solubility-of-poorly-soluble-drug - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. ithesis-ir.su.ac.th [ithesis-ir.su.ac.th]
- 5. Formulation, Characterization and Solubility Enhancement of Manidipine Solid Dispersions | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation, Characterization and Solubility Enhancement of Manidipine Solid Dispersions | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. dissolutiontech.com [dissolutiontech.com]
Addressing interference in spectrophotometric assays for manidipine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with spectrophotometric assays of manidipine.
Frequently Asked Questions (FAQs)
Q1: What are the common spectrophotometric methods for the quantitative analysis of manidipine?
A1: Several visible spectrophotometric methods have been developed for the quantification of manidipine in bulk and synthetic mixtures. These methods are based on the reaction of manidipine with different chromogenic reagents to form a colored product that can be measured at a specific wavelength. Three common methods include:
-
Method A: Reaction with para-dimethylaminobenzaldehyde (PDAB) in the presence of methanolic sulfuric acid to form a green chromogen, measured at approximately 437 nm.[1][2]
-
Method B: Reaction of the diazotized drug with N-napthylethylenediamine dihydrochloride (NEDD) to produce a pink chromogen, measured at about 550 nm.[1][2]
-
Method C: Reaction with 3-methyl-2-benzothiazoniumhydrazone hydrochloride (MBTH) in the presence of ferric chloride to form a product measured at around 480 nm.[1][2]
-
Charge-Transfer Complex Formation: A method based on the formation of a charge-transfer complex between manidipine and iodine, with absorption bands at 290 nm and 353 nm.[3]
Q2: What are the potential sources of interference in manidipine spectrophotometric assays?
A2: Interference in spectrophotometric assays for manidipine can arise from several sources:
-
Excipients: Pharmaceutical formulations of manidipine contain various excipients that may interfere with the assay. Common excipients include lactose, starch, talc, and magnesium stearate.[1][2] It's crucial to assess the potential interference from these components.
-
Degradation Products: Manidipine can degrade under certain conditions, such as in acidic or alkaline environments.[4][5] These degradation products may absorb at the same wavelength as the analyte, leading to inaccurate results.
-
Lipemia: In biological samples, high levels of lipids (lipemia) can cause turbidity, which scatters light and interferes with spectrophotometric measurements, particularly at lower wavelengths.[6][7]
-
Other Drugs: If analyzing a combination therapy, the other active pharmaceutical ingredients (APIs) may have overlapping absorption spectra with manidipine or its colored complex. For instance, methods have been developed for the simultaneous determination of manidipine with delapril.[8]
-
Reagent Impurities: Impurities in the reagents used for the color-forming reactions can also lead to interference.[9]
Q3: How can I validate my spectrophotometric method for manidipine analysis?
A3: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability of the method to measure the analyte accurately in the presence of other components like excipients and degradation products.[1][10]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[1][2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies by spiking a known amount of standard into a sample matrix.[1][4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[1][2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the spectrophotometric analysis of manidipine.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible absorbance readings | 1. Instrument instability. | 1. Allow the spectrophotometer to warm up and stabilize. Perform a system suitability test. |
| 2. Fluctuations in temperature or reaction time. | 2. Ensure a constant temperature bath and precise timing for all reactions.[1] | |
| 3. Improper mixing of solutions. | 3. Ensure thorough mixing of all solutions before measurement. | |
| 4. Cuvette mismatch or contamination. | 4. Use matched cuvettes and clean them thoroughly between measurements. | |
| Shift in the wavelength of maximum absorbance (λmax) | 1. Change in solvent polarity or pH. | 1. Verify the composition and pH of the solvent/reaction medium. |
| 2. Interaction with interfering substances. | 2. Analyze a blank containing all components except manidipine to check for interfering peaks. | |
| 3. Formation of a different complex or degradation product. | 3. Re-evaluate the reaction conditions and check for drug degradation. | |
| Poor linearity in the calibration curve | 1. Concentration range is too high or too low. | 1. Prepare a new set of standards within the recommended linear range for the specific method.[1][2] |
| 2. Inaccurate preparation of standard solutions. | 2. Carefully prepare fresh standard solutions and verify their concentrations. | |
| 3. Reagent concentration is not optimal. | 3. Optimize the concentration of the chromogenic reagent.[1] | |
| 4. Spectrophotometer is not functioning correctly at the chosen wavelength. | 4. Calibrate the spectrophotometer and verify its performance. | |
| High background absorbance or baseline noise | 1. Turbidity in the sample solution due to insoluble excipients or lipemia. | 1. Filter or centrifuge the sample to remove particulate matter.[10][11] For lipemic samples, consider a sample pretreatment step. |
| 2. Contaminated reagents or solvent. | 2. Use high-purity reagents and solvents. Prepare fresh solutions. | |
| 3. Interference from the sample matrix. | 3. Perform a matrix blank analysis and consider a sample cleanup or extraction procedure. | |
| Low recovery in accuracy studies | 1. Incomplete reaction between manidipine and the chromogenic reagent. | 1. Ensure optimal reaction time, temperature, and reagent concentrations.[1] |
| 2. Degradation of manidipine during sample preparation. | 2. Investigate the stability of manidipine under the experimental conditions. Manidipine is known to degrade in acidic and alkaline conditions.[4] | |
| 3. Loss of analyte during extraction or filtration steps. | 3. Validate the extraction and filtration procedures to ensure no significant loss of manidipine. | |
| 4. Negative interference from excipients or other sample components. | 4. Analyze spiked placebo samples to confirm excipient interference.[10] |
Quantitative Data Summary
Table 1: Comparison of Visible Spectrophotometric Methods for Manidipine Analysis
| Parameter | Method A (PDAB) | Method B (NEDD) | Method C (MBTH) |
| Chromogenic Reagent | p-dimethylaminobenzaldehyde | N-napthylethylenediamine dihydrochloride | 3-methyl-2-benzothiazoniumhydrazone hydrochloride |
| Color of Chromogen | Green | Pink | Not specified, product measured |
| λmax (nm) | 436.97 | 550.20 | 480.21 |
| Linearity Range (µg/mL) | 25 - 125 | 25 - 125 | 25 - 125 |
| Linear Regression Equation | Y = 0.002829X + 0.01319 | Y = 0.002325X + 0.004275 | Y = 0.0035X + 0.001039 |
| Limit of Detection (LOD) (µg/mL) | 1.2024 | 0.9798 | 1.212 |
| Limit of Quantification (LOQ) (µg/mL) | 3.6451 | 2.969 | 3.672 |
| Optimum Reaction Time (minutes) | 15 | 10 | 5 |
| Data sourced from[1][2] |
Experimental Protocols
Protocol 1: General Preparation of Standard Stock Solution
-
Accurately weigh 25 mg of manidipine dihydrochloride.
-
Dissolve the weighed manidipine in 5-6 mL of methanol in a 25 mL volumetric flask.
-
Dilute the solution to the mark with methanol to obtain a standard stock solution.[1]
Protocol 2: Spectrophotometric Analysis using Method A (PDAB)
-
To a series of 10 mL volumetric flasks, add aliquots of the standard drug solution to achieve final concentrations in the range of 25-125 µg/mL.
-
Add 1 mL of 1% para-dimethylaminobenzaldehyde (PDAB) solution.
-
Add 1 mL of methanolic sulfuric acid.
-
Allow the reaction to proceed for 15 minutes at room temperature.[1]
-
Make up the volume to 10 mL with methanol.
-
Measure the absorbance of the resulting green chromogen at 436.97 nm against a reagent blank.[1][2]
Protocol 3: Specificity Study for Excipient Interference
-
Prepare a placebo mixture containing common excipients in their usual concentrations (e.g., lactose: 100 mg, starch: 40 mg, talc: 240 mg, magnesium stearate: 120 µg).[1][2]
-
Prepare a sample of the placebo mixture without manidipine, following the same procedure as for the drug samples.
-
Analyze the placebo sample using the chosen spectrophotometric method.
-
The absence of any significant absorbance at the analytical wavelength of manidipine confirms the non-interference of the excipients.[10]
Visualizations
Caption: General workflow for the spectrophotometric analysis of manidipine.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissolution method for delapril and manidipine combination tablets based on an absorption profile of manidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric Method for the Estimation of Cilnidipine in Bulk and Pharmaceutical Dosage forms : Oriental Journal of Chemistry [orientjchem.org]
Best practices for handling and storage of manidipine dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing manidipine dihydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Troubleshooting Guides
Issue: Solubility Problems
This compound is categorized as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low aqueous solubility and high lipophilicity.[1][2][3] This can present challenges in preparing solutions for in vitro and in vivo experiments.
Troubleshooting Steps:
-
Solvent Selection: If you are experiencing difficulty dissolving this compound, consult the solubility data in the table below. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[4][5]
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Gentle warming of the solution may improve solubility, but be cautious as this compound is sensitive to heat under certain conditions.[6][7]
-
pH Adjustment: Avoid acidic or alkaline conditions as this compound degrades in these environments.[6][7]
-
Fresh Solvent: Ensure you are using fresh, high-purity solvents. Moisture-absorbing solvents like DMSO should be handled properly to maintain their solvating capacity.[5]
Issue: Compound Degradation
This compound is susceptible to degradation under specific conditions, which can impact experimental results.
Preventative Measures:
-
Light Protection: The compound is sensitive to light and should be stored in a light-protected container.[6] Powdered API should not be exposed to direct sunlight.[6]
-
pH Control: Maintain a neutral pH for your solutions, as the compound degrades in acidic and alkaline environments.[6][7]
-
Temperature Control: While stable under dry heat for short periods[6][7], prolonged exposure to high temperatures should be avoided. For long-term storage of solutions, refer to the recommended storage conditions.
-
Oxidative Stress: The drug is stable under oxidative conditions with hydrogen peroxide.[6]
Quantitative Data Summary
The following table summarizes the stability of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Observation |
| Acidic | 1 N HCl | - | - | Degradation observed[6] |
| Alkaline | 1 N NaOH | - | - | Degradation observed[6] |
| Oxidative | 30% Hydrogen Peroxide | - | - | Stable, no degradation observed[6] |
| Thermal | Dry Heat | 4 hours | 80°C | Stable, no degradation observed[6] |
| Photolytic | Direct Sunlight | 4 hours | - | Sensitive, degradation observed[6] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution, weigh 6.836 mg (Molar Mass: 683.6 g/mol [8]).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store at -20°C for up to one month or -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[10] A recommended storage temperature is 4°C for sealed storage.[9][10]
Q2: What personal protective equipment (PPE) should be used when handling this compound powder?
A2: It is recommended to use a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10] Handling should be done in a well-ventilated area or under a chemical fume hood to avoid inhalation of the dust.[10][11]
Q3: How should I dispose of this compound waste?
A3: Disposal of this compound should be in accordance with local, state, and federal regulations.[10] It should not be released into the environment.[12]
Q4: Is this compound soluble in water?
A4: this compound has very low solubility in water.[1][2][3] It is a hydrophobic compound.[1] For experimental purposes, organic solvents like DMSO are typically used to prepare stock solutions.[4][5]
Q5: What should I do in case of accidental exposure (e.g., skin contact, inhalation)?
A5:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[13]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][14]
Visualizations
References
- 1. globethesis.com [globethesis.com]
- 2. nanocrystal-formulation-of-manidipine-hcl-an-attempt-to-enhance-solubility-of-poorly-soluble-drug - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C35H40Cl2N4O6 | CID 150762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.be [fishersci.be]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. abmole.com [abmole.com]
Optimizing extraction of manidipine from plasma for pharmacokinetic studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of manidipine from plasma for pharmacokinetic studies. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate accurate and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of manidipine from plasma.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete LLE Extraction: Inappropriate solvent polarity, insufficient mixing, or incorrect pH. Manidipine is a lipophilic compound. | Ensure the extraction solvent is sufficiently non-polar (e.g., n-hexane, or a mixture of methyl-t-butyl ether and hexane).[1][2] Increase vortexing time to ensure thorough mixing. Adjust the plasma pH to a basic level (e.g., by adding ammonia) to ensure manidipine is in its non-ionized, more extractable form.[2] |
| Inefficient SPE Elution: Elution solvent is too weak to displace manidipine from the sorbent. | Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of the organic component (e.g., methanol or acetonitrile). | |
| Analyte Degradation: Manidipine is sensitive to light and can degrade under certain pH conditions.[3][4][5] | Protect samples from light at all stages of the extraction process by using amber vials and minimizing exposure to ambient light.[1] Avoid strongly acidic or alkaline conditions for prolonged periods. | |
| Precipitation with Proteins: Manidipine may co-precipitate with plasma proteins, especially if a protein precipitation step is performed before extraction. | Optimize the protein precipitation step by using a suitable organic solvent (e.g., acetonitrile) and ensuring complete protein removal by centrifugation. | |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Co-elution of Endogenous Plasma Components: Phospholipids and other matrix components can interfere with the ionization of manidipine. | Optimize Chromatographic Separation: Adjust the mobile phase composition and gradient to better separate manidipine from interfering matrix components. |
| Improve Sample Cleanup: Incorporate a more rigorous washing step in the SPE protocol to remove interfering substances. For LLE, consider a back-extraction step. | ||
| Use a Suitable Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.[6] If unavailable, a structurally similar analog can be used.[2][7] | ||
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Secondary Interactions with Stationary Phase: Residual silanol groups on C18 columns can interact with the basic nitrogen in manidipine's structure, causing peak tailing. | Use a column with end-capping to minimize silanol interactions. Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to improve peak shape. |
| Column Overload: Injecting too much analyte can lead to peak fronting. | Dilute the sample or reduce the injection volume. | |
| Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can cause peak broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Inconsistent or Irreproducible Results | Variability in Manual Extraction Procedure: Inconsistent timing, volumes, or mixing can introduce variability. | Automate the extraction process if possible. If manual, use calibrated pipettes and be consistent with all steps, especially vortexing time and phase separation. |
| Sample Quality Issues: Use of hemolyzed or lipemic plasma can affect extraction efficiency and introduce interferences. | Whenever possible, use fresh, high-quality plasma. If using hemolyzed samples, be aware that the release of intracellular components can alter the matrix and potentially the measured concentration of drugs that partition into red blood cells.[8][9] | |
| Analyte Instability: Manidipine may degrade in plasma samples if not stored properly. | Store plasma samples at -70°C or lower and protect from light until analysis.[1] Conduct stability studies to determine the acceptable storage duration. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for manidipine from plasma: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effectively used for manidipine extraction. The choice depends on the specific requirements of the study.
-
LLE is often simpler and more cost-effective for a smaller number of samples. It can provide high recovery with appropriate solvent selection and pH adjustment.[1][2]
-
SPE is generally more amenable to automation and high-throughput screening. It can offer cleaner extracts, potentially reducing matrix effects.[7]
Q2: What should I consider when selecting an internal standard (IS) for manidipine analysis?
The ideal internal standard is a stable isotope-labeled version of manidipine (e.g., manidipine-d4).[6] This is because it has nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and ionization efficiency, which helps to correct for matrix effects and variability. If a stable isotope-labeled IS is not available, a structural analog, such as felodipine or desipramine, can be used.[1][2][7] The chosen analog should have similar chromatographic behavior and extraction characteristics to manidipine.
Q3: How can I minimize the degradation of manidipine during sample collection and processing?
Manidipine is known to be sensitive to light.[3][4] Therefore, it is crucial to protect all samples from light exposure. Use amber collection tubes and vials for all steps, from blood collection to final analysis. Minimize the time samples are exposed to ambient light during processing.
Q4: What are the expected recovery rates for manidipine extraction?
With optimized methods, recovery rates for manidipine are typically high.
-
LLE: Recoveries can be in the range of 80-95%.
-
SPE: High recoveries of over 80% and even up to 97.5% have been reported.[6][7] It is important to validate the recovery of your specific method to ensure it is consistent and reproducible.
Q5: Can I use hemolyzed plasma samples for manidipine analysis?
The use of hemolyzed plasma is generally discouraged as it can introduce interferences and affect the accuracy of the results.[8][9] The release of intracellular components alters the plasma matrix. If unavoidable, the potential impact of hemolysis on the assay should be thoroughly investigated during method validation.
Data Presentation
The following tables summarize quantitative data from various manidipine extraction protocols.
Table 1: Comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Methods for Manidipine.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Solvents/Sorbents | n-hexane, methyl-t-butyl ether/hexane mixture[1][2] | C18, Polymeric Sorbents[6] |
| Reported Recovery | ~80-95% | >80% up to 97.5%[6][7] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1][2] | 0.07 ng/mL[7] |
| Linearity Range | 0.1 - 20.0 ng/mL[1] | 0.07 - 10.0 ng/mL |
| Advantages | Cost-effective, simple for small batches. | High-throughput, cleaner extracts. |
| Disadvantages | Can be labor-intensive, may form emulsions. | Higher cost per sample, requires method development. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated LC-MS/MS method.[1]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., desipramine in 50% methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of the extraction solvent (a mixture of methyl-t-butyl ether and hexane, 4:1 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure based on common SPE practices for dihydropyridines.
-
Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid.
-
Vortex and centrifuge to precipitate proteins.
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute manidipine with 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Liquid-Liquid Extraction (LLE) workflow for manidipine.
Caption: Solid-Phase Extraction (SPE) workflow for manidipine.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of hemolysis during sample collection: how different is drug concentration in hemolyzed plasma from that of normal plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Manidipine's Susceptibility to Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hydrolytic instability of manidipine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is manidipine and why is its stability a concern?
A1: Manidipine is a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1] Its chemical structure contains ester functional groups, which are susceptible to hydrolysis, and a dihydropyridine ring that is sensitive to oxidation, particularly when exposed to light. This instability can lead to the degradation of the active pharmaceutical ingredient (API), resulting in a loss of potency and the formation of potentially undesirable degradation products.
Q2: Which functional groups in the manidipine molecule are prone to hydrolysis?
A2: The primary sites of hydrolytic susceptibility in the manidipine molecule are the two ester linkages. These ester groups can be cleaved under both acidic and basic conditions, leading to the formation of corresponding carboxylic acid and alcohol degradation products.
Q3: What are the main factors that accelerate manidipine hydrolysis?
A3: The primary factors that accelerate manidipine degradation are:
-
pH: Manidipine is known to degrade in both acidic and alkaline conditions.[2] Forced degradation studies show significant degradation in the presence of acids (like HCl) and bases (like NaOH).[3][4]
-
Light: Manidipine is photosensitive. Exposure to ultraviolet (UV) light can cause oxidation of the dihydropyridine ring, leading to the formation of pyridine derivatives.[5][6]
-
Temperature: Elevated temperatures can increase the rate of both hydrolysis and oxidation.[7]
Q4: What are the known degradation products of manidipine?
A4: Under photolytic conditions, the main degradation products identified are a pyridine analogue (resulting from the oxidation of the dihydropyridine ring), benzophenone, and a hydrolysate from the cleavage of an ester bond.[8] Under hydrolytic stress (acidic and basic conditions), the primary degradation involves the cleavage of the ester bonds.
Q5: How can I monitor the degradation of manidipine in my experiments?
A5: The most common and reliable method for monitoring manidipine and its degradation products is High-Performance Liquid Chromatography (HPLC).[2][4][9] A stability-indicating HPLC method can separate the intact manidipine from its various degradation products, allowing for accurate quantification of the remaining active drug.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Yellowing of manidipine solution | Formation of colored degradation products, often due to light exposure or pH stress. | 1. Protect from Light: Prepare and store manidipine solutions in amber-colored vials or wrap containers in aluminum foil.[7] 2. Control pH: Ensure the pH of your solution is within a stable range for manidipine (ideally near neutral, but specific stability studies for your formulation are recommended). 3. Use Fresh Solutions: Prepare solutions fresh before use whenever possible. |
| Unexpected peaks in HPLC chromatogram | Manidipine degradation has occurred. | 1. Verify Peak Identity: If possible, use a mass spectrometer (LC-MS) to identify the molecular weights of the unexpected peaks and compare them to known degradation products.[6][10] 2. Review Experimental Conditions: Check the pH, temperature, and light exposure of your samples. 3. Implement Preventative Measures: Refer to the solutions for "Yellowing of manidipine solution" to minimize further degradation. |
| Loss of manidipine potency over time | Hydrolysis or photodegradation of the active compound. | 1. Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C) and protected from light.[5] 2. Formulation Strategy: For longer-term experiments, consider formulation strategies that enhance stability, such as the use of solid dispersions or nanocrystal formulations which can improve stability in the solid state.[11][12][13] 3. pH Buffering: Use a suitable buffer system to maintain a pH where manidipine is most stable. |
| Inconsistent results between experimental batches | Variable degradation of manidipine due to inconsistent handling. | 1. Standardize Protocols: Ensure all experimental parameters (e.g., solution preparation, storage, handling) are consistent across all batches. 2. Use a Stability-Indicating Method: Employ a validated HPLC method to quantify the actual concentration of manidipine in your solutions at the time of the experiment. |
Data Presentation: Manidipine Stability Under Stress Conditions
The following table summarizes the degradation of manidipine under various forced degradation conditions as reported in the literature. This data highlights the susceptibility of manidipine to hydrolytic and photolytic stress.
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl at 60°C for 5 hours | Degradation Observed | [3] |
| Alkaline Hydrolysis | 1 N NaOH at 60°C for 5 hours | Degradation Observed | [3] |
| Oxidative Degradation | 30% v/v H₂O₂ at 60°C for 5 hours | No significant degradation | [3] |
| Photodegradation | Exposure to UV light | Significant degradation | [5][6] |
Note: The exact percentages of degradation can vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Forced Degradation Study of Manidipine
This protocol outlines a general procedure for conducting a forced degradation study of manidipine to assess its stability under various stress conditions.
1. Materials:
-
Manidipine hydrochloride
-
1 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable organic solvent
-
HPLC grade water
-
pH meter
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Water bath or oven
-
UV chamber
2. Stock Solution Preparation:
-
Accurately weigh 10 mg of manidipine hydrochloride and transfer it to a 10 mL volumetric flask.
-
Dissolve the manidipine in a suitable solvent (e.g., methanol) and make up the volume to obtain a 1 mg/mL stock solution.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To a 10 mL volumetric flask, add 1 mL of the manidipine stock solution and 1 mL of 1 N HCl.
-
Keep the flask at 60°C in a water bath for 5 hours.[3]
-
After the incubation period, cool the solution to room temperature and neutralize it with 1 N NaOH.
-
Dilute to the final volume with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To a 10 mL volumetric flask, add 1 mL of the manidipine stock solution and 1 mL of 1 N NaOH.
-
Keep the flask at 60°C in a water bath for 5 hours.[3]
-
After the incubation period, cool the solution to room temperature and neutralize it with 1 N HCl.
-
Dilute to the final volume with the mobile phase.
-
-
Oxidative Degradation:
-
To a 10 mL volumetric flask, add 1 mL of the manidipine stock solution and 1 mL of 30% H₂O₂.
-
Keep the flask at 60°C in a water bath for 5 hours.[3]
-
After the incubation period, cool the solution and dilute it to the final volume with the mobile phase.
-
-
Photodegradation:
-
Expose a solution of manidipine to UV light in a photostability chamber for a defined period.
-
Simultaneously, keep a control sample protected from light.
-
4. HPLC Analysis:
-
Analyze all the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.
-
The mobile phase and column specifications should be optimized to achieve good separation between manidipine and its degradation products. A common starting point is a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and a buffer.[2][4]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent manidipine peak.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchtrend.net [researchtrend.net]
- 10. researchgate.net [researchgate.net]
- 11. nanocrystal-formulation-of-manidipine-hcl-an-attempt-to-enhance-solubility-of-poorly-soluble-drug - Ask this paper | Bohrium [bohrium.com]
- 12. Formulation, Characterization and Solubility Enhancement of Manidipine Solid Dispersions | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Manidipine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of manidipine. The focus is on refining the synthesis process to reduce impurities and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in manidipine synthesis?
A1: During the synthesis of manidipine, several types of impurities can arise. These are broadly categorized as:
-
Process-Related Impurities: These are byproducts formed during the chemical reactions. A primary example is the pyridine analogue of manidipine, formed by the oxidation of the dihydropyridine ring. Other examples include unreacted starting materials or intermediates.
-
Degradation Products: Manidipine can degrade under certain conditions, such as exposure to acid, light, or heat, leading to the formation of degradation impurities.
-
Stereoisomers: As manidipine is a chiral molecule, its opposite enantiomer, (R)-Manidipine, can be present as an impurity.[1]
Q2: How does the refined synthesis protocol reduce the need for purification methods like column chromatography?
A2: Traditional synthesis routes for manidipine often result in impurity profiles that necessitate purification by column chromatography to meet pharmacopoeial standards. A refined synthesis protocol, particularly in the work-up and crystallization stages, can significantly reduce the levels of key impurities in the crude product.[2] By carefully controlling the reaction conditions and using a specific mixed-solvent system for crystallization, impurities can be selectively kept in the mother liquor, allowing for the isolation of high-purity manidipine hydrochloride through simple filtration.[2]
Q3: What is the primary mechanism for the formation of the pyridine analogue impurity?
A3: The dihydropyridine ring in the manidipine structure is susceptible to oxidation, which leads to the formation of the corresponding pyridine derivative. This can occur due to exposure to air (oxygen), especially at elevated temperatures or in the presence of certain reagents. This oxidation process results in the aromatization of the dihydropyridine ring.
Q4: What analytical techniques are recommended for monitoring manidipine purity and impurity profiles?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the purity of manidipine and quantifying impurities.[3][4] A well-developed, stability-indicating HPLC method can separate manidipine from its various process-related and degradation impurities.[3] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of the pyridine analogue impurity | 1. Prolonged reaction time or excessive temperature during the Hantzsch reaction. 2. Exposure of the reaction mixture or isolated product to air/oxygen for extended periods. 3. Inefficient inert atmosphere during the reaction and work-up. | 1. Optimize the reaction time and temperature to ensure complete conversion of starting materials without promoting oxidation. 2. Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon). 3. Minimize the exposure of the product to air and light during drying and storage. |
| Presence of unreacted intermediates | 1. Incomplete reaction due to insufficient reaction time or non-optimal temperature. 2. Improper stoichiometry of reactants. | 1. Ensure the reaction is monitored to completion (e.g., by TLC or HPLC). 2. Carefully control the molar ratios of the reactants as specified in the optimized protocol. |
| Product fails to crystallize effectively | 1. Presence of excess impurities inhibiting crystal formation. 2. Incorrect solvent system or ratios for crystallization. | 1. Perform an initial purification step, such as a solvent wash, to remove some of the more soluble impurities. 2. Strictly adhere to the recommended mixed-solvent system and ratios for crystallization. Ensure slow cooling to promote the formation of well-defined crystals. |
| Final product has a low purity (<99.5%) after crystallization | 1. Suboptimal crystallization conditions (e.g., cooling too quickly). 2. Inefficient removal of the mother liquor during filtration. | 1. Review and optimize the crystallization procedure, including solvent volumes, temperature profile, and stirring rate. 2. Ensure the filter cake is washed thoroughly with the appropriate solvent to remove residual mother liquor containing dissolved impurities. |
Data on Impurity Reduction
The following table provides a representative comparison of impurity profiles between a standard synthesis method (often requiring column chromatography) and a refined synthesis method with an optimized crystallization procedure.
| Impurity | Typical Level in Standard Synthesis (Crude Product) | Level in Refined Synthesis (After Optimized Crystallization) |
| Manidipine Pyridine Analogue | 0.5 - 1.5% | < 0.1% |
| Unreacted Intermediates | 0.2 - 0.8% | < 0.05% |
| Other Unknown Impurities (single) | up to 0.5% | < 0.1% |
| Total Impurities | 1.5 - 3.0% | < 0.5% |
| Manidipine Purity | 97.0 - 98.5% | > 99.5% |
Note: These values are illustrative and can vary based on specific experimental conditions.
Experimental Protocols
Refined Synthesis of Manidipine Hydrochloride
This protocol is based on an improved method that aims to minimize impurities and avoid the need for column chromatography.[2]
Step 1: Synthesis of 2-(4-diphenylmethyl-1-piperazinyl) ethyl acetoacetate
-
To a reaction flask, add 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine.
-
Heat the reactant to 70-75 °C.
-
Slowly add diketene while stirring, maintaining the temperature.
-
After the addition is complete, continue stirring at 70-80 °C for 2 hours.
-
After the reaction, dissolve the resulting oil in ethyl acetate, wash with water, dry the organic phase, and concentrate to obtain the product as an oily substance.
Step 2: Synthesis of Manidipine Free Base (Hantzsch Reaction)
-
In a reaction flask, dissolve the oily product from Step 1, methyl 3-aminocrotonate, and m-nitrobenzaldehyde in isopropanol.
-
Heat the mixture to reflux and maintain for approximately 7 hours.
-
Distill off the isopropanol.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Separate and concentrate the organic phase.
-
Dissolve the concentrated residue in a mixed solvent system (e.g., ethyl acetate:isopropyl ether:n-hexane) and stir to induce crystallization.
-
Filter the crystals and dry to obtain Manidipine free base with a purity of >99%.
Step 3: Formation of Manidipine Hydrochloride
-
Dissolve the purified Manidipine free base from Step 2 in a hydrochloric acid/methanol solution.
-
Stir to induce crystallization of the hydrochloride salt.
-
Filter the product.
-
Recrystallize the filtered product from 95% methanol by heating to dissolve and then cooling to room temperature.
-
Filter the purified crystals and dry to obtain Manidipine Hydrochloride with a purity of >99.7% and single impurities below 0.1%.[2]
Visualizations
Workflow for Refined Manidipine Synthesis
Caption: Workflow for the refined synthesis of Manidipine HCl.
Formation of Pyridine Analogue Impurity
Caption: Logical diagram of the formation of the main oxidation impurity.
References
- 1. Manidipine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. CN102875451A - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Manidipine Dihydrochloride vs. Amlodipine: A Comparative Guide to Renal Protection
For researchers and drug development professionals, understanding the nuanced differences between antihypertensive agents in protecting renal function is paramount. This guide provides a detailed, evidence-based comparison of manidipine dihydrochloride and amlodipine, focusing on their differential effects on renal hemodynamics and proteinuria.
Executive Summary
Clinical and preclinical studies demonstrate that while both manidipine and amlodipine effectively lower blood pressure, manidipine exhibits superior renal protective effects. This is primarily attributed to its unique mechanism of action, which involves the blockade of both L-type and T-type calcium channels, leading to a more favorable intrarenal hemodynamic profile. Specifically, manidipine has been shown to reduce urinary albumin excretion and preserve glomerular filtration rate more effectively than amlodipine.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies.
Table 1: Effects on Urinary Albumin Excretion (UAE) in Patients with Type 2 Diabetes, Hypertension, and Microalbuminuria (AMANDHA Study) [1][2][3][4][5]
| Parameter | Manidipine (20 mg/day) | Amlodipine (10 mg/day) | p-value |
| Baseline UAE (mg/24h) | 125.4 ± 68.7 | 135.5 ± 75.4 | NS |
| UAE Reduction at 6 Months | -65.5% | -20.0% | < 0.01 |
| UAE Reduction at 24 Months | -62.7% | -16.6% | < 0.01 |
Table 2: Effects on Glomerular Filtration Rate (GFR) in Patients with Type 2 Diabetes, Hypertension, and Microalbuminuria (Post-hoc analysis of AMANDHA Study) [6][7]
| Parameter | Manidipine (20 mg/day) | Amlodipine (10 mg/day) | p-value |
| Baseline GFR (ml/min/1.73m²) | 67.3 ± 5.2 | 70.2 ± 5.0 | NS |
| GFR at 24 Months (ml/min/1.73m²) | 66.9 ± 4.7 | 65.5 ± 5.0 | NS |
| GFR Loss over 24 Months (ml/min/1.73m²) | -0.4 ± 3.9 | -4.7 ± 5.2 | 0.032 |
Table 3: Effects on Intrarenal Hemodynamics in Hypertensive Patients [8][9]
| Parameter | Manidipine (20 mg/day) | Amlodipine (10 mg/day) | p-value |
| Change in Intraglomerular Pressure (Pglom) | No significant change | Significant increase | 0.042 (between groups) |
| Change in Afferent Arteriolar Resistance (RA) | Significant reduction | More pronounced reduction | < 0.001 (between groups) |
| Change in Efferent Arteriolar Resistance (RE) | No significant difference between groups | No significant difference between groups | NS |
Experimental Protocols
AMANDHA Study
The Add-on Manidipine Versus Amlodipine in Diabetic Patients with Hypertension and Microalbuminuria (AMANDHA) study was a prospective, randomized, open-label, parallel-group study with a PROBE (prospective, randomized, open-label, blinded-endpoint) design.[1][2][3][4][5]
-
Participants: Patients with type 2 diabetes, uncontrolled hypertension, and persistent microalbuminuria who were already receiving a full dose of a renin-angiotensin system (RAS) blocker.
-
Intervention: Patients were randomized to receive either manidipine (20 mg/day) or amlodipine (10 mg/day) as add-on therapy for 24 months.
-
Primary Endpoint: Change in urinary albumin excretion (UAE).
-
Data Collection: UAE was measured from 24-hour urine collections. GFR was estimated using the Modification of Diet in Renal Disease (MDRD-4) equation in a post-hoc analysis.[6][7]
Intrarenal Hemodynamics Study
This was a randomized, double-blind, parallel-group study investigating the effects of manidipine and amlodipine on intrarenal hemodynamics in patients with essential hypertension.
-
Participants: Patients with essential hypertension.
-
Intervention: Patients were randomized to receive either manidipine (20 mg/day) or amlodipine (10 mg/day) for 4 weeks.
-
Methodology: Renal blood flow and glomerular filtration rate were measured using para-aminohippurate (PAH) and inulin clearance techniques, respectively. Intraglomerular pressure and afferent and efferent arteriolar resistances were calculated using the Gomez' model.[1][10][6][11] This model uses the measured GFR, renal blood flow, hematocrit, and plasma protein concentration to estimate these intrarenal hemodynamic parameters.
Signaling Pathways and Mechanisms of Action
The differential effects of manidipine and amlodipine on renal protection are rooted in their distinct interactions with calcium channels in the renal microvasculature.
References
- 1. The Gomez' equations and renal hemodynamic function in kidney disease research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Add-on manidipine versus amlodipine in diabetic patients with hypertension and microalbuminuria: the AMANDHA study [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Effects of manidipine vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The Gomez equations and renal hemodynamic function in kidney disease research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Manidipine and Nifedipine on Blood Pressure: A Guide for Researchers
This guide provides a detailed comparison of the efficacy and safety profiles of two prominent dihydropyridine calcium channel blockers, manidipine and nifedipine, in the management of hypertension. The information is compiled from various clinical studies to offer an objective overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Channel Blockers
Both manidipine and nifedipine are classified as dihydropyridine calcium channel blockers (CCBs), which exert their antihypertensive effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][2] This action leads to vasodilation and a subsequent reduction in blood pressure.[3] However, a key distinction lies in their receptor selectivity. Manidipine exhibits a dual-blocking action on both L-type and T-type calcium channels, whereas nifedipine's action is predominantly on L-type channels.[3] The blockade of T-type calcium channels in the renal arterioles is thought to contribute to manidipine's potential renal-protective effects.[4]
Caption: Signaling pathway of Manidipine and Nifedipine.
Comparative Clinical Efficacy
Multiple randomized controlled trials have demonstrated that both manidipine and nifedipine are effective in significantly reducing systolic and diastolic blood pressure in patients with mild to moderate hypertension.[5][6][7] In a comparative study, both drugs showed significant decreases in blood pressure after 8 weeks of treatment.[5] Another trial involving hypertensive patients with chronic renal failure also found both drugs to be effective in lowering blood pressure.[6][7]
Table 1: Comparative Efficacy on Blood Pressure Reduction
| Study | Drug & Dosage | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | SBP Reduction (mmHg) | Baseline DBP (mmHg) | Final DBP (mmHg) | DBP Reduction (mmHg) |
| Wu et al. (1994)[5] | Manidipine (dosage not specified) | 8 weeks | 164 ± 14 | 140 ± 18 | 24 | 99 ± 6 | 87 ± 7 | 12 |
| Wu et al. (1994)[5] | Nifedipine Retard (dosage not specified) | 8 weeks | 163 ± 11 | 134 ± 17 | 29 | 101 ± 10 | 88 ± 9 | 13 |
| Bellinghieri et al. (2003)[6][7] | Manidipine (20 mg/day) | 3 months | Not specified | Not specified | Significant (p<0.001) | Not specified | Not specified | Significant (p<0.001) |
| Bellinghieri et al. (2003)[6][7] | Nifedipine (60 mg/day) | 3 months | Not specified | Not specified | Significant (p<0.001) | Not specified | Not specified | Significant (p<0.001) |
SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure. Data are presented as mean ± standard deviation where available.
Experimental Protocols
The cited studies employed rigorous methodologies to compare the two drugs. Below are summaries of the experimental designs.
Wu et al. (1994) Clinical Trial:
-
Study Design: A randomized, comparative clinical trial.[5]
-
Patient Population: 63 out-patients with mild to moderate hypertension, with 40 patients completing the study.[5]
-
Intervention: Patients were randomly assigned to receive either manidipine hydrochloride or nifedipine hydrochloride retard as monotherapy.[5]
-
Primary Endpoint: The primary efficacy was the reduction in systolic and diastolic blood pressure over an 8-week treatment period.[5] Safety and adverse effects were also monitored.[5]
Bellinghieri et al. (2003) Multicenter Trial:
-
Study Design: A multicenter, randomized, controlled trial.[6]
-
Patient Population: 101 hypertensive patients with chronic renal failure.[6]
-
Intervention: Patients were randomly assigned to receive either manidipine (20 mg daily) or nifedipine (60 mg daily).[6]
-
Primary Endpoint: The primary endpoint was the achievement of a diastolic blood pressure of ≤ 90 mmHg or a 10 mmHg reduction from baseline.[6][8]
-
Secondary Endpoints: Improvement in renal function, assessed through creatinine clearance, blood creatinine levels, and proteinuria.[6][8]
Caption: A typical experimental workflow for a comparative trial.
Side Effects and Tolerability
While both drugs are generally well-tolerated, studies suggest manidipine may have a more favorable side effect profile.[5][6] In one study, severe adverse reactions were significantly less frequent in the manidipine group (8.5%) compared to the nifedipine group (14.5%).[6][7] Another trial noted that while minor adverse effects occurred in both groups, two patients in the nifedipine group discontinued medication due to severe reactions, whereas none did in the manidipine group.[5][9] Ankle edema, a common side effect of dihydropyridines, has been reported to be less frequent with manidipine compared to other CCBs like nifedipine and amlodipine.[10]
Table 2: Comparative Tolerability
| Study | Adverse Events (Manidipine Group) | Adverse Events (Nifedipine Group) |
| Wu et al. (1994)[5][9] | Few adverse effects, no discontinuations due to severe reactions. | Few adverse effects, 2 patients discontinued due to severe reactions. |
| Bellinghieri et al. (2003)[6][7] | Severe adverse reactions in 8.5% of patients. | Severe adverse reactions in 14.5% of patients. |
Effects on Renal Function
A noteworthy difference between the two drugs is their effect on renal function, particularly in patients with pre-existing renal impairment. In a study of hypertensive patients with chronic renal failure, manidipine treatment was associated with a significant increase in creatinine clearance and a decrease in blood creatinine levels.[6][7] Conversely, the nifedipine group showed an increase in proteinuria, which did not change significantly in the manidipine group.[6][11] These findings suggest that manidipine may have a more beneficial effect on renal function compared to nifedipine.[4][6][11]
Conclusion
Both manidipine and nifedipine are effective antihypertensive agents that significantly lower blood pressure.[5][6] Clinical evidence indicates a comparable efficacy in blood pressure reduction between the two.[5][7] However, manidipine appears to hold an advantage in terms of its safety and tolerability profile, with a lower incidence of severe adverse events.[5][6][7] Furthermore, manidipine has demonstrated potential renal-protective benefits not observed with nifedipine, making it a potentially preferable option for hypertensive patients with chronic kidney disease.[4][6][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of manidipine hydrochloride on blood pressure in hypertensive patients--a comparison with nifedipine retard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of manidipine and nifedipine on blood pressure and renal function in patients with chronic renal failure: a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Effects of Manidipine Hydrochloride on Blood Pressure in Hypertensive Patients - A Comparison with Nifedipine Retard = Manidipine Hydrochloride在高血壓病人之治療效果—與nifedipine比較|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 10. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Head-to-Head Clinical Trial of Manidipine Versus Lercanidipine in the Management of Hypertension
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the third-generation dihydropyridine calcium channel blockers, manidipine and lercanidipine, based on head-to-head clinical trial data. The focus is on their antihypertensive efficacy, safety profiles, and underlying mechanisms of action, presented in a format tailored for researchers, scientists, and drug development professionals.
Efficacy in Blood Pressure Reduction
Manidipine and lercanidipine have demonstrated comparable efficacy in reducing blood pressure in patients with mild-to-moderate essential hypertension. A key head-to-head randomized, double-blind, parallel-group study provides robust comparative data. Both medications achieve significant reductions in systolic and diastolic blood pressure over a 24-hour period.
| Parameter | Manidipine | Lercanidipine | Significance |
| Daytime Systolic BP Reduction | -5.5% | -3.8% | No significant difference |
| Daytime Diastolic BP Reduction | -5.6% | -6.6% | No significant difference |
| 24-hour Smoothness Index (Systolic) | 0.30 ± 0.65 | 0.23 ± 1.01 | No significant difference |
| 24-hour Smoothness Index (Diastolic) | 0.30 ± 0.46 | 0.24 ± 0.76 | No significant difference |
Table 1: Comparison of Antihypertensive Efficacy of Manidipine and Lercanidipine. Data from Casiglia E, et al. Adv Ther. 2004.
Safety and Tolerability Profile
While both drugs are generally well-tolerated, a notable distinction lies in their side-effect profiles, particularly the incidence of ankle-foot edema, a common adverse effect of dihydropyridine calcium channel blockers.
| Adverse Event | Manidipine | Lercanidipine | Significance |
| Mild-to-Moderate Adverse Events | 42.3% of patients | 48.1% of patients | No significant difference |
| Ankle-plus-Foot Volume Increase | 4.4% | 6.6% (significant increase) | Manidipine showed a lesser, non-significant increase |
Table 2: Comparison of Adverse Events and Ankle-Foot Edema. Data from Casiglia E, et al. Adv Ther. 2004.
Manidipine appears to have a more favorable tolerability profile, with a lower incidence and severity of ankle-foot edema. This difference is attributed to manidipine's greater vasodilatory effect on postcapillary venules, which helps to mitigate the increase in intracapillary pressure that leads to edema.
Hemodynamic Effects
Beyond blood pressure reduction, manidipine exhibits a distinct effect on vascular resistance.
| Hemodynamic Parameter | Manidipine | Lercanidipine | Significance |
| Basal Vascular Resistance | -30% | No significant change | Significant reduction with manidipine |
| Minimal Vascular Resistance | -39% | No significant change | Significant reduction with manidipine |
Table 3: Comparison of Hemodynamic Effects. Data from Casiglia E, et al. Adv Ther. 2004.
The significant reduction in both basal and minimal vascular resistance with manidipine highlights its potent vasodilatory properties. Despite this, neither drug induced a reflex tachycardia; in fact, a slight reduction in heart rate was observed with both treatments.
Experimental Protocols
The data presented is primarily derived from a randomized, double-blind, parallel-group clinical trial with the following key methodologies:
Study Design: A 3-month, randomized, double-blind, parallel-group study was conducted. Following a 2-week placebo run-in period, patients were randomized to receive either manidipine (10-20 mg/day) or lercanidipine (10-20 mg/day).
Patient Population: The study enrolled 53 patients diagnosed with mild-to-moderate essential hypertension.
Efficacy and Safety Assessment:
-
Blood Pressure Measurement: 24-hour ambulatory blood pressure monitoring was performed at the end of the placebo phase and at the end of the active treatment period.
-
Ankle-Foot Volume Measurement: Ankle-plus-foot volume was measured using a water-displacement plethysmograph. The foot and calf were immersed in a water bath, and the volume of displaced water was weighed.
-
Vascular Resistance Measurement: Forearm blood flow was measured by venous occlusion plethysmography using a mercury-in-Silastic strain gauge. Vascular resistance was calculated from forearm blood flow and mean arterial pressure.
Signaling Pathways
The antihypertensive effects of manidipine and lercanidipine are primarily mediated through the blockade of L-type calcium channels in vascular smooth muscle cells. Manidipine is unique in that it also blocks T-type calcium channels.
Validating the Specificity of Analytical Methods for Manidipine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of an active pharmaceutical ingredient (API) like manidipine. Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This guide provides a comparative overview of analytical methods for manidipine, with a focus on the validation of their specificity, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique for the determination of manidipine due to its high specificity, accuracy, and precision.[1] Spectrophotometric methods, while simpler and more cost-effective, are also available but may lack the specificity of chromatographic techniques, particularly in the presence of interfering substances.
High-Performance Liquid Chromatography (HPLC) Methods
A review of the literature indicates several validated RP-HPLC methods for the estimation of manidipine in bulk and pharmaceutical dosage forms. A key aspect of validating the specificity of these methods is the use of forced degradation studies. In these studies, the drug is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[2][3][4] The method's ability to separate the manidipine peak from any degradant peaks is a measure of its specificity.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil ODS C18 (100 x 4.6 mm, 5µ)[4] | Inertsil ODS 3v (150 mm x 4.6 mm, 5 µm)[2] | Symmetry C18 (4.6 x 150 mm, 3.5 µm)[5] |
| Mobile Phase | Acetonitrile: Water (85:15)[4] | Phosphate buffer (pH 2.2): Acetonitrile (60:40)[2] | Ammonium formate buffer (25 mM, pH 3.1): Acetonitrile (45:55)[5] |
| Flow Rate | 1 mL/min[4] | 1.4 mL/min[2] | 0.7 mL/min[5] |
| Detection (UV) | 229.36 nm[4] | 228 nm[2] | 230 nm[5] |
| Linearity Range | Not Specified | 20-150 µg/mL[2] | 50-150 µg/mL[5] |
| LOD | Not Specified | 0.48 µg/mL[2] | 0.14 µg/mL[5] |
| LOQ | Not Specified | 1.47 µg/mL[2] | 0.43 µg/mL[5] |
Forced Degradation Studies Summary
The specificity of these HPLC methods is demonstrated by their ability to resolve manidipine from its degradation products under various stress conditions.
| Stress Condition | Method 1 Results | Method 2 Results | Method 3 Results |
| Acid Hydrolysis (1N HCl) | Degradation observed[4] | Degradation observed[2] | Degradation observed[5] |
| Alkaline Hydrolysis (1N NaOH) | Degradation observed[4] | Major degradation observed[2] | Degradation observed[5] |
| Oxidative (30% H2O2) | Stable[4] | Degradation observed[2] | Degradation observed[5] |
| Thermal (Dry Heat) | Stable[4] | Not Specified | Degradation observed (60°C)[5] |
| Photolytic (UV light) | Not Specified | Degradation observed | Degradation observed (UV 254 nm)[5] |
Spectrophotometric Methods
Visible spectrophotometric methods for manidipine have also been developed. These methods are based on the formation of colored chromogens with reagents like para-dimethylaminobenzaldehyde (PDAB), N-napthylethylenediamine dihydrochloride (NEDD), and 3-methyl-2-benzothiazoniumhydrazone hydrochloride (MBTH).[6]
| Parameter | Method A (PDAB) | Method B (NEDD) | Method C (MBTH) |
| Reagent | para-dimethylaminobenzaldehyde | N-napthylethylenediamine dihydrochloride | 3-methyl-2-benzothiazoniumhydrazone HCl |
| λmax | 436.97 nm[6] | 550.20 nm[6] | 480.21 nm[6] |
| Linearity Range | 25–125 µg/ml[6] | 25–125 µg/ml[6] | 25–125 µg/ml[6] |
| LOD | 1.2024 µg/mL[6] | 0.9798 µg/mL[6] | 1.212 µg/mL[6] |
| LOQ | 3.6451 µg/mL[6] | 2.969 µg/mL[6] | 3.672 µg/mL[6] |
The specificity of these spectrophotometric methods was ascertained by analyzing synthetic mixtures containing common excipients like lactose, starch, talc, and magnesium stearate.[6]
Experimental Protocols
Specificity Validation of an HPLC Method via Forced Degradation
This protocol describes a typical procedure for validating the specificity of an HPLC method for manidipine using forced degradation studies.
1. Preparation of Stock and Standard Solutions:
-
Stock Solution: Accurately weigh 10 mg of manidipine hydrochloride and transfer to a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) and make up to volume.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 100 µg/mL).
2. Forced Degradation Studies:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at 60°C for a specified time (e.g., 3 hours).[7] After cooling, neutralize the solution with 1N NaOH and dilute with the mobile phase to the working standard concentration.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the solution at 60°C for a specified time (e.g., 3 hours).[7] After cooling, neutralize the solution with 1N HCl and dilute with the mobile phase to the working standard concentration.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H2O2. Keep the solution at 60°C for a specified time (e.g., 3 hours).[7] Dilute with the mobile phase to the working standard concentration.
-
Thermal Degradation: Place the powdered drug in a hot air oven at a specified temperature (e.g., 60°C) for a specified time (e.g., 3 hours).[7] After cooling, weigh an appropriate amount, dissolve in the diluent, and dilute with the mobile phase to the working standard concentration.
-
Photolytic Degradation: Expose the powdered drug to UV light (e.g., 254 nm) for a specified time (e.g., 3 hours).[7] After exposure, weigh an appropriate amount, dissolve in the diluent, and dilute with the mobile phase to the working standard concentration.
3. Chromatographic Analysis:
-
Inject the prepared standard solution and the stressed samples into the HPLC system.
-
Record the chromatograms and compare the retention time of the manidipine peak in the stressed samples with that of the unstressed standard.
-
Assess the peak purity of the manidipine peak in the stressed samples using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products. The method is considered specific if the manidipine peak is well-resolved from all degradation product peaks.
Visualization of Specificity Validation Workflow
The following diagram illustrates the logical workflow for validating the specificity of an analytical method for manidipine through forced degradation studies.
References
A Comparative Guide: Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Manidipine
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. Manidipine, a third-generation dihydropyridine calcium channel blocker, requires robust analytical methods for its determination in various matrices. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections present a cross-validation perspective by comparing their performance based on published experimental data.
Quantitative Performance Comparison
The choice between HPLC and LC-MS/MS often depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key validation parameters for both methods based on reported data.
Table 1: Comparison of HPLC and LC-MS/MS Method Validation Parameters for Manidipine Quantification
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 20 - 150 µg/mL[1] | 0.1 - 20 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.995[2] |
| Limit of Detection (LOD) | 0.48 µg/mL[1] | 0.0125 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 1.47 µg/mL[1] | 0.1 ng/mL[2] |
| Accuracy (% Recovery) | 99.89 - 100.71%[1] | Within ±15% of nominal concentration[2] |
| Precision (%RSD / %CV) | < 2%[3] | < 15%[2] |
| Run Time | ~10 min | ~6 min[2] |
Key Observation: The data clearly indicates that LC-MS/MS offers significantly higher sensitivity, with a much lower LLOQ (0.1 ng/mL) compared to HPLC (1.47 µg/mL). This makes LC-MS/MS the preferred method for applications requiring trace-level quantification, such as pharmacokinetic studies in biological matrices.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each technique.
HPLC Method for Manidipine Analysis
This protocol is based on a stability-indicating RP-HPLC method.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Inertsil ODS 3v column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Phosphate buffer (pH 2.2) and Acetonitrile in a 60:40 ratio.
-
Flow Rate: 1.4 mL/min.
-
Detection Wavelength: 228 nm.
-
-
Sample Preparation (for bulk drug and pharmaceutical dosage forms):
-
Accurately weigh and dissolve the sample in a diluent (e.g., Acetonitrile:Water, 50:50).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
-
LC-MS/MS Method for Manidipine Analysis in Human Plasma
This protocol is designed for high sensitivity and selectivity in a biological matrix.[2]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 column (50 mm x 3 mm, 2.5 µm).
-
Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: Not specified, but typically in the range of 0.3-0.6 mL/min for such columns.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Manidipine: m/z 610.98 → 166.95
-
Internal Standard (Desipramine): m/z 266.95 → 235.94
-
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard.
-
Perform liquid-liquid extraction using a mixture of methyl-t-butyl ether and hexane (4:1, v/v).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase before injection.
-
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for both HPLC and LC-MS/MS analyses of manidipine.
Caption: HPLC experimental workflow for manidipine analysis.
Caption: LC-MS/MS experimental workflow for manidipine analysis in plasma.
Conclusion
The cross-comparison of HPLC and LC-MS/MS methods for manidipine analysis reveals distinct advantages for each technique. HPLC with UV detection is a robust and reliable method suitable for quality control and analysis of bulk drug and pharmaceutical formulations where high concentrations are expected.[1][3] Its simplicity and lower cost make it an attractive option for routine analyses.
On the other hand, LC-MS/MS demonstrates superior sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as pharmacokinetic and bioequivalence studies, where the drug concentration in biological fluids is very low.[2][4] The ability to monitor specific precursor-to-product ion transitions in MRM mode significantly reduces matrix interference and provides a high degree of confidence in the analytical results. The choice of method should therefore be guided by the specific analytical needs, including the required sensitivity, the complexity of the sample matrix, and the intended application.
References
Manidipine vs. Other Dihydropyridines: A Comparative Analysis of Clinical Efficacy and Tolerability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical outcomes associated with manidipine versus other dihydropyridine calcium channel blockers (CCBs), supported by experimental data from meta-analyses and head-to-head clinical trials. Dihydropyridine CCBs are a cornerstone in the management of hypertension, and understanding the nuanced differences between agents within this class is critical for optimizing therapeutic strategies.
Executive Summary
Manidipine, a third-generation dihydropyridine CCB, demonstrates comparable antihypertensive efficacy to other widely used dihydropyridines, including amlodipine, lercanidipine, and nifedipine. A significant body of evidence, primarily from a meta-analysis of head-to-head trials, suggests a superior tolerability profile for manidipine, most notably a lower incidence of ankle edema compared to amlodipine.[1][2] This improved side-effect profile is attributed to its unique pharmacological properties, including a lesser degree of sympathetic nervous system activation.[1][3] Furthermore, some studies suggest potential renal-protective effects of manidipine, particularly in patients with diabetes and proteinuria.
Data Presentation: Comparative Clinical Outcomes
The following tables summarize the quantitative data from meta-analyses and clinical trials, comparing key efficacy and safety endpoints between manidipine and other dihydropyridine CCBs.
Table 1: Manidipine vs. Amlodipine - Blood Pressure Reduction and Adverse Events (Meta-Analysis Data)
| Outcome | Manidipine | Amlodipine | Effect Size / Relative Risk (95% CI) | p-value | Citation |
| Diastolic Blood Pressure Reduction | -0.08 (-0.22 to 0.092) | 0.22 | [1] | ||
| Systolic Blood Pressure Reduction | -0.015 (-0.15 to 0.12) | 0.83 | [1] | ||
| Total Adverse Events | 0.69 (0.56 to 0.85) | <0.05 | [1][2] | ||
| Ankle Edema | 0.35 (0.23 to 0.54) | <0.05 | [1][2] |
A meta-analysis of four randomized controlled trials including 838 patients demonstrated that manidipine (10-20 mg/day) has a statistically similar efficacy in reducing both systolic and diastolic blood pressure compared to amlodipine (5-10 mg/day). However, manidipine was associated with a significantly lower risk of total adverse events and, most notably, a 65% lower risk of ankle edema.[1][3]
Table 2: Manidipine vs. Nifedipine - Blood Pressure Reduction and Renal Function in Chronic Renal Failure
| Outcome | Manidipine (20 mg/day) | Nifedipine (60 mg/day) | Result | p-value | Citation |
| Systolic Blood Pressure Reduction | Significant reduction from baseline | Significant reduction from baseline | No significant difference between groups | >0.05 | [4][5] |
| Diastolic Blood Pressure Reduction | Significant reduction from baseline | Significant reduction from baseline | No significant difference between groups | >0.05 | [4][5] |
| Creatinine Clearance | Significantly increased | Not significantly changed | Manidipine showed improvement | <0.01 | [4] |
| Proteinuria | Not significantly changed | Significantly increased | Nifedipine worsened proteinuria | <0.05 | [4] |
| Severe Adverse Reactions | 8.5% | 14.5% | Significantly lower with Manidipine | <0.01 | [4] |
In a multicenter randomized controlled trial involving 101 hypertensive patients with chronic renal failure, manidipine was as effective as nifedipine in lowering blood pressure. Manidipine demonstrated a favorable effect on renal function, with a significant increase in creatinine clearance and no significant change in proteinuria, whereas nifedipine was associated with an increase in proteinuria. The incidence of severe adverse reactions was also significantly lower in the manidipine group.[4][6]
Table 3: Manidipine vs. Lercanidipine - Blood Pressure Reduction and Tolerability
| Outcome | Manidipine (10-20 mg/day) | Lercanidipine (10-20 mg/day) | Result | Citation |
| Blood Pressure Reduction | Significant reduction | Significant reduction | No significant difference between drugs | [7][8] |
| Ankle-foot Edema | Less pronounced | More pronounced | Manidipine had a more favorable tolerability profile | [7][8] |
| Vascular Resistance | Significantly reduced basal and minimal resistance | No significant change | Manidipine demonstrated potent vasodilation | [7][8] |
A controlled, parallel-group study comparing manidipine and lercanidipine in patients with mild-to-moderate essential hypertension found both drugs to be equally effective in reducing blood pressure. However, ankle-foot edema was less pronounced with manidipine. Manidipine also demonstrated a significant reduction in basal and minimal vascular resistance, highlighting its potent vasodilatory action.[7][8]
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for a comprehensive understanding of the evidence.
AMANDHA Study: Add-on Manidipine versus Amlodipine in Diabetic Patients with Hypertension and Microalbuminuria
-
Study Design: A prospective, randomized, open-label, parallel-group study.
-
Participants: Patients with type 2 diabetes, uncontrolled hypertension, and microalbuminuria who were already receiving a stable dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB).
-
Intervention: Patients were randomized to receive either manidipine (10 mg/day, titrated to 20 mg/day if necessary) or amlodipine (5 mg/day, titrated to 10 mg/day if necessary) as add-on therapy for 24 weeks.
-
Primary Endpoint: Change in urinary albumin-to-creatinine ratio (UACR).
-
Secondary Endpoints: Changes in office and 24-hour ambulatory blood pressure, heart rate, and metabolic parameters.
-
Key Methodologies:
-
Blood Pressure Measurement: Office blood pressure was measured using a standard mercury sphygmomanometer. 24-hour ambulatory blood pressure monitoring was also performed.
-
UACR Measurement: First-morning void urine samples were collected for the measurement of albumin and creatinine concentrations.
-
Safety Assessments: Adverse events were recorded at each visit. Laboratory tests, including electrolytes, renal function, and liver function, were performed at baseline and at the end of the study.
-
Manidipine vs. Nifedipine in Chronic Renal Failure
-
Study Design: A multicenter, randomized, controlled trial.
-
Participants: 101 hypertensive patients with chronic renal failure.
-
Intervention: Patients were randomly assigned to receive either manidipine 20 mg daily or nifedipine 60 mg daily for three months.
-
Primary Endpoint: Achievement of a diastolic blood pressure (DBP) of ≤ 90 mmHg or a reduction of ≥ 10 mmHg from baseline.
-
Secondary Endpoints: Changes in creatinine clearance, serum creatinine, proteinuria, and sodium excretion.
-
Key Methodologies:
-
Patient Assessment: Patients were assessed every two weeks during the treatment period.
-
Renal Function Assessment: Creatinine clearance was calculated, and blood and urine samples were analyzed for creatinine, protein, and sodium levels.
-
Adverse Event Monitoring: The frequency and severity of adverse reactions were recorded throughout the study.
-
Mandatory Visualization
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Dihydropyridine CCBs, including manidipine, exert their antihypertensive effect by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This action inhibits the influx of extracellular calcium, leading to vasodilation and a reduction in blood pressure.
Caption: Dihydropyridine CCB Signaling Pathway in Vascular Smooth Muscle.
Experimental Workflow: AMANDHA Study
The workflow of the AMANDHA study illustrates the process from patient recruitment to the final analysis of clinical outcomes.
Caption: Workflow of the AMANDHA Clinical Trial.
Conclusion
The available evidence suggests that manidipine is an effective antihypertensive agent with a favorable tolerability profile compared to other dihydropyridine CCBs, particularly concerning the incidence of ankle edema. Its potential for renal protection warrants further investigation. This comparative guide provides a foundation for researchers and clinicians to make informed decisions regarding the selection of dihydropyridine CCBs in the management of hypertension.
References
- 1. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety profiles of manidipine compared with amlodipine: a meta-analysis of head-to-head trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of manidipine and nifedipine on blood pressure and renal function in patients with chronic renal failure: a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of manidipine hydrochloride on blood pressure in hypertensive patients--a comparison with nifedipine retard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic profile of manidipine and lercanidipine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Manidipine and Benidipine on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two dihydropyridine calcium channel blockers, manidipine and benidipine, focusing on their effects on endothelial function. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to offer an objective comparison, supported by experimental evidence.
Overview of Manidipine and Benidipine
Manidipine and benidipine are third-generation dihydropyridine calcium channel blockers (CCBs) used in the management of hypertension. Beyond their primary blood pressure-lowering effects, both drugs have demonstrated pleiotropic effects, including significant impacts on endothelial function. Their mechanisms of action, while both centered on blocking L-type calcium channels, exhibit key differences in their affinity for other calcium channel subtypes and in their downstream molecular effects, which in turn influence their vascular protective properties.
Manidipine is known for its dual blockade of L-type and T-type calcium channels. This dual action is thought to contribute to its renal-protective effects by dilating both afferent and efferent arterioles in the glomerulus[1][2]. Emerging evidence also points to its ability to modulate oxidative stress and inflammation, key factors in endothelial dysfunction[1].
Benidipine is a potent CCB that blocks L-type, T-type, and N-type calcium channels. This broader spectrum of activity may offer additional benefits in terms of cardiovascular protection. Studies have highlighted its ability to enhance nitric oxide (NO) bioavailability, reduce oxidative stress, and inhibit the expression of adhesion molecules, all of which are crucial for maintaining endothelial health[3][4][5][6][7].
Comparative Data on Endothelial Function Markers
The following tables summarize quantitative data from various studies on the effects of manidipine and benidipine on key markers of endothelial function. It is important to note that the data is compiled from different studies and may not represent a direct head-to-head comparison.
Table 1: Effects on Nitric Oxide (NO) Bioavailability and eNOS
| Parameter | Manidipine | Benidipine | Common Comparator (Amlodipine) |
| eNOS Expression | Increased gene expression in smooth muscle cells[1]. | Augmented eNOS expression and enzymatic activity in HUVECs[3]. Increased eNOS expression in vessels of mice[8]. | - |
| NO Production | - | Promoted NO production in HUVECs[3]. Increased basal and agonist-induced NO production from the endothelium[8]. | - |
| Nitrite/Nitrate Levels | - | Increased nitrite production in the left ventricle of hypertensive rats[6]. | - |
Table 2: Effects on Markers of Oxidative Stress
| Parameter | Manidipine | Benidipine | Common Comparator (Amlodipine) |
| Reactive Oxygen Species (ROS) Production | - | Inhibited ROS production in human aortic endothelial cells[4]. Suppressed ROS production in polymorphonuclear leukocytes more potently than amlodipine[9]. | Less potent in suppressing ROS production compared to benidipine[9]. |
| Plasma Oxidative Stress Markers | - | Attenuated the increase in plasma thiobarbituric acid reactive substances (TBARS) in salt-loaded hypertensive rats[9]. | - |
Table 3: Effects on Vascular Inflammation and Adhesion Molecules
| Parameter | Manidipine | Benidipine | Common Comparator (Amlodipine) |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | - | Suppressed cytokine-induced VCAM-1 mRNA and protein expression in human aortic endothelial cells[10]. | - |
| Intercellular Adhesion Molecule-1 (ICAM-1) | - | Suppressed cytokine-induced ICAM-1 mRNA and protein expression in human aortic endothelial cells[10]. | - |
| E-selectin and P-selectin | - | Significantly decreased serum levels of soluble E-selectin and P-selectin in hypertensive patients[11]. | - |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The beneficial effects of manidipine and benidipine on endothelial function are mediated through several key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways.
Caption: Proposed signaling pathway for manidipine's effect on endothelial function.
Caption: Multifactorial signaling pathways of benidipine on endothelial function.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effects of manidipine or benidipine on endothelial function in a clinical setting.
Caption: Clinical trial workflow for comparing manidipine and benidipine.
Experimental Protocols
Flow-Mediated Dilation (FMD) Measurement
Flow-mediated dilation is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, primarily reflecting nitric oxide bioavailability[12][13][14].
Protocol:
-
Patient Preparation: Patients are required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking for 24 hours prior to the measurement. The examination is conducted in a quiet, temperature-controlled room.
-
Baseline Measurement: The patient rests in a supine position for at least 10 minutes. The brachial artery is imaged using a high-frequency ultrasound transducer. Baseline artery diameter and blood flow velocity are recorded for at least 1 minute.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged artery segment, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a brief high-flow state (reactive hyperemia). The brachial artery diameter is continuously monitored and recorded for at least 3 minutes post-deflation.
-
Data Analysis: FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter.
Nitric Oxide (NO) Measurement in Biological Samples
Due to the short half-life of NO, its bioavailability is typically assessed by measuring its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), in plasma or serum using the Griess reaction[15][16].
Protocol:
-
Sample Collection and Preparation: Blood samples are collected in appropriate anticoagulant tubes and centrifuged to separate plasma or serum. To remove interfering proteins, samples are often deproteinized using methods such as ultrafiltration or precipitation with zinc sulfate or trichloroacetic acid[17][18].
-
Nitrate Reduction: For the measurement of total NO production, nitrate in the sample is first converted to nitrite using nitrate reductase.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples. In an acidic environment, nitrite reacts with the Griess reagent to form a stable pink-colored azo compound.
-
Spectrophotometric Analysis: The absorbance of the colored product is measured using a spectrophotometer at a wavelength of approximately 540 nm.
-
Quantification: The concentration of nitrite/nitrate in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of sodium nitrite.
Conclusion
Both manidipine and benidipine demonstrate beneficial effects on endothelial function beyond their primary antihypertensive action. Benidipine appears to have a broader range of action on calcium channels and has been shown in some studies to be a potent inhibitor of ROS production and vascular inflammation. Manidipine's unique dual L/T-type channel blockade offers significant renal protection and has also been linked to improved endothelial function through increased eNOS expression.
The choice between these two agents may depend on the specific patient profile, including the presence of comorbidities such as renal impairment or metabolic syndrome. Direct, large-scale, head-to-head clinical trials are warranted to definitively establish the comparative efficacy of manidipine and benidipine on endothelial function and long-term cardiovascular outcomes. The experimental protocols and signaling pathways outlined in this guide provide a framework for such future investigations.
References
- 1. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]
- 2. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benidipine, a dihydropyridine-calcium channel blocker, prevents lysophosphatidylcholine-induced injury and reactive oxygen species production in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benidipine, a long-acting calcium channel blocker, inhibits oxidative stress in polymorphonuclear cells in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benidipine stimulates nitric oxide synthase and improves coronary circulation in hypertensive rats [pubmed.ncbi.nlm.nih.gov]
- 7. Benidipine improves endothelial function in renal resistance arteries of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A calcium channel blocker, benidipine, inhibits intimal thickening in the carotid artery of mice by increasing nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benidipine, an anti-hypertensive drug, inhibits reactive oxygen species production in polymorphonuclear leukocytes and oxidative stress in salt-loaded stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of benidipine, a dihydropyridine-Ca2+ channel blocker, on expression of cytokine-induced adhesion molecules and chemoattractants in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Assessment of flow-mediated dilation (FMD) [bio-protocol.org]
- 14. The Assessment of Endothelial Function – From Research into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.com [abcam.com]
- 18. zellx.de [zellx.de]
A Comparative Guide to the Bioequivalence of Generic Manidipine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of a generic manidipine formulation with a reference product, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the performance and assessment of generic manidipine tablets.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters from a bioequivalence study comparing a 20 mg generic manidipine test tablet against a 20 mg reference tablet. These parameters are crucial in assessing the rate and extent of drug absorption into the systemic circulation.[1][2]
| Pharmacokinetic Parameter | Test Formulation (Generic) | Reference Formulation |
| Cmax (ng/mL) | 5.64 | 5.78 |
| Tmax (h) | 2.31 | 2.26 |
| AUC0-12 (ng·h/mL) | 21.37 | 20.82 |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-12: Area under the plasma concentration-time curve from time 0 to 12 hours.
Experimental Protocols
The methodologies outlined below are based on a bioequivalence study conducted to compare generic and reference manidipine formulations.
Study Design
The study was designed as a single-dose, randomized, two-period, crossover bioequivalence study.[1][2] Healthy volunteers were administered a single 20 mg tablet of either the test (generic) or reference manidipine formulation.[1][2] Following a washout period, subjects received the alternate formulation.
Sample Collection and Analysis
Blood samples were collected from participants at predetermined time intervals up to 24-36 hours post-administration.[3] Plasma was separated and stored frozen until analysis. The concentration of manidipine in the plasma samples was determined using a validated Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method.[1][2]
-
Sample Preparation: A 96-well solid-phase extraction (SPE) technique was employed for the extraction of manidipine and an internal standard (felodipine) from plasma samples.[1][2]
-
Chromatographic Separation: The separation was achieved on a UPLC system.
-
Detection: A tandem mass spectrometer operating in the selective reaction monitoring (SRM) mode was used for quantification.[1][2]
-
Lower Limit of Quantification (LLOQ): The method demonstrated a lower limit of quantification of 0.07 ng/mL.[1][2]
-
Precision and Accuracy: The intra- and inter-day precision was reported to be less than 3%, with accuracies ranging from 93.6% to 98.3%.[1][2]
Visualizations
Manidipine Mechanism of Action
Manidipine is a dihydropyridine calcium channel blocker.[4][5][6] Its primary mechanism of action involves the inhibition of L-type and T-type voltage-dependent calcium channels in vascular smooth muscle cells.[4][6] This blockage prevents the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in blood pressure.[6][7]
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for a generic drug, from volunteer screening to statistical analysis of pharmacokinetic data.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. Single dose pharmacokinetics of manidipine in hepatic impaired patients and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
In Vitro Antioxidant Activity of Manidipine Compared to Other Calcium Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antioxidant activity of manidipine and other calcium channel blockers (CCBs). While direct chemical antioxidant assay data for manidipine is limited in the current scientific literature, this document synthesizes available data from cellular and other experimental models to offer an objective comparison of its antioxidant properties relative to other CCBs.
Executive Summary
Dihydropyridine calcium channel blockers, a class of drugs primarily used to manage hypertension, have been shown to possess antioxidant properties. These effects are generally attributed to their chemical structure, which can interact with and neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. This guide focuses on the in vitro evidence of these antioxidant activities, with a particular emphasis on manidipine.
Comparative Data on Antioxidant Activity of Calcium Channel Blockers
The following tables summarize the available data on the in vitro antioxidant activity of various CCBs. It is important to note that the experimental conditions and methodologies vary between studies, which should be taken into account when comparing the results.
| Calcium Channel Blocker | Assay/Model System | Key Findings | Reference |
| Manidipine | Human Monocytes | Decreased p22phox mRNA production (a subunit of NADPH oxidase, a major source of cellular ROS). Increased heme oxygenase-1 (HO-1) mRNA and protein levels (an enzyme with antioxidant and cytoprotective functions). | [1] |
| Nifedipine | Human Monocytes | No significant change in p22phox or HO-1 mRNA production. | [1] |
| Lacidipine | Bovine Aortic Endothelial Cells (BAECs) with Oxidized LDL | Significantly reduced intracellular ROS formation. Exhibited the lowest IC50 for ROS reduction compared to other tested CCBs. | [2][3] |
| Lercanidipine | Bovine Aortic Endothelial Cells (BAECs) with Oxidized LDL | Significantly reduced intracellular ROS formation, though less potent than lacidipine. | [2] |
| Amlodipine | Bovine Aortic Endothelial Cells (BAECs) with Oxidized LDL | No effect on ROS formation. | [2] |
| Nimodipine | Bovine Aortic Endothelial Cells (BAECs) with Oxidized LDL | No effect on ROS formation. | [2] |
Experimental Protocols
Determination of p22phox and HO-1 Gene Expression in Human Monocytes[1]
-
Cell Culture: Monocytes were isolated from peripheral blood of healthy volunteers.
-
Induction of Oxidative Stress: Cells were incubated with sodium arsenite (NaAsO2) to induce oxidative stress.
-
Treatment: Cells were co-incubated with various concentrations of manidipine, nifedipine, or captopril.
-
Gene Expression Analysis: Total RNA was extracted from the monocytes, and the mRNA levels of p22phox and HO-1 were quantified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Protein Level Analysis: Protein levels of p22phox and HO-1 were determined by Western blotting.
Measurement of Intracellular ROS Formation in Bovine Aortic Endothelial Cells[2]
-
Cell Culture: Bovine aortic endothelial cells (BAECs) were cultured to confluence.
-
Loading with Fluorescent Probe: The cells were loaded with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that becomes fluorescent upon oxidation.
-
Treatment: The BAECs were pre-incubated with different dihydropyridine CCBs (lacidipine, lercanidipine, amlodipine, nimodipine, nifedipine).
-
Induction of Oxidative Stress: Oxidative stress was induced by adding Cu2+-oxidized low-density lipoprotein (ox-LDL).
-
Quantification of ROS: The intracellular formation of ROS was measured by detecting the fluorescence of dichlorofluorescein (DCF) using flow cytometry. The IC50 value, the concentration of the drug that causes a 50% reduction in ROS formation, was calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of manidipine's antioxidant effect and the general workflow for assessing intracellular ROS.
Caption: Proposed mechanism of manidipine's antioxidant effect.
Caption: General workflow for intracellular ROS measurement.
Discussion and Conclusion
The available in vitro evidence suggests that manidipine exerts antioxidant effects through cellular mechanisms, such as modulating the expression of key enzymes involved in oxidative stress, rather than by direct radical scavenging. Specifically, its ability to downregulate the pro-oxidant enzyme subunit p22phox and upregulate the antioxidant enzyme HO-1 distinguishes it from some other CCBs like nifedipine.[1]
Other dihydropyridine CCBs, such as lacidipine and lercanidipine, have demonstrated direct antioxidant activity by reducing intracellular ROS formation induced by oxidized LDL.[2] In contrast, amlodipine, nimodipine, and nifedipine did not show this effect in the same experimental setup.[2] This highlights the heterogeneity in the antioxidant profiles of different CCBs.
For researchers and drug development professionals, these findings suggest that the antioxidant properties of CCBs may contribute to their therapeutic effects beyond calcium channel blockade. The unique mechanism of manidipine's action on oxidative stress-related gene expression warrants further investigation. Future studies employing direct chemical antioxidant assays, such as DPPH and ABTS, on manidipine are needed to provide a more complete picture of its antioxidant capacity and to allow for a direct quantitative comparison with other CCBs. This would be invaluable in elucidating the full therapeutic potential of this third-generation dihydropyridine calcium channel blocker.
References
- 1. Manidipine: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lacidipine: a dihydropyridine calcium antagonist with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Manidipine Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated bioanalytical methods for the quantification of manidipine in human plasma. Manidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Accurate and reliable quantification of manidipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines the experimental protocols and performance characteristics of different analytical techniques, with a focus on liquid chromatography coupled with mass spectrometry.
Comparative Analysis of Methodologies
Several analytical methods have been developed and validated for the determination of manidipine in human plasma, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometric detection.[3] The choice of method often depends on the required sensitivity, throughput, and available instrumentation. The following tables summarize the key parameters of three distinct liquid chromatography-mass spectrometry (LC-MS) based methods.
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the plasma matrix and to concentrate the analyte of interest. The most common techniques employed for manidipine are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
| Parameter | Method 1: LC-MS/MS with LLE [1] | Method 2: HPLC-ESIMS with LLE [4][5] | Method 3: UPLC-MS/MS with SPE [3][6][7] |
| Extraction Technique | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Solvent/Cartridge | Methyl-t-butyl ether and hexane (4:1, v/v) | n-hexane | 96-well solid-phase extraction plate |
| Internal Standard (IS) | Desipramine | Felodipine | Felodipine |
| Plasma Volume | 200 µL | Not Specified | Not Specified |
| Key Steps | Addition of IS, extraction with solvent, vortexing, centrifugation, evaporation of supernatant, and reconstitution. | Basification of plasma with ammonia, addition of IS, extraction with n-hexane. | Cleanup utilizing a 96-well SPE plate. |
Chromatographic and Mass Spectrometric Conditions
The separation and detection of manidipine and its internal standard are achieved under specific chromatographic and mass spectrometric conditions, which are optimized for sensitivity and selectivity.
| Parameter | Method 1: LC-MS/MS with LLE [1] | Method 2: HPLC-ESIMS with LLE [4][5] | Method 3: UPLC-MS/MS with SPE [3][6][7] |
| Chromatographic System | LC-MS/MS | HPLC/ESIMS | UPLC-MS/MS |
| Column | C18 column (3 mm x 50 mm, 2.5 µm) | Hypersil ODS2 column | Not Specified |
| Mobile Phase | Gradient elution with 0.05% formic acid and acetonitrile | Methanol-5 mm ammonium acetate solution containing 0.1% acetic acid (85:15, v/v) | Not Specified |
| Flow Rate | 0.20 mL/min | Not Specified | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | Tandem Mass Spectrometry (MS/MS) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) | Selective Reaction Monitoring (SRM) |
| Monitored Transitions (m/z) | Manidipine: 610.98 > 166.95, IS: 266.95 > 235.94 | Manidipine: 611.4, IS: 384 | Not Specified |
| Total Run Time | 6 min | Not Specified | Not Specified |
Method Validation Parameters
The performance of each bioanalytical method is rigorously assessed through a validation process that evaluates its linearity, sensitivity, accuracy, precision, and stability, in accordance with regulatory guidelines such as those from the US Food and Drug Administration (FDA).[1]
| Parameter | Method 1: LC-MS/MS with LLE [1] | Method 2: HPLC-ESIMS with LLE [4][5] | Method 3: UPLC-MS/MS with SPE [3][6][7] |
| Linearity Range | 0.1 - 20 ng/mL | 0.2 - 20 ng/mL | Not Specified |
| Correlation Coefficient (r²) | ≥ 0.995 | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | 0.07 ng/mL |
| Limit of Detection (LOD) | 0.0125 ng/mL | Not Specified | 0.03 ng/mL |
| Intra-day Precision (%CV) | Within acceptance criteria | Not Specified | <3% |
| Inter-day Precision (%CV) | Within acceptance criteria | Not Specified | <3% |
| Accuracy | Within acceptance criteria | Not Specified | 93.6% to 98.3% |
| Recovery | Not Specified | Not Specified | Manidipine: 97.5±2.1%, IS: 95.6±2.5% |
Experimental Protocols
This section provides a more detailed description of the methodologies summarized above.
Method 1: LC-MS/MS with Liquid-Liquid Extraction[1]
-
Sample Preparation: To 200 µL of human plasma, 20 µL of the internal standard working solution (desipramine; 250 ng/mL) is added. The mixture is then extracted with 1 mL of a methyl-t-butyl ether and hexane mixture (4:1, v/v) by vortexing for 10 minutes. After centrifugation at 10,000 rpm for 15 minutes, 800 µL of the supernatant is transferred and evaporated to dryness under a nitrogen stream at 30°C. The residue is reconstituted in 100 µL of a mixture of acetonitrile and Milli-Q water (1:1, v/v).
-
Chromatography and Mass Spectrometry: The separation is performed on a C18 column with a gradient elution of 0.05% formic acid and acetonitrile at a flow rate of 0.20 mL/min. The total run time is 6 minutes. The mass spectrometer is operated in positive ESI mode, and the analytes are detected using MRM. The transitions monitored are m/z 610.98 > 166.95 for manidipine and m/z 266.95 > 235.94 for the internal standard.
Method 2: HPLC-ESIMS with Liquid-Liquid Extraction[4][5]
-
Sample Preparation: The plasma sample is basified with ammonia. Manidipine and the internal standard (felodipine) are then extracted with n-hexane.
-
Chromatography and Mass Spectrometry: The separation is carried out on a Hypersil ODS2 column with a mobile phase consisting of methanol and 5 mm ammonium acetate solution containing 0.1% acetic acid (85:15, v/v). The detection is performed by electrospray ionization in the selected ion monitoring mode. The m/z values monitored are 611.4 for manidipine and 384 for the internal standard.
Method 3: UPLC-MS/MS with Solid-Phase Extraction[3][6][7]
-
Sample Preparation: A 96-well solid-phase extraction plate is used for the cleanup of plasma samples. This high-throughput method is efficient for extracting both manidipine and the internal standard, felodipine.
-
Chromatography and Mass Spectrometry: The analysis is performed using an ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) operating in the selective reaction monitoring mode. This method offers high sensitivity, with a reported LLOQ of 0.07 ng/mL.
Workflow for Bioanalytical Method Validation
The following diagram illustrates the typical workflow for the validation of a bioanalytical method for manidipine in human plasma.
Caption: General workflow for the validation of a bioanalytical method for manidipine.
Conclusion
The choice of a bioanalytical method for manidipine quantification in human plasma is dependent on the specific requirements of the study. LC-MS/MS and UPLC-MS/MS methods offer high sensitivity and selectivity, making them suitable for pharmacokinetic studies where low concentrations of the drug are expected.[1][3][6][7] Liquid-liquid extraction and solid-phase extraction are both effective sample preparation techniques, with SPE offering higher throughput for a large number of samples.[1][3][6][7] The validation data presented demonstrates that robust and reliable methods are available for the accurate determination of manidipine in human plasma, supporting its clinical and pharmaceutical development.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Manidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - 西安交通大学 [scholar.xjtu.edu.cn]
- 6. benthamscience.com [benthamscience.com]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
Manidipine vs. Amlodipine: A Comparative Analysis of Peripheral Edema Effects
For drug development professionals and researchers in the cardiovascular field, the selection of an optimal antihypertensive agent requires a nuanced understanding of not only efficacy but also the associated side-effect profile. Peripheral edema, a common adverse effect of dihydropyridine calcium channel blockers (CCBs), can significantly impact patient compliance and quality of life. This guide provides a detailed comparison of manidipine and amlodipine, with a specific focus on their differential effects on peripheral edema, supported by quantitative data, experimental methodologies, and mechanistic insights.
Executive Summary
Both manidipine and amlodipine are effective dihydropyridine calcium channel blockers used for the management of hypertension.[1] While their primary antihypertensive efficacy is comparable, clinical evidence strongly suggests that manidipine is associated with a significantly lower incidence of peripheral edema compared to amlodipine.[2][3] This difference is attributed to their distinct pharmacological profiles, particularly their effects on vascular tone.
Quantitative Data Summary
A meta-analysis of four high-quality, head-to-head randomized controlled trials (RCTs) involving 838 patients provides robust quantitative data on the comparative incidence of ankle edema between manidipine and amlodipine.[2][3] The findings are summarized in the table below.
| Outcome Measure | Manidipine (10-20 mg/day) | Amlodipine (5-10 mg/day) | Relative Risk (RR) [95% CI] | Risk Difference [95% CI] |
| Ankle Edema | Lower Incidence | Higher Incidence | 0.35 [0.22 - 0.54][2][3] | -11.3% [-16% to -7%][2] |
| All Adverse Events | Lower Incidence | Higher Incidence | 0.69 [0.56 - 0.85][2][3] |
CI: Confidence Interval
These data indicate that patients treated with manidipine have a 65% lower relative risk of developing ankle edema compared to those treated with amlodipine.[2][3]
Mechanistic Differences in Edema Formation
The development of peripheral edema with dihydropyridine CCBs is primarily due to their potent arterial and arteriolar vasodilation.[4][5] This leads to an increase in intracapillary hydrostatic pressure, causing fluid to shift from the vascular space into the interstitial tissue.[4][6]
Amlodipine's mechanism for inducing edema is well-characterized. It causes significant precapillary arteriolar dilation with minimal effect on postcapillary venules.[4][6] This imbalance leads to a substantial increase in capillary hydrostatic pressure and subsequent fluid extravasation.[4]
Manidipine, a third-generation CCB, also induces vasodilation by blocking L-type calcium channels.[7][8][9] However, it is suggested to cause less of an imbalance between arteriolar and venular tone, potentially due to a lesser degree of sympathetic nervous system activation.[2] This more balanced vasodilation is thought to mitigate the sharp rise in capillary hydrostatic pressure, thereby reducing the incidence of peripheral edema.[2]
Figure 1. Signaling pathway comparison of amlodipine and manidipine on peripheral edema.
Experimental Protocols for Assessing Peripheral Edema
The clinical trials included in the meta-analysis utilized various methods to assess peripheral edema. While specific protocols for each trial may vary, the following outlines a general experimental workflow for the objective and subjective assessment of drug-induced peripheral edema.
1. Patient Population:
-
Inclusion criteria typically involve patients with mild to moderate essential hypertension.[10]
-
Exclusion criteria often include secondary hypertension, severe comorbidities (e.g., heart failure, renal disease), and pregnancy.[11]
2. Study Design:
-
Randomized, double-blind, parallel-group or crossover designs are common.[12]
-
Treatment periods are typically several weeks to months to allow for the development of edema.[12]
3. Assessment Methods:
-
Subjective Assessment: Patient self-reporting through diaries or questionnaires is a common, though less reliable, method.[10][13]
-
Clinical Assessment: Physicians or trained nurses perform a physical examination, often using a pitting edema scale (e.g., 0-4 scale) to grade the severity.[14]
-
Objective Measurement:
-
Water Displacement Volumetry: This method measures the volume of the foot and ankle by immersing it in water and measuring the displaced volume. It is considered a gold standard for assessing limb volume.[10][13]
-
Ankle and Foot Circumference: Serial measurements of the circumference at predefined anatomical landmarks.[14]
-
Bioelectrical Impedance Analysis (BIA): This technique measures body composition, including extracellular and intracellular water. Direct Segmental Multi-Frequency BIA (DSM-BIA) can provide segmental edema scores for the limbs.[10][13]
-
Figure 2. Experimental workflow for assessing drug-induced peripheral edema.
Conclusion
The available evidence consistently demonstrates a superior safety profile for manidipine concerning peripheral edema when compared to amlodipine, without compromising antihypertensive efficacy.[2][3] This difference is rooted in their distinct effects on the microvasculature. For researchers and drug development professionals, these findings underscore the importance of considering the nuanced pharmacological properties of antihypertensive agents to optimize patient outcomes and adherence to therapy. The methodologies outlined provide a framework for the robust assessment of this critical side effect in future clinical investigations.
References
- 1. Manidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Drug-induced peripheral oedema: An aetiology-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]
- 9. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Efficacy and safety profiles of manidipine compared with amlodipine: a meta-analysis of head-to-head trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Manidipine Versus Amlodipine in Patients With Hypertension | Clinical Research Trial Listing [centerwatch.com]
- 14. Reliability and Feasibility of Methods to Quantitatively Assess Peripheral Edema - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Heart Rate Effects: Manidipine vs. Other Calcium Channel Blockers
Introduction: Calcium channel blockers (CCBs) are a cornerstone in the management of hypertension. Within the dihydropyridine (DHP) class, while the primary mechanism of blood pressure reduction—peripheral vasodilation—is shared, the resulting physiological responses, particularly on heart rate, can vary significantly. First-generation DHPs are often associated with a pronounced reflex tachycardia, a compensatory increase in heart rate due to rapid vasodilation and a subsequent drop in blood pressure. Newer generation agents have been developed to mitigate this effect. This guide provides a comparative analysis of manidipine, a third-generation DHP CCB, and other CCBs, focusing on their differential effects on heart rate, supported by experimental data.
Data Presentation: Heart Rate and Sympathetic Activity
The following table summarizes quantitative data from comparative studies, highlighting the differential effects of manidipine and other CCBs on heart rate and markers of sympathetic nervous system activation.
| Study | Drug & Daily Dose | Treatment Duration | Change in Heart Rate (beats per minute) | Change in Plasma Norepinephrine (%) | Patient Population |
| AMANDHA Study [1][2] | Manidipine 20 mg | 24 Weeks | -1.2 | Not Reported | Hypertensive, Type 2 Diabetes, Microalbuminuria |
| Amlodipine 10 mg | 24 Weeks | +5.6 | Not Reported | Hypertensive, Type 2 Diabetes, Microalbuminuria | |
| Fogari et al. (2001) [3] | Manidipine | 24 Weeks | Not Reported | +2.9% | Mild to Moderate Essential Hypertension |
| Lacidipine | 24 Weeks | Not Reported | +7.1% | Mild to Moderate Essential Hypertension | |
| Amlodipine | 24 Weeks | Not Reported | +34.9% | Mild to Moderate Essential Hypertension | |
| Felodipine | 24 Weeks | +3.1 | +39.4% | Mild to Moderate Essential Hypertension | |
| Casiglia et al. (2005) [4] | Manidipine | 12 Weeks | Slightly Reduced (Not Quantified) | Not Reported | Mild to Moderate Essential Hypertension |
| Lercanidipine | 12 Weeks | Slightly Reduced (Not Quantified) | Not Reported | Mild to Moderate Essential Hypertension | |
| Martinez-Martin et al. [2] | Manidipine 20 mg | 104 Weeks | -0.7 | Not Reported | Hypertensive, Type 2 Diabetes, Microalbuminuria |
| Amlodipine 10 mg | 104 Weeks | +7.4 | Not Reported | Hypertensive, Type 2 Diabetes, Microalbuminuria |
Summary of Findings: The data consistently demonstrates that manidipine has a neutral or even slightly negative chronotropic effect, avoiding the reflex tachycardia commonly associated with other dihydropyridine CCBs like amlodipine and felodipine.[1][2][3][4] This is further supported by evidence showing that manidipine does not significantly increase plasma norepinephrine levels, a key indicator of sympathetic nervous system activation, in contrast to amlodipine and felodipine.[3]
Experimental Protocols
Detailed methodologies from key comparative trials are outlined below to provide context for the presented data.
1. AMANDHA (A MAnidipine versus Amlodipine in Hypertensive Type 2 Diabetics with Microalbuminuria) Study [1][2]
-
Objective: To compare the effects of manidipine and amlodipine on sympathetic activation, pulse pressure, and heart rate in hypertensive patients with type 2 diabetes and incipient nephropathy.
-
Study Design: A 24-week, randomized, open-label, parallel-group study. An extension phase continued for a total of 104 weeks.
-
Participants: 91 patients with type 2 diabetes, hypertension, and microalbuminuria who were already receiving a renin-angiotensin system (RAS) blocker for at least 6 months.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either manidipine 20 mg daily or amlodipine 10 mg daily as add-on therapy.
-
Key Parameters Measured:
-
Heart Rate: Measured in beats per minute (bpm).
-
Blood Pressure: Systolic and diastolic blood pressure (BP) measured in mm Hg.
-
Sympathetic Activity: Assessed via 24-hour urinary excretion of metanephrine and normetanephrine.
-
-
Statistical Analysis: Comparisons between groups were performed to assess differences in heart rate, BP, and urinary catecholamine metabolite levels from baseline to the end of the study periods.
2. Comparative Study on Plasma Norepinephrine (Fogari et al.) [3]
-
Objective: To compare the chronic effects of four different dihydropyridine CCBs (amlodipine, felodipine, lacidipine, and manidipine) on blood pressure, heart rate, and plasma norepinephrine levels.
-
Study Design: A randomized, double-blind, placebo-controlled study with a 24-week treatment period.
-
Participants: Patients diagnosed with mild to moderate essential hypertension.
-
Intervention: Following a placebo run-in, patients were randomized to receive one of the four active treatments.
-
Key Parameters Measured:
-
Plasma Norepinephrine (NE): Measured as an index of sympathetic nervous system activity.
-
Blood Pressure (BP): Clinic BP measurements.
-
Heart Rate (HR): Clinic HR measurements.
-
-
Statistical Analysis: Changes in plasma NE, BP, and HR from baseline were compared between the four active treatment groups and placebo.
Signaling Pathways and Experimental Workflow
Mechanism of Dihydropyridine CCBs and Effect on Heart Rate
Dihydropyridine CCBs primarily act by blocking L-type calcium channels in the smooth muscle cells of peripheral arterioles. This inhibition of calcium influx leads to vasodilation and a reduction in total peripheral resistance, thereby lowering blood pressure. However, this vasodilation can trigger the baroreceptor reflex. A drop in blood pressure is sensed by baroreceptors, leading to a compensatory activation of the sympathetic nervous system. This results in an increased release of norepinephrine, which stimulates β1-adrenergic receptors in the heart, causing an increase in heart rate (reflex tachycardia).[5][6]
Manidipine's neutral effect on heart rate is attributed to several properties. It exhibits high vascular selectivity and a gradual onset of action, which may blunt the baroreceptor reflex.[7][8] Furthermore, evidence suggests manidipine also blocks T-type calcium channels, which are present in the sinoatrial node.[4] This dual-channel blockade may directly counteract sympathetic stimulation of the heart.
Caption: Signaling pathway of CCB-induced vasodilation and subsequent baroreflex activation on heart rate.
Generalized Experimental Workflow for Comparative CCB Trials
The following diagram illustrates a typical workflow for a clinical trial designed to compare the effects of different CCBs on cardiovascular parameters, including heart rate.
Caption: A generalized workflow for a randomized controlled trial comparing different CCB therapies.
References
- 1. Manidipine performs better than amlodipine in hypertensive diabetics with early nephropathy patients | European Society of Hypertension [eshonline.org]
- 2. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of different dihydropyridine calcium antagonists on plasma norepinephrine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 6. The effects of acute and chronic dihydropyridine calcium antagonist therapy on baroreflex sensitivity: a re-analysis using the sequence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 8. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety and Efficacy of Manidipine in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and efficacy of manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), with other widely used CCBs: amlodipine, lercanidipine, and nifedipine. This analysis is based on data from long-term clinical trials and aims to provide an objective resource for evaluating manidipine's performance and understanding its pharmacological profile.
Executive Summary
Manidipine demonstrates comparable antihypertensive efficacy to other leading calcium channel blockers, including amlodipine, lercanidipine, and nifedipine, in long-term clinical trials. A key differentiating factor for manidipine is its favorable safety profile, particularly a significantly lower incidence of ankle edema. This is attributed to its unique pharmacological property of blocking both L-type and T-type calcium channels, which confers additional renal protective benefits. Lercanidipine also shows a good tolerability profile, linked to its high lipophilicity and vascular selectivity.
Comparative Efficacy in Long-Term Clinical Trials
The primary measure of efficacy for antihypertensive drugs is their ability to reduce blood pressure over the long term. Clinical trials have consistently shown that manidipine is as effective as its main competitors in achieving and maintaining blood pressure control.
Table 1: Comparison of Blood Pressure Reduction in Long-Term Clinical Trials
| Trial (Lead Author, Year) | Treatment Arms | Duration | Patient Population | Baseline Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |
| Zanchetti A, 2001 | Manidipine (10-20 mg/day) vs. Amlodipine (5-10 mg/day) | 48 weeks | Mild-to-moderate essential hypertension | 164 (Manidipine), 163 (Amlodipine) | -24 (Manidipine), -29 (Amlodipine) | 99 (Manidipine), 101 (Amlodipine) | -12 (Manidipine), -13 (Amlodipine) | [1] |
| Fogari R, 2005 | Manidipine (10-20 mg/day) vs. Lercanidipine (10-20 mg/day) | 3 months | Mild-to-moderate essential hypertension | 156 (Manidipine), 159 (Lercanidipine) | -8.6 (Manidipine), -6.0 (Lercanidipine) | 94 (Manidipine), 95.5 (Lercanidipine) | -5.3 (Manidipine), -6.3 (Lercanidipine) | [2] |
| Robles NR, 2003 | Manidipine (20 mg/day) vs. Nifedipine (60 mg/day) | 3 months | Hypertensive patients with chronic renal failure | Not Specified | Significant reduction in both groups | Not Specified | Significant reduction in both groups | [3] |
Note: The data presented is a summary from the cited clinical trials. For full details, please refer to the original publications.
Comparative Safety and Tolerability
A critical aspect of long-term antihypertensive therapy is the safety and tolerability of the medication, as this significantly impacts patient adherence. Manidipine has consistently demonstrated a superior safety profile, particularly concerning the incidence of ankle edema, a common side effect of dihydropyridine CCBs.
Table 2: Comparison of Key Adverse Events in Long-Term Clinical Trials
| Trial (Lead Author, Year) | Treatment Arms | Duration | Incidence of Ankle Edema (%) | Other Common Adverse Events | Reference |
| Zanchetti A, 2001 | Manidipine (10-20 mg/day) vs. Amlodipine (5-10 mg/day) | 48 weeks | Significantly lower with manidipine | Headache, flushing, palpitations | [1] |
| Fogari R, 2005 | Manidipine (10-20 mg/day) vs. Lercanidipine (10-20 mg/day) | 3 months | Less pronounced with manidipine | Headache, vertigo, asthenia | [2] |
| Robles NR, 2003 | Manidipine (20 mg/day) vs. Nifedipine (60 mg/day) | 3 months | Severe adverse reactions: 8.5% (Manidipine) vs. 14.5% (Nifedipine) | Not specified in detail | [3] |
| Meta-analysis (Richy FF, 2010) | Manidipine vs. Amlodipine | Multiple trials | Relative risk for ankle edema with manidipine: 0.35 | Overall adverse events lower with manidipine | [4] |
Experimental Protocols
Understanding the methodology of the clinical trials is crucial for interpreting the results. Below are summaries of the experimental protocols for the key comparative studies.
Manidipine vs. Amlodipine (Zanchetti A, 2001)
-
Study Design: A 48-week, double-blind, randomized, parallel-group, multicenter trial.[1]
-
Participants: Patients with mild-to-moderate essential hypertension.[1]
-
Intervention: Patients were randomized to receive either manidipine (10-20 mg once daily) or amlodipine (5-10 mg once daily).[1]
-
Primary Efficacy Endpoint: Reduction in sitting systolic and diastolic blood pressure.
-
Safety Assessment: Monitoring and recording of all adverse events, with a specific focus on ankle edema.
Manidipine vs. Lercanidipine (Fogari R, 2005)
-
Study Design: A 3-month, controlled, parallel-group study.[2]
-
Participants: 53 patients with mild-to-moderate essential hypertension.[2]
-
Intervention: Patients were assigned to receive either manidipine or lercanidipine.[2]
-
Primary Efficacy Endpoint: Reduction in blood pressure.
-
Safety Assessment: Monitoring of adverse events, including ankle-foot edema.[2]
Manidipine vs. Nifedipine in Chronic Renal Failure (Robles NR, 2003)
-
Study Design: A 3-month, multicenter, randomized controlled trial.[3]
-
Participants: 101 hypertensive patients with chronic renal failure.[3]
-
Intervention: Patients were randomly assigned to receive either manidipine (20 mg daily) or nifedipine (60 mg daily).[3]
-
Primary Endpoints: Achievement of diastolic blood pressure ≤ 90 mmHg or a 10 mmHg reduction from baseline.[3]
-
Secondary Endpoints: Improvement in renal function (creatinine clearance, serum creatinine, proteinuria).[3]
-
Safety Assessment: Recording of adverse reactions.[3]
Signaling Pathways and Mechanism of Action
The distinct clinical profiles of these CCBs can be attributed to their differential effects on calcium channel subtypes and other molecular pathways.
Manidipine: Dual L-type and T-type Calcium Channel Blockade
Manidipine's unique feature is its ability to block both L-type and T-type voltage-dependent calcium channels.[5][6] While L-type channel blockade in vascular smooth muscle leads to vasodilation and blood pressure reduction, the additional blockade of T-type channels, particularly in the renal efferent arterioles, is thought to contribute to its renal-protective effects by reducing intraglomerular pressure.[6][7] This dual blockade may also be responsible for the lower incidence of reflex tachycardia and peripheral edema.[7]
Lercanidipine: High Lipophilicity and Vascular Selectivity
Lercanidipine's high lipophilicity allows it to accumulate in the lipid membranes of smooth muscle cells, resulting in a slower onset and longer duration of action.[8][9] This property, combined with its high selectivity for vascular L-type calcium channels over cardiac channels, contributes to its potent vasodilatory effects with minimal impact on heart rate.[10][11][12]
References
- 1. Manidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic profile of manidipine and lercanidipine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of manidipine and nifedipine on blood pressure and renal function in patients with chronic renal failure: a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cardiovascular Risk Management - Efficacy of Manidipine in Hypertension and Beyond | ECR Journal [ecrjournal.com]
- 7. wjgnet.com [wjgnet.com]
- 8. What is the mechanism of Lercanidipine Hydrochloride? [synapse.patsnap.com]
- 9. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of vasoselectivity of the 1,4-dihydropyridine lercanidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of vasoselectivity of the 1,4-dihydropyridine lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A study to evaluate the effects of manidipine versus amlodipine on intraglomerular pressure
This guide provides a detailed comparison of the effects of two calcium channel blockers, manidipine and amlodipine, on intraglomerular pressure. The information is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Executive Summary
Intraglomerular pressure is a critical factor in the progression of renal disease. Experimental and clinical evidence suggests that while both manidipine and amlodipine are effective antihypertensive agents, they exhibit different effects on renal hemodynamics. Notably, manidipine appears to have a more favorable profile by not increasing, and potentially reducing, intraglomerular pressure, whereas amlodipine has been shown to cause an increase.[1] This difference is primarily attributed to their varied effects on the afferent and efferent arterioles of the glomerulus.[2]
Quantitative Data Comparison
The following table summarizes the key findings from a randomized, double-blind, parallel-group study comparing the effects of manidipine and amlodipine on renal hemodynamics in patients with mild to moderate essential hypertension over a 4-week treatment period.[1]
| Parameter | Manidipine (20 mg/day) | Amlodipine (10 mg/day) | p-value (between groups) |
| Change in Intraglomerular Pressure (Pglom) | No significant change (p=0.951) | Significant increase (p=0.009) | 0.042 |
| Change in Afferent Arteriolar Resistance (RA) | Significant reduction (p=0.018) | More pronounced reduction (p<0.001) | <0.001 |
| Change in Efferent Arteriolar Resistance (RE) | Significant increase (p=0.012) | Significant increase (p=0.002) | No significant difference |
| Change in Systolic Blood Pressure | Significant reduction (p<0.001) | Significantly greater reduction (p<0.001) | <0.001 |
| Change in Diastolic Blood Pressure | Significant reduction (p<0.001) | Significantly greater reduction (p<0.001) | <0.001 |
Experimental Protocols
Study Design: A randomized, double-blind, parallel-group study was conducted with patients diagnosed with mild to moderate essential hypertension.[1]
-
Participants: The study enrolled hypertensive patients who were then randomly assigned to one of two treatment groups.[1]
-
Treatment Duration: The treatment period for both groups was 4 weeks.[1]
-
Renal Hemodynamic Measurements:
-
Renal plasma flow (RPF) and glomerular filtration rate (GFR) were determined using the constant-infusion input-clearance technique with p-aminohippurate (PAH) and inulin, respectively.[1]
-
Intraglomerular pressure (Pglom) and the resistances of the afferent (RA) and efferent (RE) arterioles were calculated based on the Gomez model.[1]
-
Mechanism of Action and Signaling Pathway
The differential effects of manidipine and amlodipine on intraglomerular pressure can be attributed to their distinct vasodilatory actions on the afferent and efferent arterioles. Manidipine is known to block both L-type and T-type calcium channels. The presence of T-type calcium channels on efferent arterioles allows manidipine to induce vasodilation in both the afferent and efferent vessels.[3] This balanced vasodilation helps to mitigate a rise in intraglomerular pressure.
In contrast, amlodipine's action is predominantly on L-type calcium channels, which are more prevalent in the afferent arterioles.[4] This leads to a more significant vasodilation of the afferent arteriole without a corresponding dilation of the efferent arteriole, resulting in an increased intraglomerular pressure.[2]
Caption: Differential effects of Manidipine and Amlodipine on renal arterioles.
References
- 1. Effects of manidipine vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of manidipine vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]
- 4. Cardiovascular Risk Management - Efficacy of Manidipine in Hypertension and Beyond | ECR Journal [ecrjournal.com]
Manidipine and Lercanidipine: A Comparative Analysis of Tolerability and Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tolerability and side effect profiles of two third-generation dihydropyridine calcium channel blockers, manidipine and lercanidipine. The information presented is based on data from a direct comparative clinical trial to support evidence-based decisions in research and drug development.
Executive Summary
Manidipine and lercanidipine are both effective antihypertensive agents with a generally favorable safety profile.[1][2] A key differentiator in their clinical use is their tolerability, particularly concerning the incidence of peripheral edema, a common side effect of dihydropyridine calcium channel blockers. Clinical evidence suggests that while both drugs are well-tolerated, manidipine may be associated with a lower incidence of ankle-foot edema compared to lercanidipine.[1][2][3] This difference is potentially attributed to manidipine's greater vasodilatory effect on postcapillary vessels.[1][2][3]
Quantitative Comparison of Adverse Events
A randomized, parallel-group clinical trial directly comparing manidipine and lercanidipine in patients with mild-to-moderate essential hypertension provides the most robust data on their respective side effect profiles. The following table summarizes the incidence of adverse events observed in this study.
| Adverse Event | Manidipine (n=26) | Lercanidipine (n=27) |
| Total Adverse Events | 11 (42.3%) | 13 (48.1%) |
| Drug-Related Adverse Events | ||
| Headache | 2 (7.7%) | - |
| Edema | 4 (15.4%) | - |
| Vertigo | 1 (3.8%) | - |
| Possibly Drug-Related Adverse Events | ||
| Asthenia | 1 (3.8%) | - |
| Vertigo | 1 (3.8%) | - |
Data from Casiglia et al. (2004).[2]
Experimental Protocols
The primary source of comparative data is a 3-month, randomized, parallel-group study.
Study Design: A controlled, parallel-group clinical trial.[1][2][3]
Patient Population: 53 patients with mild-to-moderate essential hypertension.[1][2][3]
Intervention:
-
A 2-week placebo run-in period was initiated for all participants.[1][2][3]
-
Patients were then randomized to receive either manidipine (n=26) or lercanidipine (n=27).[1][2][3]
-
The initial dosage for both drugs was 10 mg/day.[2]
-
After the first month of treatment, the dosage could be increased to 20 mg/day if the diastolic blood pressure remained above 90 mmHg.[2]
Outcome Measures:
-
The primary efficacy endpoint was the reduction in blood pressure.[1][2][3]
-
Tolerability was assessed by recording all adverse events, with a physician determining the potential relationship to the study medication.[2]
-
Ankle-foot volume was measured to objectively quantify edema.[2]
Visualizing Methodologies and Mechanisms
To further elucidate the experimental design and the pharmacological mechanisms of these drugs, the following diagrams are provided.
Mechanism of Action and Tolerability
Manidipine and lercanidipine are dihydropyridine calcium channel blockers that exert their antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle cells.[4][5] This leads to vasodilation and a subsequent reduction in blood pressure.[4][5]
Both drugs are known to block L-type calcium channels.[4][6] Additionally, manidipine has been shown to block T-type calcium channels, which may contribute to its renal protective effects.[4][7] Lercanidipine also exhibits some activity at T-type calcium channels, with some studies suggesting a higher selectivity for these channels compared to other dihydropyridines.[6]
The difference in edema incidence may be explained by their differential effects on pre- and postcapillary resistance. It is hypothesized that manidipine induces a more balanced vasodilation, including dilation of postcapillary venules, which helps to mitigate the increase in intracapillary pressure that leads to fluid extravasation and edema.[1][2][3]
Conclusion
Both manidipine and lercanidipine are effective and well-tolerated options for the management of hypertension.[1][2][3] However, for patients who are at a higher risk of developing or are concerned about peripheral edema, manidipine may offer a tolerability advantage. The choice between these two agents should be guided by individual patient characteristics and a thorough assessment of the risk-benefit profile. Further large-scale, long-term comparative studies are warranted to confirm these findings and to explore other potential differences in their clinical profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic profile of manidipine and lercanidipine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and mode of action of manidipine: a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Manidipine Dihydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Manidipine dihydrochloride, a calcium channel blocker used in research and development. Adherence to these protocols is vital to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Improper disposal of pharmaceuticals like this compound can lead to the contamination of water supplies and soil, posing a risk to wildlife and human health.[1]
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Many states have their own, often more stringent, regulations.[1] For healthcare and laboratory facilities, the EPA's Subpart P rule provides specific management standards for hazardous waste pharmaceuticals, which notably prohibits the flushing of such chemicals.[3][4] It is the responsibility of the waste generator to correctly classify and manage the waste in accordance with all applicable federal, state, and local regulations.[5]
Hazard Profile of this compound
A thorough hazard assessment is the first step in determining the correct disposal pathway. Based on Safety Data Sheets (SDS), this compound presents specific hazards that must be considered.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Toxic if swallowed (H301).[6] | [6] |
| Acute Dermal Toxicity | Toxic in contact with skin (H311). | [7] |
| Acute Inhalation Toxicity | Toxic if inhaled (H331). | [7] |
| Environmental Hazard | Water endangering class 3 (self-classification).[6] | [6] |
Given its toxicity, this compound waste must be managed as a hazardous material to mitigate risks of accidental poisoning and environmental damage.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure, unused this compound as well as contaminated lab materials (e.g., gloves, weighing paper, empty containers).
1. Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Wear appropriate protective gloves.[8]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[8]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[8]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
2. Waste Segregation and Collection Proper segregation is crucial to prevent chemical reactions and ensure compliant disposal.
-
Do Not Mix: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect Solid Waste: Place pure this compound and any contaminated solids (e.g., weighing boats, contaminated paper towels, gloves) into a designated hazardous waste container that is durable, leak-proof, and has a secure lid.[9]
-
Manage Empty Containers: Dispose of the empty container as hazardous or special waste.[6] Do not reuse the container for any other purpose.
3. Container Labeling Properly label the hazardous waste container immediately upon adding the first piece of waste. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic").
-
The date when waste was first added (accumulation start date).
-
Your name, department, and contact information.
4. Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Location: The SAA must be under the control of the laboratory personnel.
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Store it away from incompatible materials.
-
Security: Ensure the storage area is secure to prevent unauthorized access.[8][9]
5. Arrange for Professional Disposal The final step is to arrange for the pickup and disposal of the waste by a licensed professional waste disposal company.[7]
-
Contact EHS: Contact your institution's EHS department to schedule a waste pickup.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2][3]
-
Do Not Dispose in Trash or Drains: Never dispose of this compound in the regular trash or pour it down the drain. This is a violation of EPA regulations for hazardous pharmaceuticals.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Workflow for this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. sandiegocounty.gov [sandiegocounty.gov]
- 6. fishersci.be [fishersci.be]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
